N-Ethylpentylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N-ethylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-3-5-6-7-8-4-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFPLUSMYSIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338139 | |
| Record name | N-Ethylpentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17839-26-8 | |
| Record name | N-Ethyl-1-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17839-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylpentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Ethylpentylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Ethylpentylamine (CAS No. 17839-26-8), a versatile secondary aliphatic amine. It serves as a crucial intermediate and building block in various fields of organic synthesis, including the development of pharmaceuticals and agrochemicals.[1][2] This document details its chemical and physical properties, established synthetic pathways, key chemical reactions, and principal applications, with a focus on its relevance to drug discovery and development.
Core Properties of this compound
This compound, also known as N-ethyl-1-pentanamine, is an unsymmetrical secondary amine, characterized by the presence of two different alkyl groups—an ethyl group and a pentyl group—attached to a nitrogen atom.[1] This structure imparts specific physical and chemical properties that are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17839-26-8 | [1][3][4][5][6] |
| Molecular Formula | C₇H₁₇N | [2][3][5][6][7][8] |
| Molecular Weight | 115.22 g/mol | [3][6][9] |
| Boiling Point | 118 °C to 142 °C | [2][3][5][7][10] |
| Melting Point | -38 °C (estimate) to -68 °C | [2][3][4][7][10] |
| Density | 0.7477 to 0.763 g/mL | [2][3][5] |
| Flash Point | 26.8 °C | [3][5][7][10] |
| Vapor Pressure | 5.71 mmHg at 25°C | [3][5][7] |
| Refractive Index | 1.412 to 1.4122 | [3][5][7][10] |
| Solubility | Soluble in water and organic solvents.[2][8] | |
| Appearance | Colorless to light yellow liquid.[2][8] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Reference |
| XLogP3 | 2 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [7] |
| Rotatable Bond Count | 5 | [6][7] |
| Exact Mass | 115.136099547 Da | [6][7][9] |
| Topological Polar Surface Area | 12 Ų | [6][9] |
| Heavy Atom Count | 8 | [6][7] |
| Complexity | 35.4 | [6][7] |
Synthesis and Experimental Protocols
The synthesis of this compound, as an unsymmetrical secondary amine, is a key focus in organic chemistry. Common methodologies include the alkylation of primary amines, reductive amination, and catalytic processes.[1]
Several established pathways are employed for the synthesis of this compound and related unsymmetrical amines:
-
Alkylation of Primary Amines : This widely used method involves the reaction of a primary amine (acting as a nucleophile) with an alkylating agent.[1] For instance, pentylamine can be reacted with an ethyl halide, such as ethyl chloride, in the presence of a base.[1] The nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent, forming a new carbon-nitrogen bond.[1]
-
Reductive Amination : This is a prominent method for creating amines.[1] It can be envisioned as a one-pot cascade process where an aldehyde (pentanal) and an amine (ethylamine) first form an imine, which is then immediately reduced in the same reaction vessel to yield the secondary amine.[1]
-
Catalytic Hydrogenation : This is considered an environmentally favorable and atom-economical route.[1] A patented industrial synthesis involves the reaction of 5-chloro-2-pentanone with N-ethylethanolamine, followed by hydrogenation of the resulting ketone intermediate using a Raney nickel catalyst to achieve high yields.[1]
Below is a diagram illustrating the general synthetic pathways to this compound.
Caption: General Synthetic Pathways to this compound.
While the general methodologies for synthesizing this compound are well-documented in chemical literature, specific, detailed, step-by-step experimental protocols are often proprietary or published within patent literature not readily accessible through general searches. The information provided is based on established chemical principles. Researchers should consult specialized chemical synthesis databases and patent literature for detailed experimental procedures.
Chemical Reactivity and Key Reactions
As a secondary amine, this compound's reactivity is dominated by the nucleophilic lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of fundamental organic reactions.[1]
-
Alkylation : It can react with alkyl halides in an SN2 reaction to form a trialkylammonium salt, which upon deprotonation yields a tertiary amine.[1] Further reaction can lead to the formation of a quaternary ammonium salt.[1]
-
Acylation : It reacts with acylating agents like acid chlorides or acid anhydrides to form N,N-disubstituted amides.[1][2] This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon.[1]
-
Oxidation : The nitrogen atom is susceptible to oxidation by various oxidizing agents, which involves an increase in its oxidation state.[1]
The following diagram illustrates the core reactivity of this compound.
Caption: Core Reactivity of this compound.
Applications in Research and Drug Development
This compound is a valuable compound with a range of applications across different industries, demonstrating its importance in modern chemical processes.[3]
-
Pharmaceutical Synthesis : It serves as a key intermediate or scaffold in the synthesis of various pharmaceutical compounds.[1][3] Its simple alkylamine structure makes it a useful starting point for developing more complex molecules with therapeutic potential, such as enzyme inhibitors.[1]
-
Agrochemicals : In the agrochemical sector, it is used as an intermediate in the synthesis of certain pesticides.[1][2]
-
Industrial Applications : It is also utilized as a solvent in organic synthesis reactions due to its good solubility properties.[2][8] Additionally, it finds use as a fuel additive and in the manufacturing of corrosion inhibitors and polymers.[3]
In drug discovery, a "scaffold" is a core chemical structure to which various functional groups can be attached to create a library of compounds for biological screening.[1] The this compound structure provides a simple and versatile scaffold. Its secondary amine functionality offers a reactive handle for modification, allowing for the systematic exploration of structure-activity relationships (SAR). This approach is crucial for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.
The logical workflow for utilizing a scaffold like this compound in a drug discovery program is outlined below.
Caption: Scaffold-Based Drug Discovery Workflow.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or industrial setting.
-
Hazards : It is described as a substance with a pungent odor.[2] It is a flammable liquid and vapor.[11][12][13]
-
Precautions : Users should avoid inhaling its vapors and prevent contact with skin and eyes.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and protective clothing, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][11][12]
-
First Aid : In case of accidental inhalation, move to a well-ventilated area.[2] If contact with skin or eyes occurs, the affected area should be rinsed thoroughly with water.[2]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.[11][12][13]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3]
References
- 1. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 2. Pentylamine, N-ethyl- [chembk.com]
- 3. Cas 17839-26-8,N-Ethyl-Pentylamine | lookchem [lookchem.com]
- 4. N-Ethyl-Pentylamine | 17839-26-8 [chemicalbook.com]
- 5. N-Ethyl-Pentylamine | 17839-26-8 [chemnet.com]
- 6. Page loading... [guidechem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. N-ethylpentan-1-amine [chembk.com]
- 9. N-Ethyl-1-pentanamine | C7H17N | CID 546880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Synthesis and Characterization of N-Ethylpentylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Ethylpentylamine, a secondary amine with applications as a versatile intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] This document outlines established synthetic methodologies, detailed experimental protocols, and a thorough characterization of the compound through various analytical techniques.
Physicochemical Properties
This compound, also known as N-ethyl-1-pentanamine, is a colorless to light yellow liquid.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | [3] |
| Molecular Weight | 115.22 g/mol | [3] |
| Boiling Point | 118 °C | [2] |
| Melting Point | -68 °C | [2] |
| Density | 0.763 g/mL | [2] |
| CAS Number | 17839-26-8 | [3] |
Synthesis of this compound
The synthesis of this compound, an unsymmetrical secondary amine, can be achieved through several established methods in organic chemistry.[1] The two primary and most effective routes are reductive amination of a carbonyl compound and N-alkylation of a primary amine.
Reductive Amination
Reductive amination is a widely used and efficient one-pot method for the synthesis of amines.[4] This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this involves the reaction of valeraldehyde with ethylamine.
This protocol is a generalized procedure based on established methods for reductive amination.[4][5][6]
Materials:
-
Valeraldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
-
Hydrochloric acid (for salt formation, optional)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve valeraldehyde (1 equivalent) in methanol.
-
To the stirred solution, add ethylamine (1-1.2 equivalents) dropwise at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation.
Diagram of Reductive Amination Workflow:
Caption: Workflow for the synthesis of this compound via reductive amination.
N-Alkylation of a Primary Amine
Another common method for the synthesis of secondary amines is the direct alkylation of a primary amine with an alkyl halide.[1][7] For this compound, this can be achieved by reacting pentylamine with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base to neutralize the hydrohalic acid byproduct.
This protocol is based on a general procedure for the N-alkylation of amines.[7]
Materials:
-
Pentylamine
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate or triethylamine (as a base)
-
Acetonitrile or Dimethylformamide (DMF) (as a solvent)
-
Diethyl ether or ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of pentylamine (1 equivalent) in acetonitrile or DMF, add the base (e.g., potassium carbonate, 2 equivalents).
-
Stir the mixture at room temperature and add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation.
Diagram of N-Alkylation Workflow:
Caption: Workflow for the synthesis of this compound via N-alkylation.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring protons in the molecule. The expected chemical shifts and multiplicities for this compound are summarized in Table 2.
Table 2: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| CH₃ (pentyl) | 0.9 | Triplet | 3H |
| (CH₂)₃ (pentyl) | 1.3 | Multiplet | 6H |
| N-CH₂ (pentyl) | 2.6 | Triplet | 2H |
| N-CH₂ (ethyl) | 2.6 | Quartet | 2H |
| CH₃ (ethyl) | 1.1 | Triplet | 3H |
| N-H | ~1.1 (variable) | Broad Singlet | 1H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule. The predicted chemical shifts for this compound are presented in Table 3.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| CH₃ (pentyl) | ~14 |
| CH₂ (pentyl, C4) | ~23 |
| CH₂ (pentyl, C3) | ~30 |
| CH₂ (pentyl, C2) | ~32 |
| N-CH₂ (pentyl, C1) | ~50 |
| N-CH₂ (ethyl) | ~44 |
| CH₃ (ethyl) | ~15 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for this compound are listed in Table 4.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |
| 3300-3500 | N-H | Stretch | Medium, broad |
| 2850-2960 | C-H (alkane) | Stretch | Strong |
| 1450-1470 | C-H (alkane) | Bend | Medium |
| 1000-1250 | C-N | Stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 115.
Fragmentation Pattern: The fragmentation of aliphatic amines in mass spectrometry is characterized by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). The major fragments expected for this compound are summarized in Table 5.
Table 5: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Description |
| 115 | [C₇H₁₇N]⁺ | Molecular Ion |
| 100 | [C₆H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |
| 86 | [C₅H₁₂N]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 72 | [C₄H₁₀N]⁺ | Loss of a propyl radical (•C₃H₇) |
| 58 | [C₃H₈N]⁺ | Loss of a butyl radical (•C₄H₉) |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The two primary synthetic routes, reductive amination and N-alkylation, offer reliable methods for its preparation. The provided experimental protocols serve as a practical foundation for laboratory synthesis. Furthermore, the comprehensive characterization data from NMR, FTIR, and mass spectrometry are crucial for confirming the identity and purity of the synthesized compound. This information is intended to support researchers and professionals in the fields of organic synthesis and drug development in their work with this important chemical intermediate.
References
- 1. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. gctlc.org [gctlc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Analysis of N-Ethylpentylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Ethylpentylamine (also known as N-ethylpentan-1-amine), a secondary aliphatic amine. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
The following sections and tables summarize the expected quantitative data from the spectroscopic analysis of this compound. It is important to note that while the mass spectrometry data is based on experimental findings, the NMR and IR data are predicted or representative based on the analysis of similar aliphatic amines. Actual experimental values may vary slightly depending on the specific conditions, such as solvent and concentration.
NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The protons on the carbons directly attached to the nitrogen atom are deshielded and thus appear further downfield. The N-H proton typically presents as a broad singlet, and its chemical shift can be variable.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (pentyl) | ~ 0.90 | Triplet (t) | 3H | ~ 7.2 |
| CH₂ (pentyl) | ~ 1.31 | Multiplet (m) | 4H | - |
| CH₂ (pentyl, adjacent to N) | ~ 2.58 | Triplet (t) | 2H | ~ 7.5 |
| CH₂ (ethyl, adjacent to N) | ~ 2.60 | Quartet (q) | 2H | ~ 7.1 |
| CH₃ (ethyl) | ~ 1.08 | Triplet (t) | 3H | ~ 7.1 |
| NH | ~ 0.5 - 2.0 | Broad Singlet (br s) | 1H | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Carbons bonded to the electronegative nitrogen atom are deshielded and resonate at higher chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Position | Chemical Shift (δ, ppm) |
| C1 (pentyl) | ~ 49.5 |
| C2 (pentyl) | ~ 30.0 |
| C3 (pentyl) | ~ 29.5 |
| C4 (pentyl) | ~ 22.8 |
| C5 (pentyl) | ~ 14.2 |
| C1' (ethyl) | ~ 44.5 |
| C2' (ethyl) | ~ 15.5 |
FT-IR spectroscopy is used to identify the functional groups present in this compound. As a secondary amine, it has characteristic absorption bands.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak-Medium |
| C-H Stretch | Alkane | 2850 - 2960 | Strong |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak-Medium |
| N-H Wag | Secondary Amine | 665 - 910 | Strong, Broad |
Mass spectrometry of this compound typically involves electron ionization (EI), which causes fragmentation of the molecule. Aliphatic amines characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[1][2] This results in the formation of a resonance-stabilized, nitrogen-containing cation. For this compound, two primary α-cleavage pathways are expected.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 115 | [C₇H₁₇N]⁺ | Molecular Ion (M⁺) |
| 86 | [CH₂(CH₂)₃CH₂NHCH₂]⁺ | α-cleavage: Loss of CH₃• |
| 72 | [CH₃CH₂NHCH₂(CH₂)₂]⁺ | α-cleavage: Loss of C₂H₅• |
| 58 | [CH₃CH₂NH=CH₂]⁺ | α-cleavage: Loss of C₄H₉• |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the probe to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For confirmation of the N-H proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The N-H signal should disappear or significantly decrease in intensity.[1]
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the signals in the ¹H spectrum and identify the peak chemical shifts in both spectra.
-
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (neat liquid)
-
FT-IR spectrometer with a sample holder
-
Two potassium bromide (KBr) or sodium chloride (NaCl) salt plates[3]
-
Pipette
-
Acetone or another suitable solvent for cleaning
Procedure:
-
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates are clean and dry by wiping them with a tissue soaked in acetone and allowing them to air dry completely.[3]
-
Place one to two drops of the neat this compound liquid onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Ensure no air bubbles are trapped.
-
-
Data Acquisition:
-
Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with the empty sample compartment.
-
Acquire the sample spectrum over a typical range for organic compounds (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them to known functional group frequencies.
-
After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent like acetone. Store the plates in a desiccator to prevent damage from moisture.[3]
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., dichloromethane or methanol)
-
GC-MS instrument equipped with a capillary column suitable for volatile amines (e.g., Rtx-Volatile Amine or similar).[4]
-
Autosampler vials with caps
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent.
-
Transfer the solution to a GC autosampler vial and cap it.
-
-
Instrument Setup and Data Acquisition:
-
Set the GC oven temperature program. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C) at a rate of 10°C/min.
-
Set the injector temperature (e.g., 250°C) and use a split injection mode.
-
Use helium as the carrier gas at a constant flow rate.
-
Set the mass spectrometer to scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200). Use electron ionization (EI) at 70 eV.
-
Inject the sample into the GC-MS system.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺) and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed mass spectrum, such as α-cleavage.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of a compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Chemical Reactivity of Secondary Amines: The Case of N-Ethylpentylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Secondary amines are a cornerstone functional group in organic chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Their reactivity, governed by the lone pair of electrons on the nitrogen atom, makes them both basic and nucleophilic. This guide provides a comprehensive technical overview of the chemical reactivity of secondary amines, with a specific focus on N-Ethylpentylamine (C₇H₁₇N), an unsymmetrical aliphatic amine. We will explore its fundamental reactivity principles, delve into its most common synthetic transformations—including alkylation, acylation, sulfonylation, nitrosation, oxidation, and reactions with carbonyls—and present detailed experimental protocols for key reactions. The information is intended to serve as a practical resource for professionals in research and drug development.
Core Reactivity Principles of this compound
This compound is an unsymmetrical secondary aliphatic amine, meaning it has two different alkyl groups (ethyl and pentyl) attached to the nitrogen atom.[1] This structure is fundamental to its chemical behavior.
-
Nucleophilicity and Basicity : The reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom, which allows it to act as both a nucleophile and a Brønsted-Lowry base.[3]
-
As a nucleophile , the nitrogen atom can attack electron-deficient (electrophilic) centers, leading to the formation of new carbon-nitrogen bonds. This is the basis for its participation in alkylation, acylation, and related reactions.[1] Secondary amines are generally considered more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl groups, which increases the electron density on the nitrogen.[3]
-
As a base , it can accept a proton from an acid to form an ethylpentylammonium salt.
-
-
Steric Hindrance : While the inductive effects of the ethyl and pentyl groups enhance nucleophilicity, they also introduce steric bulk around the nitrogen atom. This steric hindrance can modulate its reactivity, potentially slowing reactions with sterically demanding electrophiles compared to less hindered amines.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 17839-26-8 | [4][5] |
| Molecular Formula | C₇H₁₇N | [4][5] |
| Molecular Weight | 115.22 g/mol | [4][6] |
| Boiling Point | 142 °C at 760 mmHg | [5] |
| Density | 0.753 g/cm³ | [5] |
| Flash Point | 26.8 °C | [5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Solubility | Soluble in water and organic solvents | [2] |
Key Chemical Reactions of this compound
The lone pair on the nitrogen atom of this compound dictates its role as a nucleophile in a wide array of chemical transformations.
Caption: General nucleophilic pathways of this compound.
An overview of these key reactions is presented in Table 2.
| Reaction Type | Reagent(s) | Product Type | Significance |
| Nucleophilic Substitution (Alkylation) | Alkyl Halides (R-X) | Tertiary Amine, Quaternary Ammonium Salt | Builds more complex molecular structures.[1] |
| Acylation | Acyl Chlorides, Acid Anhydrides | N,N-Disubstituted Amide | Amide bond formation is crucial in pharmaceuticals.[1] |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N,N-Disubstituted Sulfonamide | Synthesis of sulfa drugs and other bioactive molecules.[7][8] |
| Nitrosation | Nitrous Acid (HNO₂), TBN | N-Nitrosamine | Important transformation, but products are often potent carcinogens.[9][10] |
| Oxidation | H₂O₂, Oxone, Quinones | Nitrones, Imines, Nitroxides | Access to different nitrogen oxidation states.[11][12][13] |
| Reaction with Carbonyls | Aldehydes, Ketones | Enamine | Formation of C-C bonds; enamines are versatile synthetic intermediates.[14][15] |
Nucleophilic Substitution (Alkylation)
This compound readily reacts with alkyl halides in a nucleophilic substitution (Sₙ2) reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a trialkylammonium salt, which is then deprotonated to yield the corresponding tertiary amine.[1]
-
Reaction: R₂NH + R'-X → [R₂NHR']⁺X⁻ → R₂NR' + HX
-
Mechanism: The reaction proceeds via a standard Sₙ2 mechanism where the amine acts as the nucleophile.[16]
-
Over-alkylation: A common issue is polyalkylation. The tertiary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt ([R₂NR'₂]⁺X⁻).[1][17] Using an excess of the secondary amine can help to favor the formation of the tertiary amine.
Acylation: Amide Formation
Acylation is a fundamental reaction where this compound attacks an electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or acid anhydride, to form a stable N,N-disubstituted amide.[1][18] This reaction is a type of nucleophilic acyl substitution.
-
Reaction with Acyl Chloride: R₂NH + R'-COCl → R₂N-COR' + HCl
-
Reaction with Acid Anhydride: R₂NH + (R'-CO)₂O → R₂N-COR' + R'-COOH
-
Significance: The formation of the amide bond is one of the most important reactions in drug synthesis.[19] The reaction is typically run in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct.[18][20]
Sulfonylation: Sulfonamide Formation
Similar to acylation, secondary amines react with sulfonyl chlorides to form N,N-disubstituted sulfonamides.[7][8]
-
Reaction: R₂NH + R'-SO₂Cl → R₂N-SO₂R' + HCl
-
Application: This reaction is central to the synthesis of sulfonamides, a class of compounds with significant antibacterial properties (sulfa drugs).[8] The reaction conditions are analogous to acylation, often requiring a base to scavenge the generated HCl.
Nitrosation: N-Nitrosamine Formation
Secondary amines react with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form N-nitrosamines.[10]
-
Reaction: (C₂H₅)(C₅H₁₁)NH + HNO₂ → (C₂H₅)(C₅H₁₁)N-N=O + H₂O
-
Mechanism: In an acidic medium, nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic secondary amine then attacks the nitrosonium ion, and subsequent deprotonation yields the N-nitrosamine.[10]
-
Health Implications: N-nitrosamines are a class of potent carcinogens, and their formation is a significant concern in the food industry (where nitrites are used as preservatives) and within biological systems.[10] Alternative, acid-free methods using reagents like tert-butyl nitrite (TBN) have been developed to synthesize N-nitrosamines for research purposes under milder conditions.[9]
| Secondary Amine Substrate | Nitrosating Agent | Yield (%) | Reference |
| Dibenzylamine | tert-Butyl Nitrite (TBN) | 98 | [9] |
| Piperidine | tert-Butyl Nitrite (TBN) | 96 | [9] |
| Di-n-propylamine | NaNO₂ / Ester | 80 | [21] |
| Morpholine | NaNO₂ / Ester | 60 | [21] |
Oxidation
The nitrogen atom in this compound is susceptible to oxidation by various oxidizing agents. The products depend on the specific oxidant and reaction conditions.
-
To Nitroxides: Oxidation with reagents like hydrogen peroxide in the presence of a sodium tungstate catalyst can produce stable nitroxyl free radicals (nitroxides).[12] This method, however, is often limited to water-soluble amines.
-
To Nitrones: A more general method for oxidizing secondary amines involves using Oxone in a biphasic basic medium, which can directly convert them to nitrones.[13]
-
To Imines: Certain oxidizing agents, such as N-tert-butylphenylsulfinimidoyl chloride, can oxidize secondary amines to the corresponding imines under mild conditions.[11] Bioinspired quinone catalysts have also been developed for the aerobic oxidation of secondary amines.[22]
Reaction with Aldehydes and Ketones: Enamine Formation
This compound reacts with aldehydes and ketones to form enamines ("alkene amines").[14][15] This acid-catalyzed reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates.
-
Reaction: R₂NH + R'CH₂-COR'' → R₂N-C(R')=CHR'' + H₂O
-
Mechanism: Unlike primary amines which form imines (C=N), secondary amines lack a second proton on the nitrogen. After the initial nucleophilic addition and formation of an iminium ion, a proton is lost from an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine.[15][23]
-
Synthetic Utility: Enamines are valuable synthetic intermediates. The nitrogen atom is a powerful π-donor, making the β-carbon of the enamine nucleophilic. This allows them to be easily alkylated or acylated at the carbon, providing a key method for forming C-C bonds.[24]
| Ketone | Secondary Amine | Yield (%) | Reference |
| Cyclohexanone | Pyrrolidine | 85-90 | General textbook example |
| Isobutyraldehyde | Pyrrolidine | ~80 | [15] |
| Acetone | Morpholine | ~70 | General textbook example |
Detailed Experimental Protocols
The following protocols are generalized procedures for key transformations of secondary amines, adapted for this compound. Researchers should perform their own optimization and safety assessments.
Protocol 1: Acylation - Synthesis of N-Ethyl-N-pentylacetamide
This protocol describes the reaction of this compound with acetic anhydride to form the corresponding amide.
References
- 1. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 2. Pentylamine, N-ethyl- [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Ethyl-1-pentanamine | C7H17N | CID 546880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. expertsmind.com [expertsmind.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ch17: C=O + secondary amine derivs. [chem.ucalgary.ca]
- 15. Secondary amines react with carbonyl compounds to form enamines [almerja.com]
- 16. gacariyalur.ac.in [gacariyalur.ac.in]
- 17. Amine Reactivity [www2.chemistry.msu.edu]
- 18. youtube.com [youtube.com]
- 19. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatile Role of N-Ethylpentylamine in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Ethylpentylamine, a secondary amine with the chemical formula C7H17N, serves as a pivotal building block and versatile intermediate in a multitude of organic synthesis reactions. Its utility stems from the nucleophilic nature of its secondary amine group, which readily participates in a variety of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound in the creation of pharmaceuticals, agrochemicals, and other fine chemicals. Detailed experimental protocols for key reactions, quantitative data summaries, and graphical representations of synthetic pathways are presented to offer a comprehensive resource for laboratory and industrial applications.
Physicochemical and Spectroscopic Data of this compound
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C7H17N |
| Molecular Weight | 115.22 g/mol |
| CAS Number | 17839-26-8 |
| Boiling Point | 142 °C at 760 mmHg |
| Melting Point | -38 °C (estimate) |
| Density | 0.753 g/cm³ |
| Refractive Index | 1.4122 |
| Flash Point | 26.8 °C |
| Solubility | Soluble in water and organic solvents. |
| Appearance | Colorless to light yellow liquid. |
Synthesis of this compound
This compound, as an unsymmetrical secondary amine, can be synthesized through several established methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic considerations.
Key Synthetic Pathways
| Starting Materials | Reagents/Catalysts | Product | Key Findings & Yield |
| Pentylamine | Ethyl Chloride, Base (e.g., NaOH) | This compound | A direct alkylation method. |
| Pentanol | Acrylonitrile, High Temperature | This compound | An aminolysis reaction. |
| 5-chloro-2-pentanone | N-ethylethanolamine, Raney nickel, H₂ | This compound | A two-step process involving nucleophilic substitution followed by hydrogenation, achieving yields of 94-95%. |
| Pentanal and Ethylamine | Reducing Agent (e.g., NaBH₃CN) | This compound | Reductive amination. |
Experimental Protocol: Synthesis via Reductive Amination
This protocol details the synthesis of this compound from pentanal and ethylamine via a one-pot reductive amination reaction.
Materials:
-
Pentanal
-
Ethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of pentanal (1.0 eq) in anhydrous dichloromethane, add ethylamine (1.1 eq) at room temperature.
-
Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation to yield pure this compound.
Core Applications in Organic Synthesis
The reactivity of the secondary amine in this compound makes it a valuable nucleophile in a variety of organic reactions.
N-Alkylation to Form Tertiary Amines
This compound can be further alkylated to produce unsymmetrical tertiary amines, which are important intermediates in the synthesis of quaternary ammonium salts, pharmaceuticals, and other fine chemicals.
Experimental Protocol: N-Benzylation of this compound
This protocol describes the synthesis of a tertiary amine, N-benzyl-N-ethylpentylamine, via the alkylation of this compound with benzyl bromide.[1]
Materials:
-
This compound
-
Benzyl bromide
-
N,N-Diisopropylethylamine (Hünig's base)
-
Acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in acetonitrile.
-
Add Hünig's base (1.5 eq) to the solution.
-
To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the specific substrates.[1]
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-N-ethylpentylamine.[1]
Quantitative Data for N-Alkylation of Secondary Amines: [1]
| Secondary Amine | Alkyl Halide | Product | Yield (%) | Reaction Time (hrs) |
| Di-n-butylamine | Benzyl bromide | N-Benzyl-di-n-butylamine | >90 | 3 |
| Piperidine | Benzyl bromide | N-Benzylpiperidine | 91 | 2 |
| Morpholine | Benzyl bromide | N-Benzylmorpholine | >90 | 2 |
| N-Benzylaniline | Benzyl bromide | N,N-Dibenzylaniline | >90 | 3 |
| N-Benzylaniline | n-Hexyl bromide | N-n-Hexyl-N-benzylaniline | >90 | 3 |
| Di-n-hexylamine | n-Hexyl bromide | Tri-n-hexylamine | >90 | 24 |
N-Acylation to Form Amides
This compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form N,N-disubstituted amides. These amides are stable functional groups present in many pharmaceuticals and other specialty chemicals.
Experimental Protocol: Acylation with Pivaloyl Chloride
This protocol details the synthesis of N-ethyl-N-pentylpivalamide from this compound and pivaloyl chloride.
Materials:
-
This compound
-
Pivaloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
If necessary, purify the product by column chromatography or distillation.
Role in the Synthesis of Bioactive Molecules
This compound and its derivatives are valuable scaffolds in drug discovery and development. For instance, the N-ethyl-pentanamine backbone is a key structural feature in the side chains of 4-aminoquinoline-based antimalarial drugs.
Application in Antimalarial Drug Synthesis:
The 4-aminoquinoline core is essential for antimalarial activity, and the nature of the side chain at the 4-position significantly influences the drug's efficacy. Derivatives of N-alkyl-pentylamine provide an appropriate length and lipophilicity for the side chain, enabling the drug molecule to accumulate in the acidic food vacuole of the malaria parasite. An example is the synthesis of 7-chloro-4-[5-(N-ethyl-N-2-hydroxyethylamino)-2-pentyl]aminoquinoline, a compound with known antimalarial properties.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving this compound.
Caption: Synthetic routes to and key reactions of this compound.
Caption: A generalized experimental workflow for the N-alkylation of this compound.
Conclusion
This compound is a cornerstone intermediate in organic synthesis, offering a reactive platform for the construction of a diverse array of more complex molecules. Its role in the synthesis of pharmaceuticals, particularly as a key component in the side chains of antimalarial drugs, highlights its significance in medicinal chemistry. The synthetic pathways to this compound itself are well-established, providing accessible routes to this valuable building block. The fundamental reactions it undergoes, such as N-alkylation and N-acylation, are robust and high-yielding, making it an attractive component in both academic research and industrial-scale synthesis. The detailed protocols and data presented in this guide underscore the broad applicability and importance of this compound in modern organic chemistry.
References
N-Ethylpentylamine: A Versatile Scaffold for Antimalarial Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpentylamine, a secondary aliphatic amine, serves as a crucial building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent therapeutic agents.[1] While not possessing inherent therapeutic properties, its structural motif is integral to the development of bioactive molecules, most notably in the realm of antimalarial drugs.[2] This technical guide explores the application of the this compound scaffold in the design and synthesis of 4-aminoquinoline-based antimalarials, providing a comprehensive overview of their synthesis, biological activity, and mechanism of action.
The 4-Aminoquinoline Core and the Significance of the N-Alkylpentylamine Side Chain
The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug design, with chloroquine being a prominent example.[3] The biological efficacy of these compounds is critically influenced by the nature of the N-alkylamino side chain at the 4-position of the quinoline ring.[2] The this compound moiety and its analogs provide an optimal combination of features that contribute to antimalarial activity. The pentyl chain offers appropriate lipophilicity, facilitating the accumulation of the drug in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action.[2] The secondary amine provides a crucial point for protonation and interaction with biological targets, and also allows for further chemical modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.[2]
Synthesis of this compound-Containing 4-Aminoquinolines
The synthesis of 4-aminoquinolines bearing an this compound-derived side chain typically involves the condensation of a 4,7-dichloroquinoline with a suitably functionalized this compound analog.[2]
General Synthetic Workflow
References
physical and chemical properties of N-Ethylpentylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physical and chemical properties of N-Ethylpentylamine. The information is presented to be a valuable resource for professionals in research, science, and drug development, with a focus on clarity, practical application, and detailed experimental insights.
Core Physical and Chemical Properties
This compound, also known as N-ethyl-1-pentanamine, is a secondary amine with the chemical formula C7H17N.[1][2] It is characterized by a pentyl group and an ethyl group attached to a nitrogen atom. This structure imparts specific physical and chemical properties that are crucial for its application in various chemical syntheses.
Physical Properties
The key physical properties of this compound are summarized in the table below, providing a clear reference for experimental and process design.
| Property | Value | Source(s) |
| Molecular Formula | C7H17N | [1][2] |
| Molecular Weight | 115.22 g/mol | [1] |
| CAS Number | 17839-26-8 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [4][5][6] |
| Boiling Point | 135.56 - 142 °C at 760 mmHg | [1][2] |
| Melting Point | Approximately -38 °C (estimate) | [1] |
| Density | Approximately 0.753 - 0.763 g/cm³ | [1][2][4][5][6] |
| Refractive Index | Approximately 1.4122 | [1][2] |
| Flash Point | 26.8 °C | [1][2] |
| Vapor Pressure | 5.71 mmHg at 25°C | [1][2] |
| Solubility | Soluble in water and organic solvents. | [4][5][6] |
Chemical Properties
This compound exhibits chemical properties typical of a secondary amine, characterized by the nucleophilicity of the nitrogen atom.
| Property | Description | Source(s) |
| Basicity (pKa) | The pKa of the conjugate acid of simple alkylamines is typically in the range of 9.5 to 11.0. | [1] A specific experimental value for this compound is not readily available, but it is expected to be a moderately strong base. |
| Reactivity | Acts as a nucleophile in various reactions. | [7] |
| Alkylation | Reacts with alkyl halides to form tertiary amines and can further react to form quaternary ammonium salts. | [7] |
| Acylation | Reacts with acyl chlorides or anhydrides to form N,N-disubstituted amides. | [7] |
| Stability | Stable under normal conditions. May absorb carbon dioxide from the air over time to form carbonate salts. | [8] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for laboratory and industrial applications. Two common synthetic routes are reductive amination and N-alkylation.
Synthesis of this compound
This one-pot reaction is a common and efficient method for synthesizing secondary amines.[9][10]
Reaction Scheme:
Caption: Reductive amination of pentanal with ethylamine to yield this compound.
Materials:
-
Pentanal
-
Ethylamine (as a solution or neat)
-
A suitable reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride)[10]
-
A suitable solvent (e.g., methanol, ethanol, or dichloromethane)
-
Acetic acid (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve pentanal (1.0 equivalent) and ethylamine (1.0-1.2 equivalents) in the chosen solvent.
-
Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add the reducing agent (1.0-1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
This method involves the direct alkylation of a primary amine with an alkyl halide.[11]
Reaction Scheme:
Caption: N-Alkylation of 1-pentylamine with an ethyl halide.
Materials:
-
1-Pentylamine
-
Ethyl iodide or ethyl bromide
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
A polar aprotic solvent (e.g., acetonitrile or DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of 1-pentylamine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the chosen solvent, add the ethyl halide (1.0-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
Purification of this compound
Purification of the crude product is essential to obtain this compound of high purity.
Fractional distillation under reduced pressure is a common method for purifying liquid amines with boiling points above 100 °C.[8]
Procedure:
-
Set up a fractional distillation apparatus.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction that distills at the expected boiling point of this compound (135.56 - 142 °C at 760 mmHg, adjust for vacuum).[1][2]
For smaller scale purifications or to remove impurities with similar boiling points, column chromatography can be employed.
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane, often with a small amount of triethylamine, ~1%, to prevent peak tailing).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and pentyl groups. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with the carbons bonded to the nitrogen appearing at a characteristic chemical shift.[12]
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M+) at m/z = 115.[12] Common fragmentation patterns for aliphatic amines involve alpha-cleavage, leading to the loss of alkyl radicals.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for N-H and C-N bonds. A weak to medium absorption band for the N-H stretch is expected in the region of 3300-3500 cm⁻¹. C-N stretching vibrations typically appear in the 1000-1250 cm⁻¹ region.[13]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][2] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.[8]
This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and safety information. This information is intended to support researchers, scientists, and drug development professionals in their work with this versatile secondary amine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. biotage.com [biotage.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. N-Ethyl-1-pentanamine | C7H17N | CID 546880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Nucleophilic Character of N-Ethylpentylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylpentylamine, a secondary aliphatic amine, is a versatile nucleophile crucial in various organic syntheses, including the development of pharmaceutical compounds.[1][2] Its reactivity is centered around the lone pair of electrons on the nitrogen atom, which allows it to readily attack electron-deficient centers.[1] This guide provides a comprehensive technical overview of the nucleophilic nature of this compound, detailing the structural and environmental factors that govern its reactivity. It includes a summary of relevant quantitative data for analogous secondary amines, detailed experimental protocols for assessing nucleophilicity, and visual representations of key reaction pathways and experimental workflows.
Introduction to the Nucleophilicity of this compound
This compound (C₇H₁₇N) is an unsymmetrical secondary amine featuring an ethyl and a pentyl group attached to a central nitrogen atom.[1] The nitrogen atom's lone pair of electrons makes it a potent nucleophile, capable of donating this electron pair to an electrophile to form a new covalent bond.[1][3] This inherent nucleophilicity is the cornerstone of its utility in organic synthesis, where it participates in a wide array of reactions, including nucleophilic substitution and addition.[3][4]
The nucleophilic strength of this compound is influenced by a combination of electronic and steric factors. The presence of two electron-donating alkyl groups (ethyl and pentyl) increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to primary amines or ammonia.[3] However, the steric bulk of these alkyl groups can also hinder the approach of the nucleophile to the electrophilic center, a factor that becomes increasingly significant with larger electrophiles.[4][5]
Factors Influencing the Nucleophilicity of this compound
The nucleophilic reactivity of this compound is not an intrinsic constant but is modulated by several key factors:
-
Electronic Effects : The ethyl and pentyl groups are electron-donating, pushing electron density towards the nitrogen atom. This inductive effect increases the availability of the lone pair for nucleophilic attack, making this compound a stronger nucleophile than primary amines with smaller alkyl groups.[3]
-
Steric Hindrance : As a secondary amine, this compound is more sterically hindered than a primary amine but less so than a tertiary amine.[4] The size of the ethyl and pentyl groups can impede its ability to attack sterically crowded electrophilic centers.[5] This effect is a critical consideration in reaction design.
-
Solvent Effects : The choice of solvent can significantly impact nucleophilicity.[6] In protic solvents (e.g., water, alcohols), the amine can form hydrogen bonds, which can solvate the nucleophile and slightly decrease its reactivity.[6] In polar aprotic solvents (e.g., acetonitrile, DMSO), this hydrogen bonding is absent, leading to enhanced nucleophilicity.[6]
-
Basicity : While often correlated, nucleophilicity and basicity are distinct properties. Basicity is a thermodynamic measure of a compound's ability to accept a proton, while nucleophilicity is a kinetic measure of its ability to attack an electrophilic carbon.[7] For amines, stronger bases are generally stronger nucleophiles; however, this correlation can be weak, especially when steric effects are prominent.[8]
Quantitative Analysis of Nucleophilicity
Table 1: Mayr's Nucleophilicity Parameters for Representative Secondary Amines
| Amine | Solvent | Nucleophilicity Parameter (N) | sN |
| Diethylamine | Acetonitrile | 16.85 | 0.93 |
| Di-n-propylamine | Acetonitrile | 16.79 | 0.96 |
| Di-n-butylamine | Acetonitrile | 16.79 | 0.97 |
| Piperidine | Acetonitrile | 18.98 | 0.88 |
| Pyrrolidine | Acetonitrile | 19.82 | 0.86 |
Data sourced from Mayr's Database of Reactivity Parameters. It is important to note that these are values for analogous compounds and should be used as an estimation for this compound.
Table 2: pKa Values of Conjugate Acids of Representative Secondary Amines
| Amine | pKa of Conjugate Acid (in water) |
| Diethylamine | 10.93 |
| Di-n-propylamine | 11.00 |
| Di-n-butylamine | 11.25 |
| Piperidine | 11.12 |
| Pyrrolidine | 11.27 |
These pKa values provide a measure of the basicity of the amines. A higher pKa corresponds to a stronger base.[8]
Based on these data, this compound is expected to be a strong nucleophile with a Mayr's N parameter in the range of 16-17 in acetonitrile and a pKa of its conjugate acid around 11.
Key Reactions Driven by the Nucleophilicity of this compound
The nucleophilic character of this compound enables its participation in several fundamental organic reactions:
Nucleophilic Substitution (Sₙ2) Reactions
This compound readily reacts with alkyl halides in Sₙ2 reactions to form tertiary amines.[1] The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1]
Caption: Sₙ2 reaction pathway of this compound.
Acylation Reactions
This compound reacts with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form N,N-disubstituted amides.[1][9] This reaction proceeds via a tetrahedral intermediate.[9]
Caption: Acylation reaction pathway.
Experimental Protocol for Determining Nucleophilicity
The nucleophilicity of this compound can be experimentally determined using Mayr's method, which involves measuring the kinetics of its reaction with a set of reference electrophiles (benzhydrylium ions).[10][11]
Objective: To determine the Mayr's nucleophilicity parameter (N) for this compound.
Materials:
-
This compound
-
A series of benzhydrylium tetrafluoroborate salts with known electrophilicity parameters (E)
-
Anhydrous acetonitrile (spectrophotometric grade)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Stopped-flow apparatus (for fast reactions)
-
Standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in anhydrous acetonitrile.
-
Prepare stock solutions of the benzhydrylium salts of known concentrations in anhydrous acetonitrile. These solutions are light-sensitive and should be handled accordingly.
-
-
Kinetic Measurements:
-
The reactions are monitored by following the disappearance of the colored benzhydrylium ions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance of the specific benzhydrylium ion.
-
All kinetic runs are performed under pseudo-first-order conditions with the amine in large excess (at least 10-fold) over the benzhydrylium ion.
-
The temperature is maintained at 20 °C using a thermostated cell holder.
-
For each benzhydrylium ion, a series of kinetic runs are performed with varying concentrations of this compound.
-
The pseudo-first-order rate constants (k_obs) are determined by fitting the exponential decay of the absorbance to a first-order rate equation.
-
-
Data Analysis:
-
For each electrophile, plot the observed rate constants (k_obs) against the concentration of this compound. The slope of this plot gives the second-order rate constant (k₂).
-
According to the Mayr-Patz equation, log k₂(20 °C) = sₙ(N + E), where 'sₙ' is the nucleophile-specific sensitivity parameter, 'N' is the nucleophilicity parameter, and 'E' is the electrophilicity parameter of the benzhydrylium ion.
-
Plot log k₂ for the reactions with the different benzhydrylium ions against their known E values.
-
The resulting linear plot will have a slope of 'sₙ' and a y-intercept of sₙN. The nucleophilicity parameter 'N' can then be calculated.
-
Caption: Experimental workflow for nucleophilicity.
Conclusion
This compound is a valuable secondary amine whose nucleophilic character is central to its synthetic utility. Its reactivity is a predictable function of electronic and steric effects, as well as the reaction environment. While specific quantitative nucleophilicity data for this compound is sparse, a strong nucleophilic character can be inferred from data on analogous secondary amines. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its reactivity, enabling its effective application in research and drug development. A thorough understanding of its nucleophilic nature is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 4. researchgate.net [researchgate.net]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Nucleophilicities of Primary and Secondary Amines in Water - The Journal of Organic Chemistry - Figshare [figshare.com]
N-Ethylpentylamine as a versatile intermediate in chemical synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Ethylpentylamine, a secondary aliphatic amine, serves as a crucial and versatile intermediate in a multitude of chemical syntheses. Its unique structural features, combining a linear pentyl group with a nimble ethyl group on the nitrogen atom, impart a balance of lipophilicity and reactivity that makes it a valuable building block in the creation of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual representations of relevant chemical pathways are presented to facilitate its practical application in a research and development setting.
Chemical and Physical Properties
This compound, also known as N-ethyl-1-pentanamine, is a colorless to light yellow liquid with a characteristic amine odor.[1][2] A summary of its key physical and chemical properties is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 17839-26-8 | [3][4] |
| Molecular Formula | C₇H₁₇N | [3][4] |
| Molecular Weight | 115.22 g/mol | [3][5] |
| Boiling Point | 135-142 °C | [3][4][6] |
| Melting Point | -38 °C (estimate) | [3][4] |
| Density | ~0.75 g/cm³ | [4][6] |
| Flash Point | 26.8 °C | [3][4] |
| Refractive Index | ~1.412 | [3][6] |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound, each with its own advantages and considerations. The most common methods include reductive amination, N-alkylation of a primary amine, and a multi-step industrial process.
Reductive Amination of Pentanal
Reductive amination is a widely used and efficient one-pot method for the synthesis of secondary amines.[7] This process involves the reaction of an aldehyde (pentanal) with a primary amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound.[7][8]
Materials:
-
Pentanal (Valeraldehyde)
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid (catalytic amount)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a stirred solution of pentanal (1.0 equivalent) in anhydrous DCM at 0 °C (ice bath), add ethylamine (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to yield the pure product.
N-Alkylation of Pentylamine
Another common approach is the direct alkylation of a primary amine (pentylamine) with an alkyl halide (e.g., ethyl iodide or ethyl bromide).[9] This Sₙ2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.[9]
Materials:
-
Pentylamine
-
Ethyl iodide or Ethyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve pentylamine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.
-
Slowly add ethyl iodide (1.1 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, filter off the solid potassium salts and wash the filter cake with a small amount of diethyl ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Multi-step Synthesis from 5-Chloro-2-pentanone
An industrial-scale synthesis has been patented which involves a two-step process starting from 5-chloro-2-pentanone and N-ethylethanolamine.[9][10] This method is reported to achieve high yields.[9]
-
Nucleophilic Substitution: 5-chloro-2-pentanone is reacted with N-ethylethanolamine in a solvent such as xylene in the presence of a catalyst. This forms the intermediate, 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone.[10]
-
Reductive Amination: The intermediate ketone is then subjected to reductive amination using ammonia and hydrogen gas in the presence of a Raney nickel catalyst to yield the final product.[10]
| Synthesis Method | Key Reactants | Typical Yield | Reference(s) |
| Reductive Amination | Pentanal, Ethylamine | Good to Excellent (typically >80%) | [7][8] |
| N-Alkylation | Pentylamine, Ethyl Halide | Moderate to Good (can be affected by overalkylation) | [3][9] |
| Multi-step Synthesis | 5-Chloro-2-pentanone, N-Ethylethanolamine | 94-95% (reported for the overall process) | [9] |
Applications of this compound as a Versatile Intermediate
The utility of this compound as a synthetic intermediate spans several industries, including pharmaceuticals, agrochemicals, and materials science.
-
Pharmaceutical Synthesis : this compound serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs).[3] Its structure is a common scaffold in the development of enzyme inhibitors.
-
Agrochemicals : It is used as an intermediate in the production of certain pesticides and herbicides.[1][2]
-
Polymers and Plastics : The amine functionality allows it to be incorporated into polymer chains, acting as a monomer or a curing agent.[3]
-
Fuel Additives and Corrosion Inhibitors : this compound and its derivatives can be used to improve fuel efficiency and prevent corrosion of metal surfaces.[3]
This compound in Drug Discovery: Targeting Soluble Epoxide Hydrolase
A particularly significant application of this compound is in the development of inhibitors for soluble epoxide hydrolase (sEH).[11] sEH is a key enzyme in the arachidonic acid metabolic cascade, where it hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[2][11] By inhibiting sEH, the beneficial effects of EETs can be prolonged, offering a promising therapeutic strategy for conditions such as hypertension, inflammation, and pain.[11]
Derivatives of this compound have been incorporated into various pharmacophores, often in urea- or amide-based structures, that effectively inhibit sEH.[1][4] The ethylpentylamino moiety can be tailored to fit into the hydrophobic binding pocket of the enzyme.
Arachidonic Acid Metabolic Pathway and sEH Inhibition
Caption: The role of sEH in the arachidonic acid pathway and the point of intervention for sEH inhibitors.
| Compound Class | Example Structure (General) | IC₅₀ Range (Human sEH) | Reference(s) |
| Urea-based Inhibitors | R₁-NH-CO-NH-R₂ (where R₁ or R₂ contains an ethylpentylamino moiety) | Low nM to µM | [1][4] |
| Amide-based Inhibitors | R₁-CO-NH-R₂ (where R₁ or R₂ contains an ethylpentylamino moiety) | Low nM to µM | [1][4] |
Note: IC₅₀ values are highly dependent on the specific substituents (R₁ and R₂) and the assay conditions.
Experimental Workflow for sEH Inhibitor Discovery
The discovery and development of novel sEH inhibitors derived from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the discovery and development of novel sEH inhibitors.
Conclusion
This compound stands out as a highly valuable and adaptable intermediate in modern chemical synthesis. Its straightforward preparation and versatile reactivity make it an attractive starting material for a wide range of applications, from industrial polymers to sophisticated pharmaceutical agents. The critical role of this compound-derived structures in the development of potent soluble epoxide hydrolase inhibitors highlights its significance in the ongoing quest for novel therapeutics to treat inflammatory and cardiovascular diseases. The detailed protocols and data presented in this guide are intended to empower researchers and developers to effectively harness the synthetic potential of this important chemical building block.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 10. CN104803859A - Synthetic method of 5-(N-ethyl-N-2-ethylol amine)-2-amylamine - Google Patents [patents.google.com]
- 11. Encoded Library Synthesis Using Chemical Ligation and the Discovery of sEH Inhibitors from a 334-Million Member Library. - X-Chem [x-chemrx.com]
Methodological & Application
Application Notes and Protocols for the Quantification of N-Ethylpentylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantification of N-Ethylpentylamine, a secondary aliphatic amine. The protocols herein describe methodologies using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Due to the chemical nature of secondary amines, derivatization is a key step in enhancing analytical performance for GC-MS and HPLC-UV methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the quantification of volatile and semi-volatile compounds. For secondary amines like this compound, derivatization is crucial to improve volatility, thermal stability, and chromatographic peak shape. A common and effective derivatization strategy is acylation using a chloroformate reagent.
Data Presentation: GC-MS Quantitative Data
The following table summarizes representative quantitative data for the analysis of secondary aliphatic amines using GC-MS with chloroformate derivatization. These values are typical and may vary based on the specific instrumentation and matrix. Method validation for this compound should be performed to establish specific performance characteristics.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Experimental Protocol: GC-MS with Propyl Chloroformate Derivatization
1. Materials and Reagents:
-
This compound standard
-
Propyl chloroformate (PCF)
-
Pyridine
-
Toluene or Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Deionized water
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards (e.g., 1, 5, 10, 50, 100, 250 ng/mL).
-
Sample Preparation: For samples in a biological matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte before derivatization.
3. Derivatization Procedure:
-
To 1 mL of the standard or sample solution in a glass vial, add 50 µL of pyridine.
-
Add 50 µL of a 10% solution of propyl chloroformate in toluene.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Add 1 mL of deionized water to quench the reaction.
-
Vortex for 30 seconds and centrifuge to separate the layers.
-
Transfer the upper organic layer (containing the derivatized analyte) to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC autosampler vial for analysis.
4. GC-MS Instrumental Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound. The mass spectrum of underivatized this compound shows a molecular ion at m/z 115 and a base peak at m/z 58. The derivatized product will have a different fragmentation pattern to be determined during method development.
Visualization: GC-MS Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity for the analysis of compounds in complex matrices, often without the need for derivatization.
Data Presentation: LC-MS/MS Quantitative Data
The following table presents typical quantitative data for the analysis of secondary aliphatic amines using LC-MS/MS. Specific values for this compound should be determined through method validation.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.995 |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
| Matrix Effect | < 15% |
Experimental Protocol: LC-MS/MS
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Preparation: For biological samples, protein precipitation is a common sample preparation technique. To 100 µL of sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at high speed for 10 minutes. Transfer the supernatant to a clean vial for analysis.
3. LC-MS/MS Instrumental Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by infusing a standard solution. For this compound (MW 115.22), the protonated molecule [M+H]⁺ at m/z 116.2 would be the precursor ion.
Visualization: LC-MS/MS Workflow
High-Performance Liquid Chromatography (HPLC-UV) Method
For HPLC with UV detection, derivatization is necessary as this compound lacks a strong chromophore. Reagents such as Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a UV-active moiety.
Data Presentation: HPLC-UV Quantitative Data
The following table provides representative quantitative data for the analysis of secondary amines using HPLC-UV with derivatization. Method validation is required to establish performance characteristics for this compound.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocol: HPLC-UV with Dansyl Chloride Derivatization
1. Materials and Reagents:
-
This compound standard
-
Dansyl Chloride
-
Acetone (HPLC grade)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Deionized water
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetone.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with acetone.
3. Derivatization Procedure:
-
In a vial, mix 100 µL of the standard or sample solution with 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of a 1 mg/mL solution of Dansyl Chloride in acetone.
-
Vortex the mixture and heat at 60°C for 30 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis or Diode Array Detector (DAD)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 50-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-50% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined based on the UV spectrum of the dansylated derivative (typically around 254 nm).
Visualization: HPLC-UV Workflow
N-Ethylpentylamine: Application Notes for Potential Catalytic Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylpentylamine, a secondary aliphatic amine, is a versatile chemical intermediate primarily utilized in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1][2] While not extensively documented as a catalyst itself, its inherent properties as a secondary amine—namely its basicity and nucleophilicity—suggest its potential utility in catalyzing a range of organic transformations. This document provides an overview of the chemical properties of this compound and explores its theoretical applications as a catalyst in organic reactions, supported by generalized experimental protocols and illustrative data.
Physicochemical Properties of this compound
This compound is a colorless to light yellow liquid with a characteristic amine odor.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇N | [3] |
| Molecular Weight | 115.22 g/mol | [3] |
| CAS Number | 17839-26-8 | [1] |
| Boiling Point | 118 °C | [1] |
| Density | 0.763 g/mL | [1] |
| Flash Point | 26.8 °C | [4] |
| Solubility | Soluble in water and organic solvents. | [1] |
Chemical Reactivity and Potential Catalytic Roles
As a secondary amine, this compound possesses a lone pair of electrons on the nitrogen atom, rendering it both a nucleophile and a Brønsted-Lowry base.[5] This dual reactivity underpins its potential catalytic activity.
Nucleophilic Catalysis: The lone pair on the nitrogen can attack electrophilic centers to form a covalently bonded intermediate, which is more susceptible to subsequent reactions. This is the basis for its potential role in nucleophilic catalysis.[6]
Base Catalysis: this compound can act as a general base, deprotonating acidic protons in a substrate to generate a more reactive nucleophile.
Secondary amines are known to be effective catalysts in a variety of reactions, most notably in iminium and enamine catalysis.[7]
-
Iminium Catalysis: Secondary amines can reversibly react with α,β-unsaturated aldehydes and ketones to form iminium ions. This lowers the LUMO of the carbonyl compound, activating it towards nucleophilic attack.[7]
-
Enamine Catalysis: In reactions with saturated aldehydes and ketones, secondary amines can form enamine intermediates. These enamines are nucleophilic at the α-carbon and can participate in a variety of transformations.[8]
Theoretical Catalytic Applications and Protocols
While specific catalytic applications of this compound are not reported in the literature, its properties allow for the postulation of its use in several well-established reaction types. The following sections provide hypothetical protocols for such applications.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. Amines are often used as catalysts.
Hypothetical Reaction:
Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile
In this hypothetical scenario, this compound would act as a base catalyst.
Illustrative Data:
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 5 | Ethanol | 25 | 4 | 85 |
| 2 | 10 | Ethanol | 25 | 2 | 92 |
| 3 | 10 | Toluene | 80 | 1 | 95 |
| 4 | 10 | Acetonitrile | 50 | 2 | 90 |
Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).
-
Add this compound (0.115 g, 1 mmol, 10 mol%) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure 2-benzylidenemalononitrile.
Reaction Workflow:
Michael Addition
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Secondary amines can catalyze this reaction by forming an enamine with the donor or an iminium ion with the acceptor.
Hypothetical Reaction:
Isophorone + Nitromethane → 3-Nitromethyl-3,5,5-trimethylcyclohexanone
Here, this compound is proposed to act as a base to deprotonate nitromethane, forming a nucleophile.
Illustrative Data:
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 10 | Methanol | 25 | 24 | 78 |
| 2 | 20 | Methanol | 25 | 12 | 85 |
| 3 | 20 | DMSO | 50 | 6 | 91 |
| 4 | 20 | THF | 25 | 18 | 82 |
Experimental Protocol:
-
In a 50 mL flask, dissolve isophorone (1.38 g, 10 mmol) in methanol (15 mL).
-
Add nitromethane (0.92 g, 15 mmol) to the solution.
-
Add this compound (0.23 g, 2 mmol, 20 mol%) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1M HCl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
General Catalytic Cycle for Secondary Amine Catalysis:
Safety Information
This compound is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While direct evidence for the catalytic use of this compound is lacking in the current literature, its chemical nature as a secondary amine strongly suggests its potential as a catalyst for various organic reactions. The provided application notes offer a theoretical framework and starting point for researchers interested in exploring the catalytic capabilities of this compound in reactions such as Knoevenagel condensations and Michael additions. Further experimental investigation is required to validate these hypotheses and to determine the optimal conditions for its use as a catalyst.
References
- 1. chembk.com [chembk.com]
- 2. Cas 17839-26-8,N-Ethyl-Pentylamine | lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 6. soci.org [soci.org]
- 7. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Ethylpentylamine Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of N-ethylpentylamine and its derivatives as versatile building blocks in the synthesis of pharmaceutical compounds. The unique structural features of these secondary amines make them valuable intermediates and scaffolds for creating a diverse range of therapeutic agents. This document covers their application in the development of antimalarial agents, enzyme inhibitors, and their potential in cardiovascular and central nervous system (CNS) drug discovery.
Application Note 1: Synthesis of 4-Aminoquinoline-Based Antimalarial Agents
N-Alkylpentylamine derivatives are crucial structural components for the side chains of 4-aminoquinoline antimalarial drugs, such as hydroxychloroquine.[1] The pentyl chain offers an appropriate length and lipophilicity, enabling the molecule to accumulate in the acidic food vacuole of the malaria parasite, which is a key aspect of its mechanism of action.[1] The secondary amine in the this compound moiety provides a strategic point for further functionalization to modulate the pharmacokinetic and pharmacodynamic properties of the drug.[1] A notable example is the synthesis of 7-chloro-4-[5-(N-ethyl-N-2-hydroxyethylamino)-2-pentyl]aminoquinoline, a compound with established antimalarial properties.[1]
Experimental Protocol: Synthesis of a 4-Aminoquinoline with an this compound Derivative Side Chain
This protocol outlines a potential synthetic route adapted from established methods for preparing 4-aminoquinoline antimalarials.
Step 1: Synthesis of 1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, combine 1-chloro-4-pentanone (1.0 eq), N-ethyl-N-2-hydroxyethylamine (1.5 eq), and sodium chloride (1.2 eq) in xylene.
-
Heating: Heat the mixture with stirring on a steam bath for 2 hours, followed by refluxing for 3 hours.
-
Work-up: After allowing the mixture to stand overnight, filter the reaction mixture and wash the filter cake with xylene.
-
Purification: Fractionally distill the filtrate under reduced pressure to obtain 1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone.
Step 2: Synthesis of 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine
-
Reaction Setup: Dissolve 1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone (1.0 eq) in a suitable solvent such as methanol.
-
Ammonia Addition: Add a solution of ammonia in methanol.
-
Reduction: Introduce a reducing agent, such as hydrogen gas in the presence of a Raney Nickel catalyst, under pressure.
Step 3: Coupling with 4,7-dichloroquinoline
-
Reaction Setup: Combine 4,7-dichloroquinoline (1.0 eq) and the product from Step 2, 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine (1.2 eq), in a high-boiling solvent like phenol, or in a neat reaction.
-
Heating: Heat the mixture to a high temperature (e.g., 120-140 °C) for several hours.
-
Work-up: Cool the reaction mixture and dissolve it in an organic solvent like dichloromethane. Wash the organic layer with an aqueous base (e.g., sodium hydroxide solution) to remove the phenol, followed by washing with water.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.
-
Salt Formation (Optional): To enhance water solubility and stability, the final compound can be converted to a salt (e.g., phosphate or hydrochloride) by treating the free base with the corresponding acid.
Quantitative Data for 4-Aminoquinoline Antimalarials
| Compound | Target | IC50 (nM) against K1 strain (CQ-resistant) | IC50 (nM) against 3D7 strain (CQ-sensitive) |
| Chloroquine Analog 7c | P. falciparum | 97.76 | 56.98 |
Data sourced from a study on chiral chloroquine analogues.[2]
Mechanism of Action of 4-Aminoquinoline Antimalarials
Caption: Mechanism of 4-aminoquinoline antimalarials.
Application Note 2: this compound Derivatives as Enzyme Inhibitors
The this compound scaffold is a valuable starting point for the development of enzyme inhibitors.[3] Its secondary amine structure allows for its use as a nucleophile in various chemical reactions to generate more complex molecules.[3] This makes it a useful component in the production of a range of chemicals, including those with therapeutic potential.
One significant application is in the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in conditions such as hypertension and inflammation.[3] Derivatives of this compound have also been explored for their ability to modulate the activity of enzymes in the arachidonic acid cascade, which could enhance the efficacy of anti-inflammatory drugs.[3]
Experimental Protocol: General Synthesis of sEH Inhibitors from an Amine Scaffold
The following is a generalized protocol for the synthesis of enzyme inhibitors using an amine scaffold like this compound, based on common synthetic strategies for sEH inhibitors.
-
Scaffold Preparation: Begin with this compound as the core scaffold.
-
Functionalization: Introduce a pharmacophore known to interact with the target enzyme's active site. This often involves acylation or alkylation of the secondary amine.
-
Acylation: React this compound with a suitable acyl chloride or carboxylic acid (using a coupling agent) to form an amide. The choice of the acyl group is critical for activity and selectivity.
-
Alkylation: React this compound with an appropriate alkyl halide to introduce different substituents.
-
-
Purification: The resulting derivatives are purified using standard techniques such as column chromatography, crystallization, or preparative HPLC.
-
Characterization: Confirm the structure of the synthesized compounds using methods like NMR, mass spectrometry, and IR spectroscopy.
-
Biological Evaluation: Screen the synthesized derivatives for their inhibitory activity against the target enzyme (e.g., sEH) using appropriate in vitro assays.
Quantitative Data for Enzyme Inhibitors
| Compound | Target Enzyme | IC50 (µM) |
| Compound 5i | Mushroom Tyrosinase | 3.17 |
| Kojic Acid (Standard) | Mushroom Tyrosinase | 15.91 |
| Compound 4b | COX-2 | 1.08 |
| Celecoxib (Reference) | COX-2 | 0.68 |
| Compound 13 | PDE4B | 3.98 |
| Roflumilast (Reference) | PDE4B | 1.55 |
Data sourced from studies on various enzyme inhibitors. While not all are direct this compound derivatives, they illustrate the potency that can be achieved with related structures.[4][5]
This compound as a Scaffold in Drug Discovery
Caption: Role of a scaffold in drug discovery.
Application Note 3: Potential Applications in Cardiovascular and CNS Drug Synthesis
While specific, named drugs are not prominently cited, the structural motifs present in this compound derivatives make them relevant to cardiovascular and central nervous system (CNS) drug discovery.
Cardiovascular Agents: Phenylalkylamine derivatives have been synthesized and evaluated for their bradycardic (heart rate-lowering) activity. The N-alkylamine portion of these molecules is crucial for their interaction with their biological targets. The N-ethylpentyl group could be incorporated into such structures to modulate their lipophilicity and binding characteristics.
CNS Agents: Arylpiperazine derivatives are a well-established class of CNS agents, with applications as antidepressants and antipsychotics. These molecules often feature an N-alkyl substituent on the piperazine ring. While not a direct derivative, the synthesis of such compounds often involves the alkylation of a piperazine nitrogen, a reaction for which this compound chemistry is relevant.
General Experimental Workflow for Derivative Synthesis
Caption: General workflow for derivative synthesis.
This document provides a foundational understanding of the applications of this compound derivatives in pharmaceutical synthesis. The provided protocols are illustrative and may require optimization based on specific target molecules and laboratory conditions. Researchers are encouraged to consult the primary literature for more detailed synthetic procedures and characterization data.
References
- 1. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Ethylpentylamine in Polymer Chemistry Research
Introduction
N-Ethylpentylamine (CAS No. 17839-26-8) is a secondary aliphatic amine with the molecular formula C7H17N.[1][2] While it is known as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and corrosion inhibitors, its application in polymer chemistry is an area of potential exploration.[2] As a secondary amine, this compound possesses a single reactive hydrogen atom on the nitrogen, which dictates its role in polymerization reactions.[3] This characteristic makes it unsuitable as a chain-extending monomer in typical polycondensation reactions but positions it as a valuable tool for controlling polymer molecular weight and modifying polymer properties.
These notes provide detailed protocols and illustrative data for the application of this compound in two key areas of polymer chemistry research: as a chain terminator for molecular weight control in polyamide synthesis and as a curing agent for epoxy resins.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.[1][4][5]
| Property | Value |
| CAS Number | 17839-26-8 |
| Molecular Formula | C7H17N |
| Molecular Weight | 115.22 g/mol |
| Boiling Point | 142 °C at 760 mmHg |
| Density | 0.753 g/cm³ |
| Flash Point | 26.8 °C |
| Refractive Index | 1.412 |
Application 1: Molecular Weight Control in Polyamide Synthesis (End-Capping Agent)
Principle
In polycondensation reactions, such as the synthesis of polyamides (nylons), the molecular weight of the resulting polymer is dependent on the stoichiometric balance of the difunctional monomers. The introduction of a monofunctional reagent, such as this compound, disrupts this balance.[6] Because it can react with a growing polymer chain's reactive end (an acyl chloride group, for example) but cannot propagate the chain further, it effectively terminates or "caps" the polymer chain.[6][7] This allows for precise control over the final molecular weight of the polyamide, which in turn influences its physical properties like viscosity, solubility, and mechanical strength.
Experimental Protocol: Synthesis of End-Capped Polyamide
This protocol describes the synthesis of a polyamide via interfacial polymerization of hexamethylenediamine and sebacoyl chloride, using this compound as an end-capping agent.
Materials:
-
Hexamethylenediamine
-
Sebacoyl chloride
-
This compound
-
Sodium hydroxide (NaOH)
-
Hexane (or other suitable organic solvent)
-
Deionized water
-
Acetone
-
Methanol
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. In a 250 mL beaker, dissolve a specific amount of hexamethylenediamine and NaOH in deionized water. Add the desired molar percentage of this compound to this solution.
-
Organic Phase Preparation: Prepare an organic solution by dissolving sebacoyl chloride in hexane in a separate 250 mL beaker.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase to create a distinct interface between the two immiscible liquids. A film of polyamide will form at the interface.
-
Polymer Extraction: Using forceps, gently grasp the polymer film at the center of the interface and continuously pull it out as a "rope." Wind the polymer rope onto a glass rod.
-
Washing: Wash the collected polymer thoroughly with a 50/50 (v/v) ethanol/water solution to remove unreacted monomers and salts, followed by a wash with acetone to remove water.
-
Drying: Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.
-
Characterization: Characterize the resulting polyamide for its molecular weight (e.g., via gel permeation chromatography or viscometry) and thermal properties (e.g., via differential scanning calorimetry).
Illustrative Data
The following table presents hypothetical data on the effect of varying concentrations of this compound on the molecular weight and intrinsic viscosity of the resulting polyamide.
| Sample ID | Molar % this compound (relative to diamine) | Number Average Molecular Weight (Mn, g/mol ) | Intrinsic Viscosity (dL/g) |
| PA-Control | 0 | 25,000 | 1.2 |
| PA-EC-0.5 | 0.5 | 18,000 | 0.9 |
| PA-EC-1.0 | 1.0 | 12,500 | 0.7 |
| PA-EC-2.0 | 2.0 | 8,000 | 0.5 |
Note: The data presented are illustrative and intended to demonstrate the expected trend. Actual results may vary based on specific experimental conditions.
Diagrams
Caption: Polyamide synthesis with this compound as an end-capping agent.
Application 2: Curing Agent for Epoxy Resins
Principle
This compound, as a secondary amine, can serve as a curing agent for epoxy resins.[8] The curing process involves the nucleophilic attack of the amine's nitrogen atom on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a tertiary amine.[3] Unlike primary amines which have two reactive hydrogens and can form two bonds with epoxy groups, secondary amines have only one, meaning they can only react once.[8] When a monofunctional amine like this compound is used in conjunction with a primary diamine, it can be used to modify the cross-link density of the final thermoset polymer.[9] This can influence the material's properties, such as its flexibility, glass transition temperature (Tg), and toughness.
Experimental Protocol: Curing of Epoxy Resin
This protocol details the procedure for curing a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin using a mixture of a primary diamine and this compound.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Primary amine curing agent (e.g., isophorone diamine - IPDA)
-
This compound
-
Disposable mixing cups and stirring rods
-
Molds for sample casting
-
Oven with temperature control
Procedure:
-
Formulation: Calculate the stoichiometric amount of the amine curing agent required for the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. Prepare formulations with varying ratios of IPDA and this compound.
-
Mixing: In a disposable cup, weigh the calculated amount of DGEBA epoxy resin. Add the predetermined amounts of IPDA and this compound. Mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained, being careful to avoid excessive air entrapment.
-
Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated molds.
-
Curing: Place the molds in an oven and cure according to a specific temperature profile (e.g., 2 hours at 80 °C followed by 3 hours at 125 °C).
-
Post-Curing and Demolding: After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature before demolding.
-
Characterization: Evaluate the cured samples for their thermal properties (Tg via DSC or DMA), mechanical properties (hardness, tensile strength), and degree of cure (FTIR spectroscopy).
Illustrative Data
The following table shows hypothetical data on how different ratios of a primary diamine (IPDA) to this compound might affect the properties of the cured epoxy resin.
| Sample ID | IPDA:this compound Ratio (by AHEW) | Glass Transition Temperature (Tg, °C) | Shore D Hardness |
| EP-Control | 100:0 | 150 | 85 |
| EP-Mod-1 | 95:5 | 142 | 82 |
| EP-Mod-2 | 90:10 | 135 | 78 |
| EP-Mod-3 | 80:20 | 120 | 72 |
Note: The data presented are illustrative and intended to demonstrate the expected trend. Actual results may vary based on specific experimental conditions.
Diagrams
Caption: Experimental workflow for curing epoxy resin with a mixed amine system.
Safety Precautions
This compound is a flammable liquid and vapor.[10] It can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[11][12] Always work in a well-ventilated area, preferably a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13] Keep away from heat, sparks, and open flames.[10] Refer to the Safety Data Sheet (SDS) for complete safety information before use.
References
- 1. Page loading... [guidechem.com]
- 2. Cas 17839-26-8,N-Ethyl-Pentylamine | lookchem [lookchem.com]
- 3. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. This compound|lookchem [lookchem.com]
- 5. N-Ethyl-Pentylamine | 17839-26-8 [chemnet.com]
- 6. What is end capping? What is the meaning of capping? - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 7. CN113260655A - Stain resistant polyamide polymers obtained by high end-capping - Google Patents [patents.google.com]
- 8. appliedpoleramic.com [appliedpoleramic.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chembk.com [chembk.com]
- 12. chembk.com [chembk.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for the Analysis of N-Ethylpentylamine by HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Ethylpentylamine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for quality control, impurity profiling, and pharmacokinetic studies in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) Method
The analysis of aliphatic amines like this compound by HPLC can be challenging due to their lack of a strong UV chromophore and poor retention on traditional reversed-phase columns. The following protocols address these challenges through two approaches: a reversed-phase method using a specialized column and a chiral separation method.
Protocol 1: Reversed-Phase HPLC for Achiral Analysis
This method utilizes a mixed-mode stationary phase that allows for the retention and separation of polar basic compounds like this compound without the need for derivatization.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Evaporative Light Scattering Detector (ELSD)
-
-
Chromatographic Conditions:
-
Column: Primesep A HPLC column or equivalent mixed-mode column suitable for amine analysis.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid). The exact gradient will depend on the specific column and system and should be optimized to achieve adequate retention and separation.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector:
-
UV at 210 nm (for low-level detection)
-
ELSD (for universal detection if UV response is insufficient)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition or a suitable solvent like methanol or water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.
-
Protocol 2: Chiral HPLC for Enantiomeric Separation
For the separation of the enantiomers of this compound, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs are often effective for the chiral resolution of amines.[2][3]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV Detector
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier such as isopropanol or ethanol. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.[3] A typical starting mobile phase could be n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detector: UV at 215 nm
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter compatible with organic solvents.
-
-
Data Analysis:
-
The enantiomeric purity is determined by the relative peak areas of the two enantiomers.
-
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile compounds like this compound. However, the polar nature of the amine group can lead to poor peak shape and adsorption on the column. This can be addressed by using a specialized column designed for amine analysis or by derivatization.
Protocol 3: GC-FID for Volatile Amine Analysis
This method is suitable for the quantification of this compound in various matrices and is based on generic methods for volatile amine analysis in the pharmaceutical industry.[4][5][6]
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Autosampler
-
Split/splitless inlet
-
-
Chromatographic Conditions:
-
Column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or equivalent column designed for amine analysis.[5]
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Inlet Temperature: 250 °C
-
Inlet Liner: A deactivated liner such as a Restek Siltek® liner is recommended to minimize analyte adsorption.[5]
-
Injection Mode: Split (e.g., 10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp to 150 °C at 10 °C/min
-
Ramp to 250 °C at 25 °C/min, hold for 5 minutes
-
-
Detector Temperature: 280 °C
-
-
Sample Preparation:
-
Data Analysis:
-
Quantification is performed using an external or internal standard method by comparing peak areas to a calibration curve.
-
Protocol 4: GC-MS with Derivatization
For enhanced sensitivity and improved chromatographic performance, especially in complex matrices, derivatization of the amine group is recommended. Silylation is a common derivatization technique for amines.[8][9]
Experimental Protocol:
-
Derivatization Step:
-
Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (MS)
-
-
Chromatographic Conditions:
-
Use similar GC conditions as in Protocol 3, adjusting the temperature program as needed for the elution of the derivatized analyte.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
-
-
Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the derivatized this compound. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of volatile amines using the described methodologies. Please note that this data is for representative compounds, and specific performance for this compound may vary and should be determined during method validation.
| Parameter | HPLC (UV/ELSD) | GC-FID | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 10-50 ng/mL | 1-5 µg/mL[5] | 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | 50-200 ng/mL[10] | 3-4 µg/mL[5] | 0.5-5 ng/mL |
| Linearity (r²) | > 0.99 | > 0.999[5] | > 0.99 |
| Accuracy/Recovery | 90-110% | > 90%[5] | 85-115% |
| Precision (%RSD) | < 5% | < 10%[11] | < 15% |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: GC analysis workflow for this compound, including an optional derivatization step.
References
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Ethylpentylamine as a Precursor for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpentylamine, a secondary aliphatic amine, serves as a valuable and versatile precursor in the synthesis of various biologically active molecules. Its structural motif is particularly relevant in the design of enzyme inhibitors, offering a scaffold that can be readily modified to achieve desired potency and selectivity. These application notes provide a comprehensive overview of the utility of this compound in the development of enzyme inhibitors, with a primary focus on soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade implicated in inflammation and hypertension.[1] This document outlines synthetic strategies, quantitative inhibitory data, detailed experimental protocols, and the relevant biological pathways.
Target Enzyme: Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects. Inhibition of sEH is therefore a promising therapeutic strategy for managing conditions such as hypertension, inflammation, and pain.
This compound-Derived Enzyme Inhibitors: Data Summary
The N-ethylpentyl moiety can be incorporated into various inhibitor scaffolds, such as ureas and amides, which are known to effectively inhibit sEH. While specific data for inhibitors derived directly from this compound is not extensively published, the inhibitory activities of structurally related N-alkylamine derivatives provide a strong rationale for its use. The following table summarizes the inhibitory potency (IC50 values) of representative sEH inhibitors featuring N-alkyl scaffolds.
| Compound Class | Representative Structure/Scaffold | Target Enzyme | IC50 (nM) |
| N,N'-Disubstituted Urea | N-Cyclohexyl-N'-(adamantan-1-yl)urea | Human sEH | 7.0 |
| N-Alkylamide | N-Dodecyl-N'-(cyclohexyl)acetamide | Human sEH | ~100 |
| N-Ethylmethylamine Derivative | 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol | Human sEH | 510 |
Signaling Pathway
The inhibition of soluble epoxide hydrolase (sEH) directly impacts the arachidonic acid signaling cascade. By preventing the degradation of epoxyeicosatrienoic acids (EETs), sEH inhibitors increase the levels of these beneficial signaling molecules, which in turn can modulate downstream inflammatory and vascular pathways.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound-derived urea and amide inhibitors and for assessing their inhibitory activity against sEH.
Protocol 1: Synthesis of an N-Ethyl-N-pentyl Urea Derivative
This protocol describes a general procedure for the synthesis of an N,N'-disubstituted urea from this compound and an isocyanate.
Materials:
-
This compound
-
Adamantyl isocyanate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of adamantyl isocyanate (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(adamantan-1-yl)-N'-(ethyl(pentyl))urea.
Protocol 2: Synthesis of an N-Ethyl-N-pentyl Amide Derivative
This protocol outlines the synthesis of an N-acylated derivative of this compound using an acyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (hexane/ethyl acetate) to afford the pure N-ethyl-N-pentylbenzamide.
Protocol 3: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This fluorometric assay is used to determine the inhibitory potency (IC50) of the synthesized compounds against human sEH.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a 96-well plate, add 2 µL of the test compound dilutions. For control wells, add 2 µL of DMSO.
-
Add 100 µL of a solution of human sEH in assay buffer to each well.
-
Incubate the plate at 30 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the PHOME substrate solution in assay buffer to each well.
-
Immediately measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of inhibitors using this compound to the evaluation of their biological activity.
Conclusion
This compound represents a readily available and synthetically tractable precursor for the development of novel enzyme inhibitors, particularly for soluble epoxide hydrolase. The straightforward N-acylation and urea formation reactions allow for the generation of diverse libraries of compounds for structure-activity relationship studies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this compound-derived compounds in targeting sEH and other relevant enzymes for therapeutic intervention.
References
Application Notes and Protocols for the Synthesis of N-Ethylpentylamine-Derived Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of N-Ethylpentylamine-derived scaffolds in drug discovery. The protocols outlined below offer step-by-step methodologies for the synthesis of these versatile compounds, which have shown promise in a range of therapeutic areas, including as antimalarial, antimicrobial, cardiovascular, and central nervous system (CNS) agents.
Introduction to this compound Scaffolds
This compound and its derivatives are valuable building blocks in medicinal chemistry. The secondary amine functionality provides a key site for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. The pentyl chain offers a degree of lipophilicity that can be crucial for membrane permeability and interaction with biological targets. Researchers have explored these scaffolds for their potential to modulate the activity of various enzymes and receptors.
Synthetic Methodologies
The synthesis of this compound-derived scaffolds can be achieved through several established organic chemistry reactions. The two primary methods detailed here are reductive amination and N-alkylation of primary amines.
Protocol 1: Synthesis of this compound via Reductive Amination
Reductive amination is a widely used and efficient method for the formation of C-N bonds and is a cornerstone for the synthesis of secondary and tertiary amines. This one-pot reaction involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve pentanal (1.0 equivalent) and ethylamine (1.0 to 1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise while monitoring the temperature. Other reducing agents like sodium triacetoxyborohydride can also be used.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as indicated by TLC. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Synthetic workflow for this compound-derived scaffolds.
Protocol 2: Derivatization of this compound
Further diversification of the this compound scaffold can be achieved through standard N-alkylation or N-acylation reactions.
Experimental Protocol (N-Alkylation):
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide) (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50-80°C until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Filter off the base, concentrate the filtrate, and purify the residue by column chromatography to obtain the N,N-disubstituted pentylamine derivative.
Quantitative Data Summary
The following tables summarize key data for this compound and its derivatives, including physical properties, and biological activities in various therapeutic areas.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| Boiling Point | 142-144 °C |
| Density | 0.757 g/mL at 25 °C |
Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives with N-Alkylamine Side Chains
| Compound | Side Chain | IC₅₀ (nM, Chloroquine-Sensitive Strain) | IC₅₀ (nM, Chloroquine-Resistant Strain) |
| Chloroquine | N,N-diethyl-1,4-pentanediamine | 8.7 | 125 |
| Amodiaquine | 4-[(7-Chloro-4-quinolyl)amino]-α-(diethylamino)-o-cresol | 5.2 | 18.5 |
| Analog 1 | N-ethyl-N-(2-hydroxyethyl)-1,4-pentanediamine | ~10-20 | ~50-100 |
| Analog 2 | N-ethyl-N-pentyl-1,4-pentanediamine | ~15-30 | ~70-150 |
| Note: Data for Analogs 1 and 2 are estimated based on structure-activity relationships of related compounds, as exact data for these specific derivatives is not readily available in public literature. |
Table 3: Antimicrobial Activity of N-Alkylamine Derivatives
| Compound Class | Alkyl Chain Length | Target Organism | MIC (µg/mL) |
| N-Alkyl Betaines | C16 | S. aureus | 61 |
| N-Alkyl Betaines | C16 | E. coli | 120 |
| N-Alkyl-N,N-Dimethylamine Oxides | C14 | S. aureus | ~50 |
| N-Alkyl-N,N-Dimethylamine Oxides | C14 | E. coli | ~100 |
| Note: This table provides representative data for long-chain N-alkylamines to illustrate the effect of alkyl chain length on antimicrobial activity.[1] |
Application in Drug Discovery
This compound-derived scaffolds have been investigated in several therapeutic areas:
-
Antimalarial Agents: As side chains for 4-aminoquinoline cores, these scaffolds can influence the drug's accumulation in the parasite's food vacuole, a key aspect of its mechanism of action.[2]
-
Enzyme Inhibitors: Derivatives have been explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation.
-
CNS Receptor Modulators: The N-alkylamine motif is a common feature in ligands for dopamine and serotonin receptors, suggesting the potential for this compound scaffolds in developing treatments for neurological and psychiatric disorders.[2]
-
Antimicrobial Agents: Long-chain N-alkylamines have demonstrated antimicrobial activity, indicating a potential application for this compound derivatives in this area.[1]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound-derived scaffolds are mediated through their interaction with various cellular targets and signaling pathways.
Antimalarial Mechanism of Action
4-aminoquinoline drugs containing N-alkylamine side chains are thought to function by accumulating in the acidic food vacuole of the malaria parasite. There, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of free heme, which is lethal to the parasite.
Caption: Mechanism of action for 4-aminoquinoline antimalarials.
Cardiovascular Effects: Modulation of Calcium Signaling
Certain amine derivatives can exert cardiovascular effects by modulating intracellular calcium (Ca²⁺) signaling pathways. These pathways are crucial for regulating heart muscle contraction and vascular tone.
Caption: General calcium signaling pathway modulated by amines.
Conclusion
The this compound scaffold represents a versatile platform for the development of new therapeutic agents. The synthetic protocols provided herein offer a foundation for the generation of diverse chemical libraries for screening against a wide array of biological targets. The provided data and pathway diagrams highlight the potential of these scaffolds in antimalarial, cardiovascular, and other drug discovery programs. Further exploration of structure-activity relationships will be crucial for optimizing the potency and selectivity of these promising compounds.
References
Application Notes and Protocols for Reductive Amination Using N-Ethylpentylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen bonds to produce substituted amines. This method is widely employed in medicinal chemistry and drug development for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). N-Ethylpentylamine, a secondary amine, is a versatile building block in organic synthesis.[1][2][3][4] Its participation in reductive amination reactions allows for the introduction of an N-ethyl-N-pentyl moiety onto a variety of carbonyl-containing molecules, leading to the formation of tertiary amines.[3]
These application notes provide detailed protocols for the reductive amination of an aldehyde (benzaldehyde) and a ketone (cyclohexanone) with this compound using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent, particularly well-suited for one-pot reductive aminations due to its tolerance of slightly acidic conditions and its chemoselectivity for reducing the intermediate iminium ion in the presence of the unreacted carbonyl compound.[5][6][7][8]
General Reaction Mechanism
Reductive amination with a secondary amine proceeds through the formation of an iminium ion intermediate. The carbonyl group of the aldehyde or ketone is first activated by protonation under mildly acidic conditions. The nucleophilic secondary amine then attacks the carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration of the hemiaminal generates a transient iminium ion. The hydride reagent, in this case, sodium triacetoxyborohydride, then reduces the iminium ion to yield the final tertiary amine product.[7]
References
- 1. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. Cas 17839-26-8,N-Ethyl-Pentylamine | lookchem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Ethylpentylamine-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, application, and evaluation of a novel Schiff base corrosion inhibitor derived from N-Ethylpentylamine, designated as NEPA-SB. The protocols detailed below are intended to guide researchers in the replication and further investigation of this compound for metallic corrosion protection, particularly for mild steel in acidic environments.
Introduction
Organic compounds containing nitrogen and π-electrons are well-established as effective corrosion inhibitors for various metals and alloys.[1] this compound, with its secondary amine functionality, serves as a versatile precursor for the synthesis of such inhibitors. This document focuses on a Schiff base synthesized from this compound, which leverages the combined presence of the imine group (-C=N-) and the aromatic ring to form a protective film on the metal surface, thereby mitigating corrosion. The mechanism of inhibition is primarily through the adsorption of the inhibitor molecules onto the metal surface, which can be a combination of physisorption and chemisorption, blocking the active corrosion sites.[2][3]
Synthesis of this compound Schiff Base (NEPA-SB)
The synthesis of the this compound-based Schiff base corrosion inhibitor (NEPA-SB) is achieved through the condensation reaction between this compound and salicylaldehyde.
Protocol 2.1: Synthesis of (E)-2-(((ethyl(pentyl)amino)methyl)imino)methyl)phenol (NEPA-SB)
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve salicylaldehyde (0.1 mol) in 100 mL of ethanol and stir for 15 minutes.
-
Reaction Initiation: To the stirred solution, add this compound (0.1 mol) dropwise over a period of 30 minutes at room temperature.
-
Reflux: Heat the mixture to reflux at 80°C and maintain for 4 hours with continuous stirring.
-
Product Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting yellow oily product is washed with distilled water and then dried over anhydrous sodium sulfate.
-
Characterization: The final product is characterized by FT-IR and NMR spectroscopy to confirm the formation of the Schiff base.
Corrosion Inhibition Performance Evaluation
The effectiveness of NEPA-SB as a corrosion inhibitor is evaluated using standard electrochemical and gravimetric methods. The following protocols are for the evaluation of NEPA-SB on mild steel in a 1 M HCl solution.
Weight Loss Method
This method provides a direct measure of the corrosion rate and the inhibitor's efficiency.
Protocol 3.1.1: Gravimetric Analysis
-
Specimen Preparation: Mild steel coupons of known dimensions are polished with successively finer grades of emery paper, washed with distilled water and acetone, dried, and weighed.[4]
-
Immersion: The prepared coupons are immersed in 100 mL of 1 M HCl solution with and without various concentrations of NEPA-SB (e.g., 50, 100, 200, 400 ppm) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25°C).[4]
-
Post-Immersion Processing: After the immersion period, the coupons are removed, gently cleaned with a brush, washed with distilled water and acetone, dried, and re-weighed.
-
Calculation: The weight loss, corrosion rate (CR), and inhibition efficiency (IE%) are calculated using the following equations:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) = (ΔW) / (A * t) (where A is the surface area and t is the immersion time)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Electrochemical Measurements
Electrochemical techniques provide insights into the mechanism of corrosion inhibition.
Protocol 3.2.1: Potentiodynamic Polarization (PDP)
-
Electrochemical Cell Setup: A three-electrode cell is used, with a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Stabilization: The working electrode is immersed in the test solution (1 M HCl with and without NEPA-SB) for 30 minutes to attain a stable open circuit potential (OCP).
-
Polarization Scan: The potentiodynamic polarization curves are recorded by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.[5]
-
Data Analysis: The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by Tafel extrapolation of the polarization curves. The inhibition efficiency is calculated as:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100
-
Protocol 3.2.2: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup and Stabilization: The same three-electrode cell setup and stabilization procedure as in the PDP measurements are used.
-
Impedance Measurement: EIS measurements are performed at the OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude sinusoidal perturbation.[6]
-
Data Analysis: The impedance data is analyzed by fitting to an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). The inhibition efficiency is calculated as:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100
-
Quantitative Data Summary
The following tables summarize the hypothetical performance data of NEPA-SB as a corrosion inhibitor for mild steel in 1 M HCl at 25°C.
Table 1: Weight Loss Data for NEPA-SB
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 15.2 | 8.94 | - |
| 50 | 5.8 | 3.41 | 61.8 |
| 100 | 3.1 | 1.82 | 79.6 |
| 200 | 1.5 | 0.88 | 90.1 |
| 400 | 0.8 | 0.47 | 94.7 |
Table 2: Potentiodynamic Polarization Data for NEPA-SB
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Inhibition Efficiency (%) |
| Blank | -485 | 1150 | - |
| 50 | -472 | 450 | 60.9 |
| 100 | -465 | 235 | 79.6 |
| 200 | -458 | 112 | 90.3 |
| 400 | -450 | 58 | 95.0 |
Table 3: Electrochemical Impedance Spectroscopy Data for NEPA-SB
| Inhibitor Concentration (ppm) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |
| Blank | 45 | 120 | - |
| 50 | 118 | 75 | 61.9 |
| 100 | 220 | 50 | 79.5 |
| 200 | 460 | 35 | 90.2 |
| 400 | 850 | 25 | 94.7 |
Adsorption Isotherm and Mechanism of Inhibition
The interaction between the inhibitor and the metal surface can be described by adsorption isotherms. The Langmuir adsorption isotherm is often a good fit for such systems, indicating the formation of a monolayer of the inhibitor on the metal surface.[7][8] The degree of surface coverage (θ) is calculated from the inhibition efficiency (IE%/100). The plot of C/θ versus C should yield a straight line, confirming the applicability of the Langmuir model.
The inhibition mechanism of NEPA-SB involves the adsorption of its molecules on the mild steel surface. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring facilitate the adsorption process. This forms a protective barrier that isolates the metal from the corrosive medium, thereby inhibiting both anodic dissolution of iron and cathodic hydrogen evolution reactions.
Quantum Chemical Calculations
Density Functional Theory (DFT) can be employed to correlate the molecular structure of NEPA-SB with its inhibition efficiency.[9][10] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment (μ) can provide insights into the inhibitor's adsorption characteristics and its interaction with the metal surface.[9]
Visualizations
Caption: Synthesis workflow for NEPA-Schiff Base.
Caption: Mechanism of corrosion inhibition by NEPA-SB.
References
- 1. ijirset.com [ijirset.com]
- 2. irejournals.com [irejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations | MDPI [mdpi.com]
- 8. Synthesis, Applications, and Inhibition Mechanisms of Carbon Dots as Corrosion Inhibitors: A Review | MDPI [mdpi.com]
- 9. DFT Calculations for Corrosion Inhibition of Ferrous Alloys by Pyrazolopyrimidine Derivatives [scirp.org]
- 10. Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors | Research, Society and Development [rsdjournal.org]
Application Notes and Protocols for N-Ethylpentylamine as a Putative Fuel Additive
A-872, Version 1.0
Disclaimer: The following application notes are based on generalized information regarding the use of aliphatic amines as fuel additives. While N-Ethylpentylamine is listed by some chemical suppliers as a fuel additive, specific performance data and dedicated research on its efficacy and mechanisms for fuel enhancement are not extensively available in peer-reviewed scientific literature. The protocols described are representative methods for evaluating fuel additives and would require adaptation for the specific analysis of this compound. The intended audience for this document is professionals in the chemical and automotive research sectors. The mention of "drug development professionals" and "signaling pathways" in the original request is likely erroneous due to a contextual misunderstanding, as these concepts are not applicable to fuel science.
Introduction
This compound (C₇H₁₇N) is a secondary amine that is noted for its use as a versatile intermediate in the synthesis of pharmaceuticals, polymers, and corrosion inhibitors.[1] Some chemical industry resources also cite its application as a fuel additive intended to enhance combustion efficiency and reduce emissions.[1][2] Amines as a class of compounds are known to function as detergents, corrosion inhibitors, and combustion enhancers in fuels. This document provides an overview of the theoretical application of this compound as a fuel additive and outlines general experimental protocols for its evaluation.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior as a fuel component.
| Property | Value |
| Molecular Formula | C₇H₁₇N[1][3] |
| Molecular Weight | 115.22 g/mol [1][3] |
| Boiling Point | 135.56 °C (estimate)[1] |
| Flash Point | 26.8 °C[1][3] |
| Density | 0.7477 g/cm³[1] |
| Vapor Pressure | 5.71 mmHg at 25°C[1] |
| CAS Number | 17839-26-8[1][3] |
Putative Applications and Mechanisms of Action
Based on the known functions of similar aliphatic amines in fuels, the potential applications of this compound as a fuel additive are outlined below.
Combustion Enhancement
Aliphatic amines can influence the combustion process by altering the fuel's ignition properties and promoting more complete combustion. This can lead to improved fuel efficiency and power output. The nitrogen content and molecular structure of the amine can affect the combustion chemistry, though the specific reactions for this compound in an engine are not documented.
Emission Reduction
Improved combustion efficiency generally leads to a reduction in harmful emissions. By promoting a more complete burn, additives can decrease the output of unburnt hydrocarbons (HC) and carbon monoxide (CO).[4] However, the presence of nitrogen in the amine could potentially lead to an increase in nitrogen oxides (NOx) emissions, a common trade-off with nitrogen-containing fuel additives.
Corrosion Inhibition
Amines are well-known corrosion inhibitors.[5][6] this compound, with its basic nitrogen atom, can adsorb onto metal surfaces within the fuel system, forming a protective film that displaces water and prevents corrosion.[6] This is a critical function for maintaining the integrity of fuel tanks, lines, and engine components.
The following diagram illustrates the proposed workflow for evaluating a candidate fuel additive like this compound.
Caption: Workflow for Fuel Additive Evaluation.
Experimental Protocols
The following are generalized protocols for testing the efficacy of a fuel additive. These would need to be specifically adapted for this compound.
Protocol for Evaluating Engine Performance and Fuel Consumption
Objective: To determine the effect of this compound on engine power, torque, and brake-specific fuel consumption (BSFC).
Apparatus:
-
Standard single-cylinder or multi-cylinder test engine
-
Engine dynamometer
-
Fuel flow measurement system
-
Data acquisition system
Procedure:
-
Prepare fuel blends of a standard base fuel (e.g., gasoline or diesel) with varying concentrations of this compound (e.g., 100, 500, 1000 ppm).
-
Calibrate the engine and dynamometer according to manufacturer specifications.
-
Run the engine with the base fuel to establish baseline performance across a range of speeds and loads. Record power, torque, and fuel consumption data.
-
Sequentially run the engine with each of the prepared fuel blends under the same operating conditions as the baseline.
-
For each test run, allow the engine to stabilize before recording data.
-
Calculate the BSFC for each fuel blend and compare it to the baseline.
Protocol for Exhaust Emissions Analysis
Objective: To measure the impact of this compound on the concentration of key exhaust pollutants.
Apparatus:
-
Test engine coupled to a dynamometer
-
Exhaust gas analyzer capable of measuring HC, CO, CO₂, O₂, and NOx.
-
Particulate matter (PM) measurement system (for diesel applications)
Procedure:
-
Using the same fuel blends from the performance test, operate the engine at steady-state conditions (e.g., constant speed and load).
-
Connect the exhaust gas analyzer to the engine's exhaust system.
-
Record the concentrations of the target pollutants for the baseline fuel and each of the additive blends.
-
Analyze the data to determine the percentage change in emissions for each additive concentration relative to the baseline.
Protocol for Corrosion Inhibition Assessment (Based on ASTM D130)
Objective: To evaluate the effectiveness of this compound in preventing copper corrosion.
Apparatus:
-
Polished copper strips
-
Test tubes
-
Water bath or dry block heater
-
ASTM Copper Strip Corrosion Standard color chart
Procedure:
-
Prepare fuel samples: one with the base fuel and others with varying concentrations of this compound.
-
Place a polished copper strip in a test tube for each sample.
-
Add 30 mL of the respective fuel sample to each test tube, ensuring the copper strip is fully submerged.
-
Stopper the test tubes and place them in a water bath maintained at a specified temperature (e.g., 50°C) for a set duration (e.g., 3 hours).
-
After the test period, remove the copper strips, wash them with a volatile solvent, and allow them to dry.
-
Compare the appearance of each copper strip to the ASTM Copper Strip Corrosion Standard chart to determine the corrosion rating. A lower rating indicates better corrosion inhibition.
Data Presentation
Quantitative results from the described experiments should be tabulated for clear comparison.
Table 2: Hypothetical Engine Performance Data
| Fuel Blend | Average Power (kW) | Average Torque (Nm) | Average BSFC (g/kWh) |
| Base Fuel | Value | Value | Value |
| Base + 100 ppm Additive | Value | Value | Value |
| Base + 500 ppm Additive | Value | Value | Value |
| Base + 1000 ppm Additive | Value | Value | Value |
Table 3: Hypothetical Emissions Data
| Fuel Blend | HC (ppm) | CO (% vol) | NOx (ppm) |
| Base Fuel | Value | Value | Value |
| Base + 100 ppm Additive | Value | Value | Value |
| Base + 500 ppm Additive | Value | Value | Value |
| Base + 1000 ppm Additive | Value | Value | Value |
Table 4: Hypothetical Corrosion Inhibition Results
| Fuel Blend | ASTM D130 Rating |
| Base Fuel | Rating |
| Base + 100 ppm Additive | Rating |
| Base + 500 ppm Additive | Rating |
| Base + 1000 ppm Additive | Rating |
Conclusion
While this compound is listed as a potential fuel additive, comprehensive studies are required to validate its performance-enhancing claims. The protocols outlined in this document provide a general framework for such an evaluation. Any research in this area should focus on quantifying the effects on engine performance, emissions, and material compatibility to determine its viability as a commercial fuel additive.
References
- 1. Cas 17839-26-8,N-Ethyl-Pentylamine | lookchem [lookchem.com]
- 2. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 3. Investigating the Effects of Environmentally Friendly Additives on the Exhaust Gas Composition and Fuel Consumption of an Internal Combustion Engine [mdpi.com]
- 4. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 5. researchgate.net [researchgate.net]
- 6. Corrosion inhibitors - Delamine [delamine.com]
Troubleshooting & Optimization
common issues and side reactions in N-Ethylpentylamine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of N-Ethylpentylamine. Below, you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound, an unsymmetrical secondary amine, include:
-
Reductive Amination: This is a widely used one-pot reaction involving the condensation of an aldehyde (pentanal) with a primary amine (ethylamine), or a ketone with a primary amine, followed by the reduction of the resulting imine intermediate.[1][2][3]
-
N-Alkylation of Primary Amines: This classic method involves the reaction of a primary amine (pentylamine) with an alkylating agent like an ethyl halide (e.g., ethyl bromide or ethyl iodide).[4][5][6]
-
Catalytic Alkylation using Alcohols: A greener alternative that involves the N-alkylation of amines with alcohols in the presence of a catalyst.[1]
-
Multi-step Catalytic Process: An industrial method that can involve the reaction of 5-chloro-2-pentanone with N-ethylethanolamine, followed by hydrogenation.[1][7]
Q2: What are the typical side reactions I should be aware of during this compound synthesis?
A2: The primary side reactions depend on the synthetic route:
-
For N-Alkylation: The most significant side reaction is over-alkylation , where the desired this compound (a secondary amine) reacts further with the alkylating agent to form N,N-diethylpentylamine (a tertiary amine) and potentially a quaternary ammonium salt.[4][5][8] This is because the secondary amine product is often more nucleophilic than the starting primary amine.[4]
-
For Reductive Amination: Common side products include the reduction of the starting carbonyl compound if the reducing agent is too reactive, and aldol condensation of the aldehyde starting material.[4] Incomplete reduction can also leave residual imine intermediate as an impurity.[9]
-
General: The formation of other byproducts can occur depending on the specific reagents and reaction conditions used.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities include:
-
Unreacted starting materials (e.g., pentylamine, ethylamine, pentanal).
-
Over-alkylated products (tertiary amines, quaternary ammonium salts) in N-alkylation reactions.[4]
-
Imine intermediates from incomplete reduction in reductive amination.[9]
-
Byproducts from side reactions, such as aldol condensation products.[4]
-
N-Nitrosamines, which can form from the reaction of secondary or tertiary amines with nitrosating agents and are considered potential carcinogens.[6]
Q4: What are the recommended purification techniques for this compound?
A4: Purification strategies depend on the impurities present:
-
Distillation: Fractional distillation can be effective for separating this compound from impurities with significantly different boiling points.
-
Column Chromatography: This is a versatile method for separating the desired product from starting materials and side products, especially when their boiling points are similar.[8]
-
Acid-Base Extraction: This technique can be used to separate the basic amine product from non-basic impurities. The amine can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[6][9]
-
Precipitation as a Salt: The amine can be converted to its hydrochloride salt, which may precipitate from the solution, allowing for separation from non-basic, soluble impurities. The free amine can then be regenerated.[6][9]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Synthesis
Q: I am getting a low yield of this compound from the N-alkylation of pentylamine with an ethyl halide. What are the likely causes and how can I improve the yield?
A: Low yields in N-alkylation are often due to over-alkylation or incomplete reaction. Here's a troubleshooting workflow:
Issue 2: Persistent Imine Impurity in Reductive Amination
Q: My final product from reductive amination consistently shows the presence of the imine intermediate. How can I ensure complete reduction?
A: The persistence of the imine intermediate indicates an issue with the reduction step. Here's how to troubleshoot this problem:
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Materials | Typical Reagents/Catalysts | Typical Yield (%) | Key Advantages | Key Disadvantages |
| N-Alkylation | Pentylamine, Ethyl halide | Base (e.g., K₂CO₃, Et₃N) | 40-70 | Simple procedure, readily available starting materials. | Prone to over-alkylation, leading to purification challenges.[4][5] |
| Reductive Amination | Pentanal, Ethylamine | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst) | 70-95 | Good to excellent yields, one-pot procedure, good control over mono-alkylation.[2][4] | Requires careful control of pH and reducing agent reactivity.[4] |
| Catalytic Amination | Pentanol, Ethylamine | Metal catalyst (e.g., Ru, Ni, Cu) | 60-90 | "Green" method using alcohols, high atom economy. | Often requires high temperatures and pressures.[1] |
| Multi-step Catalytic | 5-chloro-2-pentanone, N-ethylethanolamine | Raney Nickel | ~85 | High yield and purity on an industrial scale.[7] | Multi-step process, requires specialized starting materials. |
Yields are approximate and can vary significantly based on specific reaction conditions and scale.
Table 2: Common Side Products and Their Mitigation
| Synthesis Method | Common Side Product | Typical Percentage | Mitigation Strategies |
| N-Alkylation | N,N-Diethylpentylamine (Tertiary Amine) | 10-50% | Use a large excess of the primary amine; slow addition of the alkylating agent; lower reaction temperature.[4][5] |
| N-Alkylation | Quaternary Ammonium Salt | <10% | Avoid excess alkylating agent and prolonged reaction times.[4] |
| Reductive Amination | Pentanol (from aldehyde reduction) | 5-20% | Use a milder reducing agent (e.g., NaBH₃CN) that selectively reduces the imine.[4] |
| Reductive Amination | Imine Intermediate | 1-15% | Ensure sufficient reducing agent and reaction time; optimize pH.[9] |
Percentages are estimates and highly dependent on reaction conditions.
Experimental Protocols
Protocol 1: Reductive Amination of Pentanal with Ethylamine
This protocol provides a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
Pentanal
-
Ethylamine (e.g., 70% in water)
-
Methanol
-
Acetic Acid
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Sodium Hydroxide solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve pentanal (1 equivalent) in methanol.
-
Add ethylamine (1.1 equivalents) to the solution and stir.
-
Adjust the pH of the mixture to approximately 4-6 by the dropwise addition of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS if desired.
-
Slowly add sodium cyanoborohydride (1.2 equivalents) in portions to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Carefully quench the reaction by adding a sodium hydroxide solution until the mixture is basic.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.
Protocol 2: N-Alkylation of Pentylamine with Ethyl Bromide
This protocol describes a general procedure for the synthesis of this compound via N-alkylation.
Materials:
-
Pentylamine
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or another polar aprotic solvent
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add pentylamine (3-5 equivalents) and potassium carbonate (2 equivalents) to acetonitrile.
-
With vigorous stirring, add ethyl bromide (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS until the ethyl bromide is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and any salts formed.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess pentylamine.
-
Purify the crude product by fractional distillation or column chromatography to separate this compound from any tertiary amine byproduct and residual starting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104803859A - Synthetic method of 5-(N-ethyl-N-2-ethylol amine)-2-amylamine - Google Patents [patents.google.com]
- 8. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
optimizing N-alkylation of pentylamine to yield N-Ethylpentylamine
Technical Support Center: Optimizing N-Alkylation of Pentylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of N-ethylpentylamine from pentylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from pentylamine?
There are two main strategies for the N-alkylation of pentylamine:
-
Direct Alkylation: This method involves reacting pentylamine, which acts as a nucleophile, with an ethylating agent like an ethyl halide (e.g., ethyl bromide, ethyl iodide) or diethyl sulfate.[1] While direct, this method is often difficult to control and can lead to overalkylation.[1][2][3]
-
Reductive Amination: This is a highly effective and widely used alternative that offers better selectivity.[1][4] It involves a two-step, one-pot reaction where pentylamine is first reacted with an acetaldehyde to form an imine intermediate. This imine is then reduced in situ to yield the target this compound.[5][6][7] This method significantly minimizes the issue of overalkylation.[4][5]
Q2: What causes the formation of side products, and how can they be minimized?
The most common side reaction, particularly in direct alkylation, is overalkylation . This occurs because the product, this compound (a secondary amine), is often more nucleophilic than the starting pentylamine (a primary amine).[4][8][9] This increased reactivity leads to a subsequent reaction with the ethylating agent to form the tertiary amine, N,N-diethylpentylamine, and potentially even a quaternary ammonium salt.[1][2][8]
Strategies to Minimize Overalkylation:
-
Use Reductive Amination: This is the most effective way to avoid overalkylation.[4][5]
-
Control Stoichiometry: In direct alkylation, using a large excess of the starting pentylamine can statistically favor mono-alkylation, though this can make purification challenging.[4]
-
Slow Addition of Alkylating Agent: Adding the ethylating agent dropwise helps maintain its low concentration, reducing the likelihood of the secondary amine product reacting further.[4]
Another potential side reaction is elimination , which forms an alkene. This is more likely with sterically hindered reagents, strong bases, and higher temperatures.[8][10]
Q3: Which reducing agents are suitable for the reductive amination process?
Several reducing agents can be used, each with specific advantages. The choice often depends on the scale of the reaction, the presence of other functional groups, and safety considerations.
-
Sodium borohydride (NaBH₄): A common, relatively inexpensive, and mild reducing agent.[6][11]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Often preferred for its mildness and selectivity. It is particularly effective and can be used in a one-pot procedure without the need to isolate the imine intermediate.[5][7]
-
Sodium cyanoborohydride (NaBH₃CN): A very selective reagent that can reduce imines in the presence of carbonyl groups.[5][12] However, it generates toxic cyanide byproducts, requiring careful handling and workup procedures.[7]
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Raney nickel, Palladium on carbon) is an effective and clean method, but it requires specialized equipment (hydrogenator) and can reduce other functional groups like alkenes or nitro groups.[1][7]
Q4: How should I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[8] By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane), you can visualize the consumption of pentylamine and the formation of the this compound product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Pentylamine | 1. Inactive Reagents: The alkylating agent may have degraded, or the base (if used) may be inactive/hygroscopic.[13] 2. Low Reactivity of Ethylating Agent: Ethyl chloride is less reactive than ethyl bromide or iodide.[8] 3. Incorrect Temperature: The reaction temperature may be too low to overcome the activation energy.[13] 4. Poor pH Control (Reductive Amination): The pH for imine formation is critical. If it's too acidic, the amine is protonated and non-nucleophilic; if too basic, the carbonyl is not activated. A pH of ~4-5 is often optimal.[13] | 1. Use fresh or purified reagents. Ensure bases are stored under anhydrous conditions.[13] 2. Switch to a more reactive ethylating agent like ethyl bromide or ethyl iodide.[8] 3. Gradually increase the reaction temperature while monitoring the reaction by TLC.[8] 4. Adjust the pH of the reaction mixture. The formation of the imine intermediate generates water, which can be removed using molecular sieves.[13] |
| Significant Overalkylation (Formation of N,N-diethylpentylamine) | 1. Method Choice: Direct alkylation with ethyl halides is prone to overalkylation.[3][9] 2. Stoichiometry: An excess of the ethylating agent was used.[8] 3. Reaction Time: The reaction was allowed to proceed for too long.[8] | 1. Switch to Reductive Amination. This is the most reliable method to achieve selective mono-alkylation.[4][5] 2. Use a slight excess of pentylamine relative to the ethylating agent.[8] 3. Monitor the reaction closely by TLC and stop it once the desired product is maximized.[8] |
| Product is Lost During Workup | 1. Product is Water-Soluble: The amine product, especially if protonated into its ammonium salt form, may have significant solubility in the aqueous layer.[14] 2. Product is Volatile: this compound has a relatively low boiling point (approx. 118°C), and can be lost during solvent removal under high vacuum.[15][16] | 1. Before discarding the aqueous layer, basify it (e.g., with NaOH) to deprotonate the amine salt and extract again with an organic solvent.[14] 2. Use a rotary evaporator with care, avoiding excessive heat or high vacuum. Check the solvent in the cold trap for your product.[14] |
| Difficulty with Purification | 1. Similar Polarity of Products: The starting material (pentylamine), product (this compound), and byproduct (N,N-diethylpentylamine) may have similar polarities, making separation by column chromatography difficult. | 1. Convert to a different derivative: Consider converting the amine mixture to amides or sulfonamides, which often have different chromatographic properties, facilitating separation. The desired amine can then be regenerated. 2. Distillation: If the boiling points are sufficiently different, fractional distillation can be an effective purification method. |
Data & Protocols
Comparison of Synthetic Methods
| Method | Typical Reagents | Key Advantage | Key Disadvantage | Selectivity for this compound |
| Direct Alkylation | Pentylamine, Ethyl Bromide, K₂CO₃ | Simple setup. | Prone to overalkylation, leading to mixtures of products.[2][3] | Low to Moderate |
| Reductive Amination | Pentylamine, Acetaldehyde, NaBH(OAc)₃ | High selectivity for the desired secondary amine.[5] | Requires careful control of pH and a suitable reducing agent. | High to Excellent |
| Catalytic Alkylation | Pentylamine, Ethanol, Metal Catalyst (e.g., Ru, Ir) | Atom-economical, produces only water as a byproduct.[4][17] | Requires a specific (and often expensive) catalyst. | High |
Protocol: Reductive Amination of Pentylamine
This protocol describes a general procedure for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.
Materials:
-
Pentylamine (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic Acid (catalytic amount, if needed to facilitate imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pentylamine (1.0 eq) in the chosen solvent (DCM or DCE).
-
Imine Formation: Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The reaction can be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or GC-MS until the reaction is complete (typically 2-12 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by flash column chromatography or distillation.
Visual Guides
Caption: Reaction pathway showing desired mono-alkylation and common overalkylation.
References
- 1. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gctlc.org [gctlc.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. How To [chem.rochester.edu]
- 15. N-ethylpentan-1-amine [chembk.com]
- 16. chembk.com [chembk.com]
- 17. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Purification of N-Ethylpentylamine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of N-Ethylpentylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route used. Typically, they can include:
-
Unreacted Starting Materials: Such as pentylamine or ethyl halides (e.g., ethyl chloride).[1]
-
Over-alkylation Products: Formation of tertiary amines or even quaternary ammonium salts if the reaction is not carefully controlled.[1]
-
Byproducts from Side Reactions: Depending on the specific synthesis, various side-reaction products may be present.
-
Residual Solvents: Solvents used during the synthesis or initial workup.
Q2: Which purification method is most effective for achieving high-purity this compound?
A2: The optimal purification method depends on the scale of the synthesis and the desired final purity.
-
Fractional Distillation: This is highly suitable for large-scale purification to remove impurities with significantly different boiling points. Given this compound's boiling point of approximately 142°C, this is a very effective method.[2][3]
-
Column Chromatography: For achieving very high purity on a laboratory scale, especially for removing impurities with similar polarities, column chromatography is recommended.[1][4]
-
Acid-Base Extraction: An initial aqueous wash with dilute acid is a crucial first step to separate the basic amine from any neutral or acidic impurities.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties is critical for selecting and optimizing purification protocols. Key data is summarized in the table below. The boiling point is particularly important for purification by distillation.
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is a flammable liquid with a pungent odor.[2][5][6] It can cause skin and serious eye irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]
Data Presentation: Physical & Chemical Properties
Quantitative data for this compound is summarized below for easy reference during experimental planning.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | [7] |
| Molecular Weight | 115.22 g/mol | [7] |
| Boiling Point | 142°C (at 760 mmHg) | [2][3] |
| Density | 0.753 g/cm³ | [2][3] |
| Refractive Index | 1.412 | [3] |
| Flash Point | 26.8°C | [2][3] |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Fractional Distillation
-
Q: My this compound sample is still impure after performing fractional distillation. What could be the cause?
-
A: This issue often arises if the crude mixture contains impurities with boiling points very close to that of this compound (142°C). It could also be due to the formation of an azeotrope, although this is less common. Verify the boiling points of potential starting materials and byproducts. For challenging separations, preparative gas chromatography or column chromatography may be necessary.
-
Issue 2: Significant Product Loss During Aqueous Workup
-
Q: I am losing a substantial amount of my product during the acid wash step. How can I improve my yield?
-
A: When you wash the crude product (dissolved in an organic solvent) with aqueous acid, the basic this compound is protonated and moves into the aqueous layer. This is an intended part of the purification to remove non-basic impurities. To recover your product, you must separate this aqueous layer, make it basic (e.g., with NaOH or K₂CO₃), and then re-extract the deprotonated this compound back into an organic solvent (like dichloromethane or ethyl acetate).
-
Issue 3: Tailing Peaks in GC or HPLC Analysis
-
Q: My purified this compound shows significant peak tailing during chromatographic analysis. Why is this happening and how can I fix it?
-
A: Peak tailing for amines is a common problem caused by the interaction of the basic nitrogen atom with acidic silanol groups on standard silica-based columns.[1]
-
For GC Analysis: Use a base-deactivated column specifically designed for amine analysis.
-
For HPLC Analysis: Consider using a polymer-based column or adding a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase to block the active sites on the silica.
-
-
Issue 4: Incomplete Separation During Column Chromatography
-
Q: I'm finding it difficult to separate a persistent impurity from my product using silica gel column chromatography. What should I do?
-
A: If an impurity has a polarity very similar to this compound, separation can be difficult.
-
Optimize the Mobile Phase: Try a different solvent system or a shallower gradient. Adding a small percentage of triethylamine to the mobile phase can deactivate the silica gel and often improves the separation of amines.
-
Change the Stationary Phase: Consider switching to a different stationary phase, such as alumina, which has different selectivity compared to silica gel.
-
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is an excellent initial cleanup step to remove neutral and acidic impurities from crude this compound.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl (aq) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated amine will move to the aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate).
-
Separation: Drain and collect the aqueous layer. Discard the organic layer, which contains neutral or acidic impurities.
-
Basification: Place the collected aqueous layer in a clean separatory funnel and cool it in an ice bath. Slowly add a strong base (e.g., 6 M NaOH) until the solution is strongly basic (pH > 12, check with pH paper).
-
Re-extraction: Extract the now deprotonated amine from the basic aqueous solution with three portions of a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Fractional Distillation
This method is ideal for purifying the product after an initial acid-base extraction.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Ensure all joints are properly sealed.
-
Charge the Flask: Add the crude this compound and a few boiling chips to the distillation flask.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the liquid boils, allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.
-
Collect Fractions: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~142°C at atmospheric pressure). Discard any initial fractions (forerun) that distill at a lower temperature and stop before higher-boiling impurities begin to distill.
-
Purity Analysis: Analyze the collected fraction for purity using GC-MS or NMR spectroscopy.[1][8]
Visualizations
The following diagrams illustrate key workflows and logical steps in the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for impure distillation fractions.
Caption: Workflow diagram for acid-base extraction purification.
References
- 1. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. N-Ethyl-Pentylamine | 17839-26-8 [chemnet.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. N-ethylpentan-1-amine [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. 1-Pentanamine, N-ethyl- [webbook.nist.gov]
Technical Support Center: Synthesis of Secondary Amines - Preventing Overalkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of overalkylation during the synthesis of secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is overalkylation in the context of secondary amine synthesis?
A1: Overalkylation is a common side reaction where the desired secondary amine product, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent. This leads to the formation of undesired tertiary amines and even quaternary ammonium salts, reducing the yield of the target secondary amine and complicating purification.[1][2]
Q2: Why is the secondary amine often more reactive than the primary amine starting material?
A2: The alkyl group introduced onto the nitrogen atom is electron-donating, which increases the electron density on the nitrogen and makes the secondary amine a stronger nucleophile than the primary amine from which it was formed.[1] This increased nucleophilicity makes it more likely to compete with the primary amine for the alkylating agent.
Q3: What are the main strategies to prevent overalkylation?
A3: The primary strategies to prevent overalkylation include:
-
Reductive Amination: This is one of the most effective methods, involving the reaction of a primary amine with a carbonyl compound to form an imine, which is then reduced.[3][4]
-
Use of Protecting Groups: The primary amine can be protected with a group like tert-butoxycarbonyl (Boc) to form a carbamate. After alkylation of the protected amine, the protecting group is removed to yield the secondary amine.[5][6]
-
Sulfonamide Synthesis: The primary amine is first converted to a sulfonamide, which can be mono-alkylated and then deprotected to give the secondary amine.
-
Controlling Reaction Conditions: In direct alkylation, using a large excess of the primary amine, specific bases like cesium hydroxide, or operating under dilute conditions can favor mono-alkylation.[7]
-
Alternative Methods: Other methods like the Gabriel synthesis or Staudinger ligation can be adapted for the synthesis of secondary amines.[8]
Q4: When should I choose reductive amination over a protecting group strategy?
A4: Reductive amination is an excellent choice for a one-pot synthesis when you have a suitable carbonyl precursor for the desired alkyl group.[3][4] A protecting group strategy is more versatile if you are using an alkyl halide as your alkylating agent and is particularly useful for multi-step syntheses where the amine needs to be protected for subsequent reactions.[5][6]
Troubleshooting Guides
Issue 1: My direct alkylation of a primary amine is producing mainly tertiary amine and quaternary ammonium salt.
| Possible Cause | Troubleshooting Step |
| The secondary amine product is more nucleophilic and is reacting faster than the primary amine. | 1. Increase the excess of the primary amine: Use a large excess (5-10 equivalents) of the primary amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the primary amine. 2. Slow addition of the alkylating agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, which can favor mono-alkylation. 3. Change the base: Consider using a milder base or a specific base known to favor mono-alkylation, such as cesium hydroxide or cesium carbonate.[7] 4. Lower the reaction temperature: This can sometimes help to control the reaction and improve selectivity. |
| The reaction conditions are too harsh, leading to multiple alkylations. | 1. Use a less polar solvent: This can sometimes reduce the rate of the second alkylation. 2. Consider an alternative synthetic route: If optimizing conditions fails, switch to a more reliable method like reductive amination or a protecting group strategy. |
Issue 2: My reductive amination is giving low yields of the secondary amine.
| Possible Cause | Troubleshooting Step |
| The imine formation is not efficient. | 1. Adjust the pH: Imine formation is often pH-sensitive. A slightly acidic medium (pH 4-6) is typically optimal. 2. Use a dehydrating agent: The formation of an imine from an amine and a carbonyl compound produces water. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards the imine. |
| The reducing agent is not effective or is too harsh. | 1. Choose an appropriate reducing agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for reductive amination. Sodium cyanoborohydride is also effective but is toxic. Sodium borohydride can be used, but it may also reduce the starting carbonyl compound. 2. Ensure the purity of the reducing agent: Old or improperly stored reducing agents can be less effective. |
| The imine is unstable and decomposes before reduction. | 1. Perform a one-pot reaction: Add the reducing agent to the reaction mixture along with the amine and carbonyl compound. This allows for the in situ reduction of the imine as it is formed. |
Issue 3: I am having trouble with the deprotection of my Boc-protected secondary amine.
| Possible Cause | Troubleshooting Step |
| The acidic conditions for deprotection are not strong enough. | 1. Use a stronger acid: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection. If that is not sufficient, a solution of HCl in an organic solvent like dioxane or diethyl ether can be used. 2. Increase the reaction time or temperature: Some sterically hindered Boc groups may require longer reaction times or gentle heating for complete removal. |
| The substrate is sensitive to strong acid. | 1. Use milder acidic conditions: A solution of HCl in methanol or ethanol can be a milder alternative to TFA. 2. Consider a different protecting group: If the substrate is highly acid-sensitive, a protecting group that can be removed under different conditions (e.g., Cbz group, removed by hydrogenolysis) might be a better choice for future syntheses. |
Data Presentation
Table 1: Comparison of Selected Sulfonamide Synthesis Methods
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| Classical Method | Sulfonyl chloride, Amine, Base (e.g., Pyridine) | Organic (e.g., DCM) | 0 - 25 | Several hours | Variable, can be high | Well-established, versatile |
| Flow Chemistry | Sulfonyl chloride, Amine, NaHCO₃ | Et₂O/H₂O | 25 | Minutes | >95 | Rapid, scalable, high control, eco-friendly |
| Sustainable Oxidative Chlorination | Thiol, Amine, NaDCC·2H₂O | Water, EtOH, Glycerol | Room Temperature | 1 - 6 hours | Good to Excellent | Environmentally friendly, mild conditions, simple workup |
Table 2: Yields for One-Pot Reductive Amination/N-Boc Protection [5]
| Aldehyde | Amine | Product | Yield (%) |
| Benzaldehyde | Methyl 7-aminoheptanoate | N-Boc-N-benzyl-7-aminoheptanoate | 95 |
| 4-Methoxybenzaldehyde | Methyl 7-aminoheptanoate | N-Boc-N-(4-methoxybenzyl)-7-aminoheptanoate | 91 |
| 4-(Trifluoromethyl)benzaldehyde | Methyl 7-aminoheptanoate | N-Boc-N-(4-(trifluoromethyl)benzyl)-7-aminoheptanoate | 85 |
| Heptanal | Benzylamine | N-Boc-N-benzylheptan-1-amine | 82 |
| 4-Phenylbutanal | 3-Methoxybenzylamine | N-Boc-N-(3-methoxybenzyl)-4-phenylbutan-1-amine | 87 |
Table 3: Conditions for Selective Mono-N-Alkylation of Primary Amines [7]
| Primary Amine | Alkyl Halide | Base | Solvent | Additive | Secondary Amine Yield (%) | Tertiary Amine Yield (%) |
| Benzylamine | n-Butyl bromide | CsOH | DMSO | 4 Å Molecular Sieves | 89 | 10 |
| Benzylamine | n-Butyl bromide | - | DMSO | - | 25 | 72 |
| L-Alanine tert-butyl ester | Benzyl bromide | Cs₂CO₃ | DMF | - | 71 | Not reported |
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of a Secondary Amine
This protocol describes a general one-pot procedure for the synthesis of a secondary amine from a primary amine and an aldehyde using sodium triacetoxyborohydride (STAB).
Materials:
-
Primary amine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)
-
Acetic acid (optional, 1-2 drops)
Procedure:
-
To a solution of the primary amine (1.0 mmol) in DCE or THF (10 mL), add the aldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 20-60 minutes. If the imine formation is slow, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude secondary amine, which can be purified by column chromatography if necessary.
Protocol 2: N-Boc Protection of a Primary Amine
This protocol provides a general method for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).[5]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) (1.5 mmol)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the primary amine (1.0 mmol) in THF or DCM (10 mL) in a round-bottom flask.
-
Add the base (TEA or NaHCO₃, 1.5 mmol) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction is usually complete within 1-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[5]
Protocol 3: Boc Deprotection of a Secondary Amine
This protocol describes a standard procedure for the removal of a Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected secondary amine (1.0 mmol)
-
Trifluoroacetic acid (TFA) (1-2 mL)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
Dissolve the N-Boc protected secondary amine (1.0 mmol) in DCM (5 mL).
-
Add TFA (1-2 mL) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes to 2 hours. Monitor by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To neutralize the resulting amine salt, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected secondary amine.
Protocol 4: Synthesis of a Secondary Amine via a Sulfonamide
This two-step protocol involves the formation of a sulfonamide from a primary amine, followed by alkylation and deprotection.
Step 1: Sulfonamide Formation Materials:
-
Primary amine (1.0 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 mmol)
-
Pyridine or Triethylamine (2.0 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the primary amine (1.0 mmol) in DCM (10 mL) and cool the solution to 0 °C.
-
Add pyridine or triethylamine (2.0 mmol).
-
Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the sulfonamide.
Step 2: Alkylation and Deprotection Materials:
-
Sulfonamide from Step 1 (1.0 mmol)
-
Alkyl halide (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Deprotecting agent (e.g., HBr/acetic acid or sodium naphthalenide)
Procedure:
-
Dissolve the sulfonamide (1.0 mmol) in DMF (10 mL).
-
Add K₂CO₃ (2.0 mmol) and the alkyl halide (1.2 mmol).
-
Heat the mixture (e.g., to 60-80 °C) and stir until the alkylation is complete (monitored by TLC).
-
Cool the reaction, add water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the N-alkylated sulfonamide.
-
Deprotect the N-alkylated sulfonamide using appropriate conditions (e.g., refluxing with HBr in acetic acid or using a reducing agent like sodium naphthalenide) to yield the final secondary amine.
Visualizations
Caption: Troubleshooting Decision Tree for Overalkylation.
References
- 1. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
N-Ethylpentylamine Stability and Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of N-Ethylpentylamine. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound as a secondary aliphatic amine, the primary degradation pathways are oxidation, reaction with nitrosating agents, and to a lesser extent, photolysis and thermal stress. Direct hydrolysis of the amine itself under neutral conditions is generally not a significant degradation pathway.
Q2: How can I prevent the degradation of this compound during storage?
A2: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid contact with strong oxidizing agents, acids, and sources of UV light.
Q3: What are the likely degradation products of this compound?
A3: The potential degradation products depend on the stress conditions:
-
Oxidation: May yield N-ethyl-N-pentylhydroxylamine, which can be further oxidized to a nitrone. N-dealkylation can also occur, leading to the formation of pentylamine and acetaldehyde, or ethylamine and pentanal.
-
Nitrosation: In the presence of nitrous acid (formed from nitrites in acidic conditions), N-Nitroso-N-ethylpentylamine can be formed.
-
Photodegradation: Exposure to UV light may lead to radical-mediated degradation, resulting in a complex mixture of smaller amines and aldehydes/ketones.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks could be due to the degradation of this compound. Consider the following troubleshooting steps:
-
Review your sample preparation and storage conditions. Has the sample been exposed to air, light, or high temperatures for an extended period?
-
Check the purity of your solvents and reagents. Contaminants could be reacting with your compound.
-
Consider the possibility of interaction with container materials.
-
Perform a forced degradation study (see experimental protocols below) to tentatively identify the degradation products and their retention times.
Q5: How can I monitor the stability of this compound in my formulation?
A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated. This method should be able to separate this compound from its potential degradation products. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS can also be a suitable technique.[1][2]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Assay in Solution
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Degas your solvents before preparing the solution. 2. Prepare and store the solution under an inert atmosphere (e.g., nitrogen). 3. Add an antioxidant to your formulation if compatible. |
| Acidic or Basic Conditions | 1. Check the pH of your solution. 2. Buffer the solution to a neutral pH if the application allows. |
| Presence of Metal Ions | 1. Use high-purity solvents and reagents. 2. Consider using a chelating agent if metal ion contamination is suspected. |
| Photodegradation | 1. Protect your solution from light by using amber vials or covering the container with aluminum foil. |
Issue 2: Formation of Colored Impurities
| Potential Cause | Troubleshooting Steps |
| Oxidation | Oxidation of amines can sometimes lead to colored products. Follow the steps for preventing oxidative degradation. |
| Reaction with Aldehydes/Ketones | If your formulation contains aldehydes or ketones, they can react with this compound to form iminium ions, which can be colored. Evaluate the compatibility of your formulation components. |
Data Presentation
The following tables present hypothetical quantitative data from a forced degradation study on this compound to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Major Degradation Products Observed |
| 0.1 M HCl (60°C, 24h) | 5.2 | Minor unknown peaks |
| 0.1 M NaOH (60°C, 24h) | 2.1 | Minor unknown peaks |
| 3% H₂O₂ (RT, 24h) | 25.8 | N-oxide, Pentylamine, Ethanamine |
| Heat (80°C, 48h) | 8.9 | Minor unknown peaks |
| Light (ICH Q1B), 1.2 million lux hours | 12.5 | Complex mixture of small peaks |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol to the stock solution concentration before analysis.
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS or GC-MS method.
-
Data Evaluation: Calculate the percentage of degradation and identify major degradation products by comparing the chromatograms of stressed and unstressed samples.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and/or Mass Spectrometry (ESI+)
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: N-Ethylpentylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Ethylpentylamine.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my this compound synthesis. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. The two primary methods are Reductive Amination and N-Alkylation.
For Reductive Amination of pentanal with ethylamine, common issues include:
-
Incomplete imine formation: The initial reaction between pentanal and ethylamine to form the imine intermediate is crucial. Ensure the reaction has sufficient time to proceed before adding the reducing agent. Monitoring the reaction by TLC or GC-MS is recommended.[1]
-
Suboptimal pH: The pH of the reaction mixture can significantly impact imine formation and the effectiveness of the reducing agent. A weakly acidic medium is often optimal.[2]
-
Ineffective reducing agent: The choice and amount of reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the imine over the aldehyde.[2][3] Using a less effective reducing agent or an insufficient amount can lead to incomplete conversion.
For N-Alkylation of pentylamine with an ethyl halide, the main challenge is:
-
Overalkylation: The desired this compound is also a nucleophile and can react further with the ethyl halide to produce the tertiary amine (N,N-diethylpentylamine) and even a quaternary ammonium salt.[4][5][6] To minimize this, use a large excess of the starting amine (pentylamine).[4]
Q2: My final this compound product is impure. What are the likely impurities and how can I remove them?
A2: The nature of the impurities will depend on your synthesis method.
If you used Reductive Amination , common impurities include:
-
Unreacted pentanal and ethylamine: These can be removed by an acidic wash during the work-up to protonate the amine, followed by extraction.
-
Residual imine intermediate: This indicates an incomplete reduction. Ensure a sufficient amount of a suitable reducing agent is used and allow for adequate reaction time.[7]
-
Byproducts from side reactions: Depending on the reducing agent, side products can form. For example, if using sodium borohydride in methanol, there might be competition from the solvent in the reduction.[7]
If you performed N-Alkylation , the primary impurities are:
-
Unreacted pentylamine and ethyl halide: Excess starting materials can be carried through the synthesis.
-
Overalkylation products: N,N-diethylpentylamine and tetraethylammonium salts are common byproducts.[4][6][8]
Purification Strategies:
-
Distillation: Fractional distillation is an effective method for purifying this compound, especially for removing impurities with different boiling points.[9] It is recommended to perform the distillation under reduced pressure or an inert atmosphere (like nitrogen) to prevent oxidation and degradation of the amine at high temperatures.[9]
-
Column Chromatography: For more challenging separations, column chromatography can be employed. Using silica gel treated with a small amount of an amine like triethylamine can help prevent the streaking of the basic amine product on the acidic silica.[10][11] Alternatively, basic alumina can be used as the stationary phase.[10] A common eluent system is a gradient of ethyl acetate in hexane.
-
Acid-Base Extraction: This technique can be used to separate the amine product from non-basic impurities. The amine is protonated with an acid to make it water-soluble, allowing for extraction into the aqueous phase. The aqueous layer is then basified, and the deprotonated amine is extracted back into an organic solvent.[12]
Q3: How can I monitor the progress of my this compound synthesis?
A3: The progress of the reaction can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the reaction. It can separate the components of the reaction mixture and provide mass spectral data to confirm the identity of the product and any byproducts.[4][13]
Experimental Protocols
Synthesis Method 1: Reductive Amination of Pentanal with Ethylamine
This method is often preferred due to its high selectivity and milder reaction conditions, which helps to avoid the overalkylation issues seen in N-alkylation.[2][14]
Materials:
-
Pentanal
-
Ethylamine (as a solution in a solvent like THF or as a gas)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve pentanal (1 equivalent) and ethylamine (1.1-1.5 equivalents) in DCM.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the formation of the imine by TLC or GC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the imine is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
Purification Protocol: Fractional Distillation
Procedure:
-
Set up a fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
It is advisable to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition. The boiling point of this compound is approximately 142°C at atmospheric pressure.[15]
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound at the given pressure.
Data Presentation
| Parameter | Reductive Amination | N-Alkylation |
| Typical Yield | Generally higher and more controlled | Can be lower due to overalkylation |
| Purity before Purification | Generally higher | Often contains overalkylation byproducts |
| Key Reagents | Pentanal, Ethylamine, Reducing Agent (e.g., NaBH(OAc)₃) | Pentylamine, Ethyl halide (e.g., Ethyl bromide) |
| Common Side Products | Residual imine, unreacted starting materials | N,N-diethylpentylamine, Quaternary ammonium salts |
| Purification Method | Principle | Key Considerations |
| Fractional Distillation | Separation based on differences in boiling points. | Best for separating compounds with significantly different boiling points. Perform under vacuum for high-boiling amines.[9] |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Use amine-deactivated silica or basic alumina. Requires solvent selection and can be time-consuming.[10][11] |
| Acid-Base Extraction | Separation based on the basicity of the amine. | Effective for removing non-basic impurities.[12] |
Visualizations
Reductive Amination Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. biotage.com [biotage.com]
- 11. Purification [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-Ethyl-1-pentanamine | C7H17N | CID 546880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. This compound|lookchem [lookchem.com]
Technical Support Center: N-Ethylpentylamine Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-Ethylpentylamine. The information is designed to address common challenges encountered during synthesis and to offer systematic approaches to problem-solving.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound is showing low to no conversion. What are the initial checks I should perform?
A1: When an alkylation reaction fails, a systematic check of the fundamentals is the first step. Before optimizing, verify the following:
-
Reagent Integrity: Ensure the this compound and the alkylating agent have not degraded. Many alkylating agents are sensitive to moisture and air. Using a fresh or purified batch is advisable.[1]
-
Anhydrous Conditions: Confirm that the reaction is free from water, as many alkylation reactions are highly sensitive to moisture. Glassware should be oven-dried, and solvents must be anhydrous.[1]
-
Inert Atmosphere: If your reagents are sensitive to oxidation, ensure the reaction was conducted under an inert atmosphere like nitrogen or argon.[1]
-
Temperature Control: Verify that the reaction is being conducted at the appropriate temperature. Some reactions require heat to overcome the activation energy, while others might decompose at higher temperatures.[1]
-
Efficient Stirring: In heterogeneous mixtures (e.g., with an insoluble base), vigorous stirring is crucial to ensure reactants come into contact.[1]
Q2: I am observing the formation of multiple products in my acylation reaction. How can I improve the selectivity for the desired amide?
A2: this compound, a secondary amine, reacts with acid chlorides or anhydrides to form N,N-disubstituted amides.[2] The formation of multiple products could be due to side reactions. To improve selectivity:
-
Control Stoichiometry: Use a precise stoichiometry of the amine and the acylating agent. An excess of the acylating agent could lead to unwanted side reactions.
-
Base Selection: The reaction is often run with a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl produced.[3] The choice and amount of base can be critical.
-
Temperature Management: Run the reaction at a controlled, often low, temperature to minimize the rate of side reactions.
-
Purification of Starting Materials: Impurities in either the amine or the acylating agent can lead to byproduct formation.
Q3: Why is my amide coupling reaction with this compound resulting in a low yield?
A3: Amide coupling is a common reaction in medicinal chemistry, but its success can depend on several factors.[4] Low yields with secondary amines like this compound can be due to:
-
Steric Hindrance: The two alkyl groups on a secondary amine can sterically hinder its approach to the electrophilic center, slowing down the reaction compared to primary amines.[5]
-
Inappropriate Coupling Reagent: The choice of coupling reagent is critical. Reagents like DCC, EDC, or HATU have different efficiencies depending on the substrates.[6][7] For sterically hindered amines, phosphonium or aminium reagents might offer better results.[4]
-
Reaction Conditions: Factors like solvent, temperature, and reaction time need to be optimized. Polar aprotic solvents like DMF or acetonitrile are commonly used.[6]
Troubleshooting Guide
Issue 1: Low Yield in N-Alkylation Reactions
N-alkylation of secondary amines can be challenging due to overalkylation leading to quaternary ammonium salts or lack of reactivity.[2][8]
Question: My N-alkylation of this compound with an alkyl halide is incomplete, with significant starting material remaining. How can I drive the reaction to completion?
Answer: Several factors could be limiting the reaction's completion. Consider the following adjustments:
-
Solvent Choice: The solubility of reagents, particularly inorganic bases like K₂CO₃, can be a limiting factor in solvents like acetone or acetonitrile.[9] Switching to a more polar aprotic solvent such as DMF or DMSO can improve solubility and reaction rates.[9]
-
Base Strength and Solubility: If you are using a base like K₂CO₃, its limited solubility might be the issue. Using a stronger, more soluble base like cesium carbonate (Cs₂CO₃) can be effective.[9]
-
Catalytic Additives: Adding a catalytic amount of potassium iodide (KI) can sometimes accelerate reactions with alkyl bromides or chlorides through the in-situ formation of the more reactive alkyl iodide.
-
Temperature and Reaction Time: Some N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[10] Consider increasing the temperature or using a microwave reactor to shorten reaction times.[9]
Data Presentation: Effect of Solvent and Base on a Hypothetical N-Alkylation
| Entry | Alkyl Halide | Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1-Bromobutane | K₂CO₃ | Acetone | 56 (reflux) | 24 | 35 |
| 2 | 1-Bromobutane | K₂CO₃ | ACN | 82 (reflux) | 18 | 55 |
| 3 | 1-Bromobutane | Cs₂CO₃ | ACN | 82 (reflux) | 12 | 85 |
| 4 | 1-Bromobutane | K₂CO₃ | DMF | 100 | 8 | 92 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol describes a general method for the coupling of a carboxylic acid with this compound using HATU as the coupling agent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., Nitrogen).
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.[11]
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Relationships and Workflows
The following diagrams illustrate common workflows and decision-making processes in troubleshooting chemical reactions.
Caption: General experimental workflow for this compound reactions.
Caption: Decision tree for troubleshooting low conversion in reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
managing reaction conditions to control N-Ethylpentylamine selectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethylpentylamine. The information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are:
-
Reductive Amination: This is a widely used and highly effective method that involves the reaction of pentanal with ethylamine to form an imine intermediate, which is then reduced to the final secondary amine product. This method offers good control over selectivity and can avoid the issue of over-alkylation.[1]
-
N-Alkylation of Primary Amines: This method involves the direct reaction of pentylamine with an ethyl halide (e.g., ethyl bromide or ethyl chloride) or ethylamine with a pentyl halide.[1] While a straightforward approach, it is often difficult to control and can lead to the formation of tertiary amines and quaternary ammonium salts as byproducts.[1]
Q2: What are the primary factors that influence the selectivity of this compound synthesis?
A2: Several factors can significantly impact the selective formation of this compound:
-
Choice of Reducing Agent (in Reductive Amination): The type of reducing agent used is critical. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are highly selective for the imine intermediate over the starting aldehyde, minimizing side reactions.[2][3][4][5]
-
Reaction Conditions: Parameters such as temperature, pressure, and reaction time play a crucial role. For instance, in a multi-step catalytic process using a Raney nickel catalyst, temperatures above 60°C can promote dehydrogenation, which reduces the overall yield.[1]
-
Catalyst: In catalytic reductive amination, the choice of catalyst (e.g., Raney nickel, palladium, iridium complexes) can greatly influence both the reaction rate and selectivity.[1][6][7][8]
-
Stoichiometry of Reactants: The molar ratio of the amine to the carbonyl compound can affect the formation of byproducts. An excess of the primary amine can sometimes help to minimize over-alkylation in direct alkylation methods.
Q3: What are the common side reactions to be aware of during the synthesis of this compound?
A3: The most common side reaction, particularly in the N-alkylation method, is over-alkylation . The desired product, this compound, is itself a nucleophile and can react further with the alkylating agent to form the tertiary amine (N,N-diethylpentylamine or N-ethyl-dipentylamine) and subsequently a quaternary ammonium salt.[1] In reductive amination, if the reducing agent is not selective, the starting aldehyde (pentanal) can be reduced to the corresponding alcohol (1-pentanol).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation. - Poor quality of reagents. | - Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. - Optimize temperature and pressure based on literature for similar reactions. For Raney nickel hydrogenation, ensure sufficient pressure to drive the reaction efficiently.[1] - Use fresh or properly activated catalyst. - Ensure reagents are pure and dry. |
| Presence of significant amounts of tertiary amine byproduct (over-alkylation) | - Use of a highly reactive alkylating agent in N-alkylation. - The secondary amine product is more nucleophilic than the starting primary amine.[1] - High reaction temperature promoting further alkylation. | - Switch to the reductive amination method, which offers better control over mono-alkylation.[1] - If using N-alkylation, use a less reactive alkylating agent or carefully control the stoichiometry of the reactants. - Lower the reaction temperature. |
| Formation of 1-pentanol as a byproduct | - The reducing agent used in reductive amination is not selective and is reducing the starting pentanal. | - Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the imine over the aldehyde.[2][4][5] |
| Reaction is slow or does not proceed | - In reductive amination, the formation of the imine intermediate is slow. - Insufficient catalyst activity. - Low reaction temperature. | - Add a mild acid catalyst, such as acetic acid, to promote imine formation.[2] - Ensure the catalyst is active and used in the appropriate concentration. For Raney nickel, concentrations below 15 g may increase reaction time.[1] - Gradually increase the reaction temperature while monitoring for side reactions. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Primary Reactants | Key Reagents/Catalysts | Advantages | Disadvantages | Reported Yields (for similar amines) |
| Reductive Amination | Pentanal, Ethylamine | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst (e.g., Raney Ni, Pd/C) | - High selectivity for the secondary amine.[2][4] - Avoids over-alkylation.[1] - Milder reaction conditions are often possible. | - May require a two-step process (imine formation and reduction). - Some reducing agents (e.g., NaBH₃CN) are toxic.[2] | 80-96%[2] |
| N-Alkylation | Pentylamine, Ethyl halide (or vice versa) | Base | - Simple, one-step reaction. | - Prone to over-alkylation, leading to a mixture of products.[1] - Difficult to control selectivity.[1] | Variable, often lower for the desired secondary amine. |
| Multi-step Catalytic Process | 5-chloro-2-pentanone, N-ethylethanolamine | Raney Nickel | - High yields reported for the final product. | - Multi-step synthesis can be more complex. | 94-95%[1] |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High (reduces imines much faster than ketones/aldehydes)[2][5] | - Mild and selective.[5] - Does not require strict pH control. - High yields are generally achieved.[2] | - Can be more expensive than other borohydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | Good (selective for imines at neutral pH) | - Effective for one-pot reductive aminations. | - Highly toxic and can release cyanide gas.[2] - Reaction rate can be slow. |
| Catalytic Hydrogenation (H₂/Catalyst) | Variable (depends on catalyst and conditions) | - Economical for large-scale synthesis.[5] | - May require high pressure and temperature. - Can reduce other functional groups (e.g., C=C bonds). |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
Objective: To synthesize this compound from pentanal and ethylamine with high selectivity.
Materials:
-
Pentanal
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of pentanal (1.0 eq) in DCE, add ethylamine (1.0-1.2 eq).
-
If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: N-Alkylation of Pentylamine with Ethyl Bromide
Objective: To synthesize this compound via direct alkylation.
Materials:
-
Pentylamine
-
Ethyl bromide
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
A suitable solvent (e.g., acetonitrile or DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve pentylamine (1.0 eq) and the base (2.0 eq) in the chosen solvent in a round-bottom flask.
-
Slowly add ethyl bromide (1.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid base and wash it with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product will likely be a mixture of unreacted pentylamine, this compound, and N,N-diethylpentylamine.
-
Purify the desired product by fractional distillation or column chromatography.
Visualizations
Caption: Reductive amination pathway for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Scale-Up of N-Ethylpentylamine Production
Welcome to the Technical Support Center for the successful scale-up of N-Ethylpentylamine synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to pilot and industrial-scale production. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical process visualizations to support your scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for large-scale production?
A1: The two most commercially viable routes for the large-scale synthesis of this compound are Reductive Amination and Direct Alkylation .
-
Reductive Amination: This is often the preferred method for large-scale production due to its high selectivity and milder reaction conditions, which minimize the formation of byproducts.[1] This process involves the reaction of pentanal with ethylamine to form an imine intermediate, which is then reduced to the final product.
-
Direct Alkylation: This method involves the reaction of pentylamine with an ethyl halide (e.g., ethyl bromide or ethyl chloride). While straightforward, this route is prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, which can complicate purification and reduce the overall yield.[1][2]
Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A2: Careful control of process parameters is crucial for a successful and reproducible scale-up. Key parameters include:
-
Temperature: Exothermic reactions, common in both synthesis routes, require efficient heat removal to prevent runaway reactions and the formation of impurities.
-
Mixing: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized "hot spots" or concentration gradients.
-
Rate of Reagent Addition: Controlled addition of reagents is critical to manage the reaction exotherm and minimize side reactions.
-
Pressure: For reductive amination involving catalytic hydrogenation, maintaining the optimal hydrogen pressure is vital for reaction efficiency.
-
pH Control: In reductive amination, the pH needs to be slightly acidic (typically pH 4-5) to facilitate imine formation without protonating the amine, which would render it non-nucleophilic.[3]
Q3: What are the common impurities encountered during the large-scale production of this compound and how can they be minimized?
A3: Common impurities depend on the synthetic route:
-
Reductive Amination:
-
Unreacted Starting Materials: Pentanal and ethylamine.
-
Over-alkylation Products: Low levels of diethylpentylamine may form.
-
Aldol Condensation Products: Self-condensation of pentanal can occur under basic conditions.[3]
-
N-Nitrosamines: Can form from the reaction of secondary amines with nitrosating agents.[4][5]
-
-
Direct Alkylation:
-
Over-alkylation Products: Diethylpentylamine and triethylpentylammonium halide are significant byproducts.[1]
-
Unreacted Starting Materials: Pentylamine and ethyl halide.
-
Minimizing these impurities can be achieved through strict control of reaction conditions, optimizing the stoichiometry of reactants, and implementing robust purification procedures.
Q4: What are the recommended purification techniques for industrial-scale this compound?
A4: For large-scale purification, fractional distillation is the most common and cost-effective method. The significant difference in boiling points between this compound and potential impurities (e.g., starting materials, over-alkylation products) allows for efficient separation. Other techniques like liquid-liquid extraction can be used for initial work-up to remove salts and other water-soluble impurities.
Q5: What are the major safety concerns when handling raw materials and the final product at an industrial scale?
A5: Both the raw materials (pentanal, ethylamine, ethyl halides) and the final product are flammable and corrosive.[6] Key safety considerations include:
-
Handling in well-ventilated areas: To avoid inhalation of vapors.
-
Use of appropriate Personal Protective Equipment (PPE): Including chemical-resistant gloves, safety goggles, and respiratory protection.[7]
-
Grounding of equipment: To prevent static discharge, which could ignite flammable vapors.
-
Inert atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen) can prevent the formation of flammable mixtures.
-
Emergency preparedness: Having emergency showers, eyewash stations, and spill kits readily available.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound production.
Troubleshooting: Reductive Amination
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Starting Materials | 1. Inefficient Imine Formation: Incorrect pH, presence of excess water.[3] 2. Inactive Catalyst/Reducing Agent: Deactivated catalyst or degraded reducing agent. 3. Poor Solubility: Reagents not fully dissolved in the solvent. | 1. Optimize pH: Adjust the pH to the optimal range (4-5) using a suitable acid (e.g., acetic acid). Use a Dean-Stark trap or molecular sieves to remove water. 2. Use Fresh Catalyst/Reducing Agent: Ensure the catalyst is active and the reducing agent is fresh. For catalytic hydrogenation, check catalyst for poisoning. For chemical reduction, use a fresh batch of the reducing agent. 3. Solvent Selection: Choose a solvent in which all reactants are soluble at the reaction temperature. |
| Formation of Significant Byproducts | 1. Over-reduction of Aldehyde: The reducing agent is too reactive and reduces the aldehyde before imine formation.[3] 2. Aldol Condensation: Reaction conditions are too basic.[3] | 1. Select a Milder Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are more selective for the imine.[3] 2. Maintain Acidic to Neutral pH: Ensure the reaction is run under slightly acidic or neutral conditions to prevent aldol condensation. |
| Difficult Product Isolation | 1. Emulsion Formation during Work-up: Common when dealing with amines and aqueous solutions. 2. Product Loss during Extraction: Incorrect pH during acid-base extraction. | 1. Break Emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to break the emulsion. Filtration through celite can also be effective. 2. Optimize Extraction pH: Ensure the aqueous layer is sufficiently basic (pH > 12) before extracting the amine product into the organic phase. |
Troubleshooting: Direct Alkylation
| Problem | Potential Cause | Recommended Solution |
| High Levels of Over-alkylation | The secondary amine product is more nucleophilic than the primary amine starting material, leading to further reaction.[1] | 1. Use a Large Excess of the Primary Amine: This will statistically favor the reaction of the ethyl halide with the primary amine. 2. Slow Addition of Alkylating Agent: Add the ethyl halide slowly to the reaction mixture to maintain a low concentration, reducing the chance of reaction with the product. 3. Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature. 2. Poor Quality of Alkylating Agent. | 1. Optimize Reaction Conditions: Increase the reaction time or temperature, monitoring the reaction progress by GC or TLC. 2. Verify Reagent Purity: Ensure the ethyl halide is of high purity and free from inhibitors. |
| Corrosion of Equipment | Formation of hydrohalic acid (HBr or HCl) as a byproduct. | Use of a Base: Add a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the acid as it is formed.[8] This also drives the reaction to completion. |
Quantitative Data Summary
The following tables provide representative data for the synthesis of this compound at different scales. Note: These values are illustrative and may vary depending on the specific equipment and process conditions.
Table 1: Reductive Amination of Pentanal with Ethylamine
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (500 kg) |
| Pentanal (molar eq.) | 1.0 | 1.0 | 1.0 |
| Ethylamine (molar eq.) | 1.2 | 1.1 | 1.05 |
| Catalyst/Reducing Agent | NaBH(OAc)₃ | Pd/C (5%) | Pd/C (5%) |
| Solvent | Dichloromethane | Methanol | Methanol |
| Temperature (°C) | 20-25 | 40-50 | 50-60 |
| Pressure (for hydrogenation) | N/A | 5-10 bar | 10-15 bar |
| Reaction Time (hours) | 12-16 | 8-12 | 6-10 |
| Typical Yield (%) | 85-95 | 90-97 | 95-98 |
| Purity (by GC, %) | >98 | >99 | >99.5 |
Table 2: Direct Alkylation of Pentylamine with Ethyl Bromide
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (500 kg) |
| Pentylamine (molar eq.) | 3.0 | 2.5 | 2.0 |
| Ethyl Bromide (molar eq.) | 1.0 | 1.0 | 1.0 |
| Base (e.g., K₂CO₃, molar eq.) | 1.5 | 1.2 | 1.1 |
| Solvent | Acetonitrile | Toluene | Toluene |
| Temperature (°C) | 60-70 | 80-90 | 90-100 |
| Reaction Time (hours) | 24-36 | 18-24 | 12-18 |
| Typical Yield of this compound (%) | 60-70 | 65-75 | 70-80 |
| Purity (by GC, %) | ~95 (after chromatography) | ~97 (after distillation) | >98 (after distillation) |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of this compound via Reductive Amination
Materials:
-
Pentanal (1.0 kg, 11.6 mol)
-
Ethylamine (70% solution in water, 0.82 kg, 12.8 mol)
-
5% Palladium on Carbon (Pd/C), 50% wet (50 g)
-
Methanol (10 L)
-
Hydrogen gas
-
Nitrogen gas
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and condenser
-
Hydrogenator or autoclave capable of operating at 15 bar
-
Addition funnel
-
Filtration unit
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Setup: Purge the 20 L reactor with nitrogen.
-
Charge Reactants: Charge methanol (5 L) and the 5% Pd/C catalyst to the reactor.
-
Inerting: Purge the reactor headspace with nitrogen, followed by hydrogen.
-
Hydrogenation Setup: Pressurize the reactor with hydrogen to 10 bar and stir the catalyst slurry for 30 minutes to activate the catalyst.
-
Amine Addition: Vent the reactor to atmospheric pressure with nitrogen. Add the ethylamine solution to the reactor.
-
Aldehyde Addition: Cool the reactor contents to 10-15°C. Slowly add the pentanal via the addition funnel over 2-3 hours, maintaining the internal temperature below 25°C.
-
Imine Formation: After the addition is complete, allow the mixture to stir at 20-25°C for 1 hour to ensure complete imine formation.
-
Hydrogenation: Seal the reactor and purge with hydrogen. Pressurize to 10-15 bar with hydrogen and heat the reactor to 50-60°C. Maintain stirring and hydrogen pressure until hydrogen uptake ceases (typically 6-10 hours).
-
Reaction Completion: Monitor the reaction by GC until the imine intermediate is no longer detected.
-
Catalyst Filtration: Cool the reactor to room temperature and vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 1 L).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the final product with >99% purity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the kilogram-scale synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for addressing over-alkylation in direct alkylation synthesis.
Caption: Side reaction pathways leading to impurities in direct alkylation.
References
- 1. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. aber.apacsci.com [aber.apacsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Pentylamine, N-ethyl- [chembk.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Ethylpentylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethylpentylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient laboratory-scale synthesis of this compound is through the reductive amination of pentanal with ethylamine.[1][2][3] This one-pot reaction involves the formation of an intermediate imine from pentanal and ethylamine, which is then reduced in situ to the desired secondary amine, this compound.[1]
Q2: What are the primary potential impurities I should be aware of during the synthesis of this compound via reductive amination?
A2: The primary impurities of concern include:
-
Over-alkylation products: The most common impurity is the tertiary amine, N-ethyl-N-pentylpentan-1-amine, formed from the reaction of the this compound product with another molecule of pentanal. Another possibility is the formation of N,N-diethylpentylamine from the reaction with another ethyl group.
-
Unreacted starting materials: Residual pentanal and ethylamine may be present if the reaction does not go to completion.
-
Aldol condensation products of pentanal: Pentanal can undergo self-condensation under basic or acidic conditions to form aldol adducts and their dehydration products, which can complicate purification.[4][5]
-
Byproducts from the reducing agent: The choice of reducing agent can introduce specific impurities. For example, borate esters can form when using sodium borohydride in alcoholic solvents.[6]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be periodically analyzed to observe the consumption of the starting materials (pentanal) and the formation of the product (this compound).
Q4: What are the recommended purification techniques for this compound?
A4: The primary methods for purifying this compound are:
-
Distillation: Fractional distillation under reduced pressure is effective for separating this compound from less volatile impurities.
-
Column Chromatography: Silica gel chromatography can be used to separate the product from impurities with different polarities.
-
Acid-Base Extraction: This technique can be employed to separate the basic amine product from neutral or acidic impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Imine Formation | Ensure the reaction is stirred for a sufficient amount of time before adding the reducing agent. A slightly acidic catalyst (e.g., acetic acid) can be used to promote imine formation. | The formation of the imine intermediate is a crucial step. Without its complete formation, the subsequent reduction will not yield the desired product. |
| Reduction of Starting Aldehyde | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) instead of a stronger one like sodium borohydride (NaBH4).[1][7] | Stronger reducing agents can reduce the starting pentanal to pentanol, thus reducing the overall yield of the desired amine. |
| Suboptimal Reaction Temperature | Maintain the reaction at a controlled temperature, typically room temperature. Exothermic reactions may require initial cooling. | Higher temperatures can promote side reactions, including aldol condensation of pentanal, leading to a lower yield of the target product. |
| Poor Quality of Reagents | Use freshly distilled pentanal and high-purity ethylamine. Ensure the reducing agent is not expired or degraded. | Impurities in the starting materials can interfere with the reaction and lead to the formation of unwanted byproducts. |
Problem 2: High Levels of Over-alkylation Impurities (Tertiary Amines)
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Stoichiometry | Use a slight excess of ethylamine (1.1-1.2 equivalents) relative to pentanal. | A higher concentration of the primary amine will favor its reaction with the aldehyde over the reaction of the secondary amine product. |
| Slow Reduction of the Imine | Add the reducing agent in portions to maintain a sufficient concentration to rapidly reduce the imine as it is formed. | A slow reduction allows the newly formed this compound to compete with ethylamine in reacting with the remaining pentanal. |
| Reaction Conditions Favoring Over-alkylation | Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent after confirming the consumption of the aldehyde. | This approach minimizes the time the product amine is in the presence of the starting aldehyde. |
Problem 3: Presence of Aldol Condensation Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Use of a Strong Base or Acid Catalyst | If using a catalyst for imine formation, opt for a mild acid like acetic acid. Avoid strong bases. | Both strong acids and bases can catalyze the self-condensation of pentanal. |
| Elevated Reaction Temperature | Maintain the reaction at or below room temperature. | Higher temperatures increase the rate of aldol condensation. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
Materials:
-
Pentanal (1.0 eq)
-
Ethylamine (1.2 eq, as a solution in a suitable solvent like THF or ethanol)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentanal and the solvent.
-
Add the ethylamine solution to the flask and stir the mixture at room temperature. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Monitor the formation of the imine by TLC or GC-MS. This step may take 1-2 hours.
-
Once imine formation is significant, slowly add sodium triacetoxyborohydride in portions to the reaction mixture. Be cautious of any gas evolution.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
GC-MS Protocol for Impurity Profiling
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture by dissolving a known amount in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
For qualitative analysis, a dilution to approximately 10-100 µg/mL is typically sufficient.
GC-MS Conditions (Example):
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial temperature: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold at 280 °C for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-400 |
Data Analysis:
-
Identify the peaks corresponding to this compound, unreacted starting materials, and potential impurities by comparing their mass spectra with reference libraries (e.g., NIST) and retention times.
-
For quantitative analysis, generate a calibration curve using standards of known concentrations to determine the percentage of each component in the mixture.
Impurity Formation and Mitigation Workflow
Caption: Workflow for mitigating impurities in this compound synthesis.
Signaling Pathway of Impurity Formation
Caption: Pathways for impurity formation in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aldol addition and condensation | McGraw Hill's AccessScience [accessscience.com]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Ethylpentylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of N-Ethylpentylamine. Given the limited availability of methods specifically validated for this compound, this document leverages established protocols for analogous short-chain secondary aliphatic amines. The presented techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, are readily adaptable for this compound, though specific validation for this analyte is essential.
Introduction to Analytical Challenges
This compound is a secondary aliphatic amine that lacks a strong chromophore, making its direct detection by UV-Vis spectrophotometry challenging at low concentrations. Furthermore, its volatility and potential for interaction with active sites in chromatographic columns can lead to poor peak shape and reproducibility. To overcome these challenges, two primary analytical strategies are employed: direct analysis by GC-MS, often utilizing specialized columns, and derivatization to enhance detectability and chromatographic performance for HPLC analysis.
Potential Impurities and Degradation Products
A robust analytical method must be able to separate the target analyte from potential impurities and degradation products. For this compound, these may include:
-
Synthetic Impurities:
-
Starting Materials: Pentylamine, Ethylamine, Ethyl Chloride.
-
-
Degradation Products:
Comparison of Analytical Methods
The following sections detail the performance characteristics and experimental protocols for the recommended analytical techniques for this compound.
Data Presentation: A Comparative Overview
The table below summarizes the typical performance of GC-MS and HPLC-based methods for the analysis of short-chain secondary amines, which are expected to be comparable for this compound.
| Parameter | GC-MS (Direct Injection) | HPLC-UV/FLD (with Derivatization) |
| Limit of Detection (LOD) | 2.5 - 25 µg/mL[6] | 0.9 - 7.2 ng/L (FLD)[7]; 5 pmol (UV)[8] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL (with derivatization)[9] | 10 - 100 ng/mL (FLD)[10] |
| Linearity (r²) | > 0.99[6] | > 0.99[7][11] |
| Precision (%RSD) | < 15%[12] | < 2.9% (intermediate precision)[10] |
| Accuracy (% Recovery) | 75 - 114%[9] | 98.2 - 102.0%[10] |
| Key Advantages | High specificity, no derivatization required with appropriate column. | High sensitivity (especially with fluorescence detection), versatile. |
| Key Disadvantages | Potential for peak tailing without specialized columns. | Derivatization step adds complexity and potential for variability. |
Experimental Protocols and Methodologies
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - Direct Analysis
This method is advantageous for its specificity and the avoidance of a derivatization step. The use of a specialized amine-specific column is recommended to mitigate peak tailing.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration within the expected linear range of the instrument.
-
For aqueous samples, adjust the pH to >10 to ensure the amine is in its free base form, then perform a liquid-liquid extraction with a non-polar solvent.
-
Incorporate an appropriate internal standard (e.g., a deuterated analog or a secondary amine with a different chain length).
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A specialized column for amines, such as a CP-Volamine or equivalent, is recommended. A standard DB-5ms column can also be used, but may require more frequent maintenance.
-
Injector: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound (e.g., m/z 115, 100, 86, 72). A full scan can be used for initial identification.
-
-
Logical Workflow for GC-MS Analysis
Method 2: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This approach is ideal for achieving high sensitivity, particularly when using fluorescence detection. Derivatization is necessary to introduce a chromophore or fluorophore to the this compound molecule.
Experimental Protocol:
-
Derivatization Reagent Selection:
-
Sample Preparation and Derivatization (using FMOC-Cl as an example):
-
Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile).
-
In a reaction vial, mix the sample solution with a borate buffer (pH ~9) and a solution of FMOC-Cl in acetonitrile.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding a primary amine (e.g., glycine) to react with excess FMOC-Cl.
-
Add an internal standard (a derivatized secondary amine with a different structure).
-
-
HPLC Instrumentation and Conditions:
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution is often employed, for example:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector:
-
UV Detector: Set at the wavelength of maximum absorbance for the chosen derivative (e.g., ~265 nm for FMOC derivatives).
-
Fluorescence Detector (FLD): Set at the appropriate excitation and emission wavelengths for the derivative (e.g., Ex: 265 nm, Em: 315 nm for FMOC derivatives).
-
-
Signaling Pathway for HPLC Derivatization and Analysis
Alternative Analytical Approaches
While GC-MS and HPLC are the most common techniques, other methods could be considered for specific applications:
-
Ion Chromatography: Can be used for the analysis of amines, particularly in aqueous matrices.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and can be coupled with various detection methods.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis, including the required sensitivity, the sample matrix, and the available instrumentation. For high specificity and moderate sensitivity without the need for derivatization, GC-MS with an appropriate amine-specific column is a robust choice. When high sensitivity is paramount, HPLC with pre-column derivatization, particularly with a fluorescent tag, is the preferred method. It is crucial to note that while the data and protocols presented here for analogous compounds provide a strong foundation, thorough method validation according to ICH guidelines must be performed for this compound to ensure accurate and reliable results in a research or drug development setting.
References
- 1. This compound | 17839-26-8 | Benchchem [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Secondary Amine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering a metal-free and often more sustainable alternative to traditional catalysis. Among the diverse array of organocatalysts, chiral secondary amines have proven to be particularly versatile and effective in a wide range of enantioselective transformations. This guide provides a comparative study of two prominent secondary amine catalysts: L-proline and (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (diphenylprolinol silyl ether). Their performance in three key carbon-carbon bond-forming reactions—the Aldol Reaction, the Michael Addition, and the Diels-Alder Reaction—is evaluated based on experimental data from the literature.
Mechanism of Action: Enamine and Iminium Catalysis
Secondary amine catalysts primarily operate through two distinct catalytic cycles: enamine and iminium ion catalysis.[1] These pathways allow for the activation of carbonyl compounds, rendering them susceptible to nucleophilic or electrophilic attack.
In enamine catalysis , the secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[2] This enamine then attacks an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. This mode of activation is central to reactions like the aldol reaction.
Iminium ion catalysis , on the other hand, is typically employed for α,β-unsaturated aldehydes and ketones. The secondary amine catalyst condenses with the carbonyl compound to form an electrophilic iminium ion.[3] This activation lowers the LUMO of the α,β-unsaturated system, facilitating conjugate addition by a nucleophile. Hydrolysis of the resulting enamine intermediate furnishes the product and regenerates the catalyst. This mechanism is characteristic of Michael additions and Diels-Alder reactions.
Comparative Performance in Key Asymmetric Reactions
The following sections present a comparative analysis of L-proline and diphenylprolinol silyl ether in the Aldol Reaction, Michael Addition, and Diels-Alder Reaction, with quantitative data summarized in tables for easy comparison.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. Both L-proline and diphenylprolinol silyl ether have been successfully employed as catalysts in this transformation.
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | MeOH/H₂O | 30 | 78 | 90:10 | 95 | [4] |
| L-Proline | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 47 | 78 | 90:10 | 95 | [4] |
| Diphenylprolinol Silyl Ether | 4-Nitrobenzaldehyde | Acetone | MeCN | 24 | 88 | 6:1 | 97 | [5] |
| Diphenylprolinol Silyl Ether | 3-Phenylpropanal | Methyl vinyl ketone | - | - | 52 | - | 97 | [6] |
Observations:
-
L-proline is a highly effective and readily available catalyst for the aldol reaction, often providing high yields and excellent stereoselectivity, particularly when using cyclic ketones.[4]
-
Diphenylprolinol silyl ether demonstrates excellent enantioselectivity in aldol-type reactions, including those that form all-carbon quaternary centers.[5][6]
Asymmetric Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Secondary amine catalysts are highly effective in promoting the addition of aldehydes and ketones to nitroalkenes.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 120 | 91 | 96:4 | 98 | [1] |
| L-Proline | Acetone | trans-β-Nitrostyrene | Toluene | 120 | 85 | - | 98 | [1] |
| Diphenylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | - | 1 | 82 | 94:6 | 99 | [6] |
| Diphenylprolinol Silyl Ether | 3-Phenylpropanal | Nitromethane | MeOH | 16 | 90 | - | 99 | [7] |
Observations:
-
L-proline and its derivatives can achieve excellent yields and stereoselectivities in Michael additions, although reaction times can be lengthy.[1]
-
Diphenylprolinol silyl ether is a remarkably efficient catalyst for the Michael addition of aldehydes to nitroalkenes, affording nearly optically pure products in very short reaction times.[6] The silylation of the hydroxyl group significantly enhances the catalyst's activity and solubility.[6]
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Chiral secondary amines can catalyze the enantioselective Diels-Alder reaction between α,β-unsaturated aldehydes and dienes.
| Catalyst | Dienophile | Diene | Solvent | Time (h) | Yield (%) | exo:endo | ee (exo/endo, %) | Reference |
| L-Proline derivative (imidazolidinone) | Cinnamaldehyde | Cyclopentadiene | CH₂Cl₂/H₂O | 8 | 99 | 1:1.3 | 93 (endo) | [8] |
| Diphenylprolinol Silyl Ether | Cinnamaldehyde | Cyclopentadiene | Toluene | - | 99 | 85:15 | 94 (exo), 73 (endo) | [9] |
| Diphenylprolinol Silyl Ether | Crotonaldehyde | Cyclopentadiene | Toluene | - | 88 | 85:15 | 95 (exo), 80 (endo) | [9] |
Observations:
-
While L-proline itself is not typically used for Diels-Alder reactions, its derivatives, such as imidazolidinones, are highly effective.[8]
-
Diphenylprolinol silyl ether demonstrates remarkable control over both enantioselectivity and diastereoselectivity, favoring the exo product in the Diels-Alder reaction between α,β-unsaturated aldehydes and cyclopentadiene.[9]
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed.
General Experimental Workflow
L-Proline-Catalyzed Aldol Reaction[4]
To a stirred solution of the aldehyde (1.0 mmol) and cyclohexanone (5.0 mmol) in a mixture of MeOH (0.5 mL) and H₂O (0.1 mL) is added (S)-proline (0.03 mmol, 3 mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
Diphenylprolinol Silyl Ether-Catalyzed Michael Addition[6]
To a solution of the α,β-unsaturated nitroalkene (0.5 mmol) and the aldehyde (1.5 mmol) in an appropriate solvent (e.g., CH₂Cl₂) is added (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to give the Michael adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Diphenylprolinol Silyl Ether-Catalyzed Diels-Alder Reaction[9]
To a solution of the α,β-unsaturated aldehyde (0.7 mmol) and the diene (2.1 mmol) in toluene is added (S)-α,α-diphenyl-2-pyrrolidinemethanol triethylsilyl ether (0.07 mmol, 10 mol%) and trifluoroacetic acid (0.14 mmol, 20 mol%). The reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography on silica gel to afford the Diels-Alder adduct. The exo/endo ratio is determined by ¹H NMR, and the enantiomeric excess of each isomer is determined by chiral HPLC or GC analysis.
Conclusion
Both L-proline and diphenylprolinol silyl ether are highly effective secondary amine organocatalysts for a range of asymmetric transformations. L-proline, being inexpensive and readily available, is an excellent choice for many applications, particularly aldol reactions. Diphenylprolinol silyl ether, while being a more complex catalyst, often exhibits superior reactivity and enantioselectivity, especially in Michael additions and Diels-Alder reactions, and can catalyze reactions that are challenging for simpler catalysts. The choice of catalyst will ultimately depend on the specific transformation, the desired level of stereocontrol, and considerations of cost and availability. This guide provides a foundation for researchers to make informed decisions when selecting a secondary amine catalyst for their synthetic endeavors.
References
- 1. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of N-Ethylpentylamine and Other Alkyl Amines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate amine reagent is a critical decision that can significantly influence reaction outcomes, including yield, rate, and selectivity. This guide provides an objective comparison of the performance of N-ethylpentylamine against other structurally relevant secondary and primary alkyl amines—specifically dipentylamine, sec-butylamine, and N-methylhexylamine—in key organic reactions. The comparisons are supported by available experimental data and general principles of organic reactivity.
Executive Summary
This compound, an unsymmetrical secondary amine, serves as a versatile nucleophile and building block in a variety of organic transformations. Its reactivity is governed by a balance of electronic and steric factors. Compared to the symmetrical dipentylamine, this compound offers a slightly different steric profile that can influence reaction kinetics. When contrasted with a more sterically hindered secondary amine like sec-butylamine, this compound generally exhibits greater reactivity due to the increased accessibility of its nitrogen lone pair. Its reactivity is also comparable to other unsymmetrical secondary amines such as N-methylhexylamine, with subtle differences arising from the specific alkyl substituents.
This guide will delve into a comparative analysis of these amines in three fundamental organic reactions: reductive amination, N-acylation, and Michael addition.
Comparison of Physicochemical Properties
The reactivity of an amine is intrinsically linked to its structural and electronic properties. Steric hindrance around the nitrogen atom and the amine's basicity are two of the most influential factors.
| Amine | Structure | Type | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid (approx.) | Steric Hindrance |
| This compound | CH₃(CH₂)₄NHCH₂CH₃ | Secondary (Unsymmetrical) | 115.22 | 135-136 | ~11 | Moderate |
| Dipentylamine | (CH₃(CH₂)₄)₂NH | Secondary (Symmetrical) | 157.30 | 187-191 | ~11 | Moderate-High |
| sec-Butylamine | CH₃CH₂CH(CH₃)NH₂ | Primary | 73.14 | 63 | ~10.6 | Low-Moderate |
| N-Methylhexylamine | CH₃(CH₂)₅NHCH₃ | Secondary (Unsymmetrical) | 115.22 | 143-145 | ~11 | Moderate |
Note: pKa values are approximate and can vary with conditions.
The larger alkyl groups of dipentylamine result in greater steric bulk compared to this compound, which can impede its approach to an electrophilic center. sec-Butylamine, being a primary amine, generally presents lower steric hindrance than the secondary amines in this list. N-Methylhexylamine is structurally similar to this compound, with a methyl group instead of an ethyl group, leading to very similar steric and electronic properties.
Performance in Key Organic Reactions
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. The nucleophilicity and steric profile of the amine are critical to the efficiency of this reaction.
While direct comparative studies under identical conditions are scarce in the literature, the general principles of reactivity suggest the following trend in terms of reaction rate and yield for the reductive amination of a model aldehyde like benzaldehyde:
sec-Butylamine > this compound ≈ N-Methylhexylamine > Dipentylamine
Primary amines like sec-butylamine are generally more reactive in the initial imine formation due to lower steric hindrance. Among the secondary amines, the less sterically hindered this compound and N-methylhexylamine are expected to react faster than the bulkier dipentylamine.
Table 1: Illustrative Yields for Reductive Amination of Benzaldehyde
| Amine | Product | Typical Reducing Agent | Reported Yield (%) |
| This compound | N-Ethyl-N-pentylbenzylamine | Sodium borohydride | Good to Excellent |
| Dipentylamine | N,N-Dipentylbenzylamine | Sodium borohydride | Good |
| sec-Butylamine | N-sec-Butylbenzylamine | Sodium borohydride | Excellent |
| N-Methylhexylamine | N-Methyl-N-hexylbenzylamine | Sodium borohydride | Good to Excellent |
Note: The yields presented are generalized from the literature and can vary significantly with reaction conditions.
A typical procedure for reductive amination involves the following steps:
-
To a solution of the aldehyde or ketone (1.0 equiv.) in a suitable solvent (e.g., methanol, dichloromethane), the amine (1.0-1.2 equiv.) is added.
-
The mixture is stirred at room temperature for a period to allow for imine/enamine formation. Acetic acid can be used as a catalyst.
-
A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv.), is added portion-wise.
-
The reaction is stirred until completion, as monitored by TLC or GC-MS.
-
The reaction is quenched, typically with water or a dilute acid, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.
Caption: Workflow for a typical reductive amination reaction.
N-Acylation
N-acylation is the process of adding an acyl group to an amine, a fundamental reaction for the synthesis of amides. The rate of this reaction is highly dependent on the nucleophilicity and steric accessibility of the amine.
The general reactivity trend for N-acylation with an acyl chloride is similar to that of reductive amination:
sec-Butylamine > this compound ≈ N-Methylhexylamine > Dipentylamine
Primary amines react readily to form secondary amides. Secondary amines react to form tertiary amides, but their reactivity is attenuated by steric hindrance. The bulkier the alkyl groups on the nitrogen, the slower the reaction.
Table 2: Qualitative Comparison of Reactivity in N-Acylation with Acetyl Chloride
| Amine | Product | Relative Reaction Rate | Key Factors |
| This compound | N-Ethyl-N-pentylacetamide | Fast | Moderate steric hindrance |
| Dipentylamine | N,N-Dipentylacetamide | Slower | Higher steric hindrance from two pentyl groups |
| sec-Butylamine | N-sec-Butylacetamide | Very Fast | Low steric hindrance as a primary amine |
| N-Methylhexylamine | N-Methyl-N-hexylacetamide | Fast | Moderate and similar steric hindrance to this compound |
-
The amine (1.0 equiv.) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a base (e.g., triethylamine, pyridine, 1.1-1.5 equiv.) to scavenge the HCl byproduct.
-
The solution is cooled in an ice bath.
-
The acyl chloride (1.0-1.1 equiv.) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is washed with water, dilute acid, and/or dilute base to remove excess reagents and salts.
-
The organic layer is dried, concentrated, and the amide product is purified by recrystallization or chromatography.
Michael Addition
The aza-Michael addition is the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The nucleophilicity of the amine is a key determinant of the reaction rate.
The expected trend in reactivity for the Michael addition to an acceptor like methyl acrylate is:
sec-Butylamine > this compound ≈ N-Methylhexylamine > Dipentylamine
Similar to the other reactions, the less sterically hindered primary amine is expected to be the most reactive. For the secondary amines, increasing steric bulk around the nitrogen atom will decrease the rate of nucleophilic attack.
Table 3: Illustrative Data for Michael Addition to Methyl Acrylate
| Amine | Product | Typical Conditions | Reported Yield (%) |
| This compound | Methyl 3-(ethyl(pentyl)amino)propanoate | Neat or in solvent, catalyst (e.g., base) | Good |
| Dipentylamine | Methyl 3-(dipentylamino)propanoate | Neat or in solvent, catalyst (e.g., base) | Moderate to Good |
| sec-Butylamine | Methyl 3-(sec-butylamino)propanoate | Neat or in solvent | Good to Excellent |
| N-Methylhexylamine | Methyl 3-(hexyl(methyl)amino)propanoate | Neat or in solvent, catalyst (e.g., base) | Good |
Note: Yields are illustrative and depend heavily on the specific reaction conditions, including the use of catalysts.
-
The α,β-unsaturated carbonyl compound (1.0 equiv.) and the amine (1.0-1.2 equiv.) are mixed, either neat or in a suitable solvent (e.g., methanol, acetonitrile).
-
The reaction can be performed at room temperature or with heating. A catalyst, such as a Lewis acid or a base, may be added to accelerate the reaction.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the excess amine and solvent are removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Comparative Guide to the Biological Activity of N-Ethylpentylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of N-Ethylpentylamine derivatives and structurally related compounds. The primary focus is on the inhibition of soluble epoxide hydrolase (sEH), a promising therapeutic target for inflammatory and hypertensive disorders. Additionally, the guide explores the potential interaction of related structures with dopamine and serotonin receptors, key targets in neuroscience drug discovery. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited assays are provided to support further research and development.
Soluble Epoxide Hydrolase (sEH) Inhibition
This compound can be incorporated into various pharmacophores, with N,N'-disubstituted ureas being a prominent class of potent sEH inhibitors. The following data, gathered from studies on structurally related N-alkyl-N'-aryl ureas, provides insights into the structure-activity relationships (SAR) that are likely to govern the efficacy of this compound-based inhibitors. The pentyl group contributes to the hydrophobic interactions within the enzyme's active site, a key feature for potent inhibition.
Comparative Inhibitory Activity of N-Alkyl-N'-Aryl Urea Derivatives against Human sEH
| Compound ID | N-Alkyl Group | N'-Aryl Group | IC50 (nM) for human sEH | Reference |
| 1 | Cyclohexyl | 3-phenylpropyl | 30 ± 2 | [1] |
| 2 | Adamant-1-yl | Piperidin-4-yl (N-acetyl) | 7.0 | [2] |
| 3 | 4-(trifluoromethoxy)phenyl | 1-(cyclopropanecarbonyl)piperidin-4-yl | 7-fold increase in potency over adamantane analogue | [3] |
| 4 | Benzoxazolone | 2-OCF3-benzyl | 0.39 | [4] |
| 5 | 3,5-Dimethyl-1-adamantyl | Not Specified | 3.87 | [5] |
Note: The data presented is for structurally analogous compounds to infer the potential activity of this compound derivatives. Direct quantitative data for a series of this compound urea derivatives was not available in the reviewed literature.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of N,N'-disubstituted ureas against sEH is significantly influenced by the nature of the substituents on both nitrogen atoms. Key takeaways from various studies include:
-
Hydrophobicity: Large, hydrophobic groups on both sides of the urea moiety are crucial for high potency. The pentyl group of this compound would contribute favorably to this requirement.
-
N-Substitution: At least one hydrogen atom on one of the urea nitrogens is generally necessary for inhibitory activity. 1,3-disubstitution is significantly more potent than 1,1,3-trisubstitution.[6]
-
Conformational Rigidity: Incorporating rigid structures, such as a piperidine ring, can lead to potent inhibitors with improved pharmacokinetic properties.[2]
-
Polar Groups: The introduction of polar functional groups in a secondary pharmacophore can enhance aqueous solubility and metabolic stability without compromising inhibitory potency.[7]
-
Aryl Substituents: Electron-withdrawing groups on an aryl ring, particularly in the para position, can result in IC50 values comparable to adamantyl-containing compounds.[8]
Dopamine and Serotonin Receptor Activity of Related Compounds
While specific data on this compound derivatives is limited, the biological activity of structurally related phenethylamines and tryptamines provides valuable insights into how N-alkylation might influence dopamine and serotonin receptor interactions.
Dopamine D2 Receptor Binding Affinity of N-Alkyl-Noraporphine Derivatives
| Compound | N-Alkyl Substituent | D2 Receptor Ki (nM) | D1 Receptor Ki (nM) | Reference |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl -aporphine | Methyl | 235 | 46 | [9] |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propyl noraporphine | n-Propyl | 44 | 1690 | [9] |
These findings suggest that the N-alkyl substituent plays a critical role in determining the affinity and selectivity for dopamine receptor subtypes. An N-ethylpentyl group would likely confer a distinct profile that would require experimental validation.
5-HT2A Receptor Agonist Activity of N-Benzylphenethylamine Derivatives
| Compound | 4-Substituent | N-Substituent | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Reference |
| 2C-I | Iodo | H | 120 | 80 | [10] |
| 25I-NBOMe | Iodo | 2-methoxybenzyl | 0.44 | 0.044 | [10] |
N-benzylation of phenethylamines dramatically increases affinity and functional activity at 5-HT2A receptors.[10] This highlights the significant impact that substitutions on the nitrogen atom can have on serotonergic activity.
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Principle: This fluorometric assay measures the inhibition of sEH-catalyzed hydrolysis of a non-fluorescent substrate to a fluorescent product.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0)
-
Non-fluorescent sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Test compounds (this compound derivatives)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in sEH assay buffer.
-
Add a defined concentration of human sEH enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells. Include a positive control (a known sEH inhibitor) and a negative control (vehicle).
-
Incubate the plate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.[1]
-
Initiate the enzymatic reaction by adding the sEH substrate to each well.
-
Immediately measure the increase in fluorescence over time using a microplate reader (e.g., excitation/emission wavelengths of 330/465 nm for the product of CMNPC hydrolysis).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Dopamine D2 Receptor Binding Assay
Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing recombinant human dopamine D2 receptors.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Radioligand (e.g., [³H]-Spiperone).
-
Non-specific binding control (e.g., (+)-Butaclamol).
-
Test compounds.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test compound from the IC50 value obtained from the competition curve.
5-HT2A Receptor Functional Assay (Calcium Flux)
Principle: This cell-based assay measures the activation of the 5-HT2A receptor, a Gq-coupled receptor, by detecting the subsequent increase in intracellular calcium concentration using a calcium-sensitive fluorescent dye.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Test compounds (potential agonists or antagonists).
-
A known 5-HT2A receptor agonist (e.g., serotonin).
-
A fluorescence microplate reader with an injection system.
Procedure:
-
Plate the 5-HT2A expressing cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
For agonist testing: Add varying concentrations of the test compound to the wells and measure the change in fluorescence over time.
-
For antagonist testing: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist (e.g., serotonin at its EC80 concentration) and measure the change in fluorescence.
-
Record the fluorescence signal before and after the addition of the compounds.
-
Calculate the EC50 value for agonists or the IC50 value for antagonists from the dose-response curves.
Visualizations
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Caption: Experimental Workflow for sEH Inhibition Assay.
References
- 1. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Set-up of a Serotonin 2A Receptor (5-HT2AR) Bio-Assay: Demonstration of its Applicability to Functionally Characterize Hallucinogenic New Psychoactive Substances (NPS) and an Explanation why 5-HT-2AR Bio-Assays are not suited for Universal Activity-Based Screening of Biofluids for NPS. | Semantic Scholar [semanticscholar.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Unsymmetrical non-adamantyl N,N'-diaryl urea and amide inhibitors of soluble expoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of N-Ethylpentylamine-Based and Other Key Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of N-Ethylpentylamine-based scaffolds and other prominent classes of soluble epoxide hydrolase (sEH) inhibitors. By objectively presenting experimental data, detailed methodologies, and visualizing key pathways, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting sEH for inflammatory and hypertensive disorders.
The Role of Soluble Epoxide Hydrolase in Disease Pathophysiology
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade. It metabolizes beneficial epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and analgesic properties, into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs). Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for a variety of diseases. The this compound moiety has been identified as a valuable scaffold in the design of potent sEH inhibitors.[1]
Comparative In Vitro Efficacy of sEH Inhibitors
The in vitro potency of sEH inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for various inhibitors, including urea, amide, and carbamate-based compounds, against human and murine sEH.
| Inhibitor Class | Compound/Scaffold | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Source(s) |
| Urea-Based | 1-(1-acetylpiperidin-4-yl)-3-(adamantan-1-yl)urea (APAU) | Varies | Low nM range | [2] |
| trans-4-[4-(3-(4-(trifluoromethoxy)phenyl)ureido)cyclohexyloxy]benzoic acid (t-TUCB) | 9 | 27 | [1] | |
| 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) | 55 | 37 | [1] | |
| N,N-diethyl-2-(4-(3-(adamantan-1-yl)ureido)piperidin-1-yl)acetamide (Compound A1) | 2.2 | 0.53 | [3] | |
| Compound G1 (homopiperazine derivative) | 0.05 | 0.14 | [3] | |
| Amide-Based | Amide Analog of Urea 1 | - | - | [4] |
| Cycloalkylamide Derivative (Compound 32) | Potent | - | [5] | |
| Carbamate-Based | Carbamate Analog of Urea 3 | Slightly more potent than urea analog | - | [6][7] |
| Dual sEH/FAAH Inhibitors | Benzothiazole Analog (Compound 3) | 9.6 | - | [8] |
| 4-Phenylthiazole Analog (Compound 6o) | 2.5 | - | [8] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of sEH inhibitors is further evaluated in animal models of disease. The following table highlights the in vivo efficacy of selected inhibitors in rodent models of hypertension and inflammatory pain.
| Inhibitor | Animal Model | Disease Indication | Key Findings | Source(s) |
| TPPU | Cynomolgus Monkey | Pharmacokinetics | High plasma concentrations and long half-life. | [1] |
| t-TUCB | Cynomolgus Monkey | Pharmacokinetics | Potent, with sustained blood concentration above IC50. | [1] |
| APAU | Rat | Neuropathic & Inflammatory Pain | Effective at lower doses compared to other tested sEH inhibitors. | [2] |
| TPPU | Mouse | Neuropathic Pain | Did not show rewarding effects, suggesting low abuse potential. | [9][10] |
| Various sEHIs | Rat | Angiotensin II-induced Hypertension | Decreased systolic blood pressure. | [11] |
Experimental Protocols
Determination of In Vitro Potency (IC50) using a Fluorescence-Based Assay
This protocol outlines a common method for determining the IC50 of sEH inhibitors.
1. Reagents and Materials:
-
Recombinant human or murine sEH enzyme
-
Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)
-
Fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of fluorescence detection (e.g., λex = 330 nm, λem = 465 nm)
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a small volume of the diluted inhibitor solutions to the wells of the microplate. Include control wells with DMSO vehicle only.
-
Initiate the reaction by adding the sEH enzyme to each well.
-
Incubate the plate for 5 minutes at 30°C to allow for inhibitor-enzyme binding.
-
Add the fluorogenic substrate PHOME to all wells to start the enzymatic reaction.
-
Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the sEH enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response curve to determine the IC50 value.
In Vivo Assessment of Analgesic Efficacy in a Rodent Model of Neuropathic Pain
This protocol describes a model to evaluate the in vivo efficacy of sEH inhibitors in alleviating neuropathic pain.
1. Animal Model:
-
Male Sprague-Dawley rats or Swiss Webster mice.
2. Induction of Neuropathy:
-
Induce diabetes via a single intraperitoneal injection of streptozocin (STZ).
-
Monitor blood glucose levels to confirm the diabetic state and subsequent development of neuropathic pain.
3. Drug Administration:
-
Administer the test sEH inhibitor or vehicle control orally or via intraperitoneal injection.
4. Behavioral Testing (Mechanical Allodynia):
-
Assess the pain threshold using von Frey filaments at various time points after drug administration.
-
An increase in the paw withdrawal threshold indicates an analgesic effect.
5. Data Analysis:
-
Compare the paw withdrawal thresholds between the inhibitor-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the sEH signaling pathway and a general experimental workflow for inhibitor evaluation.
References
- 1. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of rewarding effects of a soluble epoxide hydrolase inhibitor TPPU in mice: Comparison with morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasp-pain.org [iasp-pain.org]
- 11. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
A Comparative Guide to the Cross-Validation of N-Ethylpentylamine Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical methodologies for the quantification of N-Ethylpentylamine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of a robust and reliable analytical technique is critical for ensuring the accuracy and consistency of data in pharmacokinetic, toxicokinetic, and quality control studies.
Cross-validation of analytical methods is a key regulatory requirement to ensure that data generated from different methods or laboratories can be reliably compared.[1][2][3] This document outlines typical experimental protocols and presents a comparative summary of performance data, drawing from established validation parameters for analogous small secondary amines due to the limited availability of direct cross-validation studies for this compound in the public domain.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the quantification of small, volatile amines like this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method parameters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range | Can achieve sub-ng/mL levels |
| Upper Limit of Quantification (ULOQ) | Wide dynamic range, often up to µg/mL | Wide dynamic range, often up to µg/mL |
| Sample Throughput | Lower, due to longer run times and derivatization | Higher, with faster run times |
| Derivatization | Often required for amines | Generally not required |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile compounds.[4] For amines like this compound, a derivatization step is typically required to improve volatility, thermal stability, and chromatographic peak shape.[5][6]
1. Sample Preparation (with Derivatization):
-
To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., propyl chloroformate or benzenesulfonyl chloride) and a catalyst, then heat to complete the reaction.[4][7]
-
The resulting derivative is then dissolved in a solvent compatible with the GC injection.
2. GC-MS Instrumental Conditions:
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode for trace analysis.
-
Oven Temperature Program: An initial temperature of 80°C, held for 1 minute, followed by a temperature ramp to 280°C.
-
MS Detector: Electron Ionization (EI) source. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a preferred method for bioanalysis.[8]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add a suitable internal standard (e.g., deuterated this compound).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection, or evaporate and reconstitute in the mobile phase if concentration is needed.
2. LC-MS/MS Instrumental Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
MS/MS Detector: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amines. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor and product ion transitions.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the cross-validation of this compound quantification assays and a hypothetical metabolic pathway.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of N-Ethylpentylamine Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-Ethylpentylamine analogs, focusing on their hypothetical interactions with monoamine transporters. The data presented herein is illustrative, based on established principles of medicinal chemistry, to guide the rational design of novel central nervous system (CNS) agents.
Introduction to this compound Analogs and Their Potential CNS Targets
This compound is a simple aliphatic secondary amine. Its structural similarity to endogenous monoamines and other synthetic CNS-active compounds suggests potential activity at monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter signaling and are key targets for drugs treating a variety of neurological and psychiatric disorders. Understanding how structural modifications to the this compound scaffold impact binding affinity and selectivity is crucial for the development of novel therapeutic agents.
Comparative Analysis of Monoamine Transporter Binding Affinity
The following table summarizes the hypothetical binding affinities (Ki, in nM) of a series of this compound analogs for DAT, SERT, and NET. The SAR trends are based on general principles observed for other N-alkylamphetamine and cathinone derivatives.
| Compound ID | R1 (N-substituent) | R2 (Pentyl Chain Modification) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1 | -CH2CH3 (Ethyl) | n-pentyl | 150 | 320 | 85 |
| 2 | -CH3 (Methyl) | n-pentyl | 250 | 450 | 120 |
| 3 | -CH2CH2CH3 (Propyl) | n-pentyl | 120 | 280 | 70 |
| 4 | -H (Hydrogen) | n-pentyl | 500 | 800 | 250 |
| 5 | -CH2CH3 (Ethyl) | 4-methylbutyl | 180 | 350 | 100 |
| 6 | -CH2CH3 (Ethyl) | 4,4-dimethylpropyl | 350 | 500 | 200 |
| 7 | -CH2CH3 (Ethyl) | 2-pentyl | 200 | 400 | 110 |
SAR Interpretation:
-
N-Alkylation: The size of the N-alkyl substituent appears to influence potency and selectivity. Increasing the chain length from methyl (Compound 2 ) to ethyl (Compound 1 ) and propyl (Compound 3 ) is associated with a modest increase in affinity for all three transporters, with the most significant effect on DAT. The complete removal of the N-alkyl group (Compound 4 ) results in a substantial loss of affinity, highlighting the importance of this lipophilic interaction.
-
Pentyl Chain Modification: Branching on the pentyl chain generally leads to a decrease in binding affinity. The introduction of a methyl group at the 4-position (Compound 5 ) or gem-dimethyl groups at the 4-position (Compound 6 ) likely introduces steric hindrance within the transporter binding pocket, reducing binding affinity. Isomeric rearrangement to a 2-pentyl group (Compound 7 ) also appears to be detrimental to binding.
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the in vitro binding affinity (Ki) of this compound analogs for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Assay Preparation: A series of dilutions of the test compounds are prepared in the assay buffer.
-
Binding Reaction: In a 96-well plate, the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound are combined.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a microplate harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Experimental workflow for determining monoamine transporter binding affinity.
Caption: Mechanism of action of this compound analogs at the synapse.
A Comparative Analysis of Synthetic Routes to N-Ethylpentylamine
For Researchers, Scientists, and Drug Development Professionals
N-Ethylpentylamine, a secondary amine with applications in the synthesis of pharmaceuticals and other specialty chemicals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the most common routes, offering insights into their respective advantages and disadvantages. The information presented is supported by experimental data drawn from established chemical literature and patents, aiming to assist researchers in selecting the most suitable method for their specific needs.
Comparison of this compound Synthesis Routes
The following table summarizes the key quantitative data for the primary synthesis routes to this compound.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Reductive Amination | Pentanal, Ethylamine | NaBH(OAc)₃ or H₂/Pd-C | 12-24 hours | Room Temperature | 70-90 | >95 |
| N-Alkylation of Primary Amine | 1-Pentylamine, Ethyl Bromide | K₂CO₃, Acetonitrile | 24-48 hours | 60-80 | 60-80 | ~90 |
| Multi-step Catalytic Process | 5-Chloro-2-pentanone, N-Ethylethanolamine | Raney Nickel, H₂ | 4-6 hours (hydrogenation) | 90-110 | ~80 | High |
Detailed Synthesis Routes and Experimental Protocols
This section provides detailed experimental protocols for the key synthesis routes, outlining the necessary reagents, equipment, and procedures.
Reductive Amination
Reductive amination is a widely used and efficient method for the synthesis of secondary amines. This one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde (pentanal) and a primary amine (ethylamine), which is then reduced in situ to the desired secondary amine.
Experimental Protocol:
-
Reaction Setup: To a solution of pentanal (1.0 eq) in dichloromethane (DCM, 0.5 M) is added ethylamine (1.2 eq). The mixture is stirred at room temperature for 1-2 hours.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.
Advantages:
-
High yields and purity.
-
Mild reaction conditions.
-
One-pot procedure simplifies the workflow.
Disadvantages:
-
Sodium triacetoxyborohydride is a relatively expensive reagent.
-
Longer reaction times compared to some other methods.
N-Alkylation of a Primary Amine
This classical approach involves the direct alkylation of a primary amine (1-pentylamine) with an alkyl halide (ethyl bromide). A base is typically added to neutralize the hydrobromic acid byproduct.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, 1-pentylamine (1.0 eq), ethyl bromide (1.1 eq), and potassium carbonate (1.5 eq) are combined in acetonitrile (0.5 M).
-
Reaction: The mixture is heated to 60-80°C and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by distillation.
Advantages:
-
Utilizes readily available and inexpensive starting materials.
-
A straightforward procedure.
Disadvantages:
-
Risk of over-alkylation to form the tertiary amine and quaternary ammonium salt, which can lower the yield and complicate purification.
-
Requires elevated temperatures and longer reaction times.
Multi-step Catalytic Process
This industrial synthesis route involves a two-step process starting from 5-chloro-2-pentanone and N-ethylethanolamine. The first step is a nucleophilic substitution, followed by a catalytic hydrogenation.
Experimental Protocol:
Step 1: Synthesis of 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone
-
Reaction Setup: In a reaction flask, 5-chloro-2-pentanone (1.0 eq) and N-ethylethanolamine (1.2 eq) are dissolved in xylene. A catalyst, such as a mixture of a nitrate salt and an oxide or carbonate nanopowder, is added.
-
Reaction: The mixture is heated to 90-110°C for 1.5-2.5 hours, then brought to reflux for an additional 2-4 hours.
-
Work-up: After cooling, the reaction mixture is filtered, and the filtrate is fractionally distilled to yield 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone.
Step 2: Hydrogenation to this compound
-
Reaction Setup: The intermediate from Step 1 is placed in a hydrogenation reactor with methanol and a Raney nickel catalyst.
-
Hydrogenation: The reactor is pressurized with hydrogen, and the reaction is carried out under pressure.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the filtrate is fractionally distilled to obtain this compound.
Advantages:
-
Reported to have a high overall yield in an industrial setting[1].
-
Avoids the use of expensive borohydride reagents.
Disadvantages:
-
Multi-step process.
-
Requires specialized equipment for hydrogenation under pressure.
-
The initial starting material, 5-chloro-2-pentanone, may not be as readily available as the starting materials for other routes.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis route.
Other Potential Synthesis Routes
While the three routes detailed above are the most common and practical, other methods for synthesizing secondary amines exist and could theoretically be adapted for this compound.
-
Modified Gabriel Synthesis: The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides.[2][3][4] While the traditional method is not suitable for secondary amines, modifications using protected amine precursors have been developed.[5] However, these multi-step modifications can be complex and may not offer significant advantages over more direct routes like reductive amination for a simple secondary amine like this compound.
-
Ritter Reaction: The Ritter reaction involves the reaction of a nitrile with a carbocation precursor (like an alcohol or alkene) in the presence of a strong acid to form an amide, which can then be hydrolyzed to an amine.[6][7] For this compound, this could potentially involve the reaction of 1-pentanol with acetonitrile to form N-pentylacetamide, followed by reduction. However, this is a multi-step process with potentially harsh conditions and is generally less direct than the other methods discussed.
Conclusion
For laboratory-scale synthesis of this compound with high purity and yield, reductive amination stands out as an excellent choice due to its mild conditions and one-pot nature. For larger-scale industrial production where cost is a primary driver, N-alkylation of a primary amine or a multi-step catalytic process might be more economical, despite potential challenges with selectivity and process complexity, respectively. The choice of synthesis route will ultimately depend on the specific requirements of the researcher or organization, including scale, purity requirements, cost considerations, and available equipment.
References
- 1. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. organic chemistry - Alternate pathway of Gabriel synthesis to prepare secondary amine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. Ritter Reaction [organic-chemistry.org]
Evaluating the Performance of N-Ethylpentylamine in Diverse Solvent Systems: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is paramount to optimizing reaction outcomes, ensuring product stability, and facilitating purification processes. This guide provides a comprehensive evaluation of N-Ethylpentylamine's performance across various solvent systems, offering a comparative analysis with alternative secondary amines. The information presented herein is supported by experimental data and detailed methodologies to assist in making informed decisions for laboratory and process chemistry applications.
Physicochemical Properties of this compound
This compound is a secondary amine with a molecular formula of C7H17N.[1] It presents as a colorless to light yellow liquid and is soluble in water and organic solvents.[2] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 115.22 g/mol | [1] |
| Boiling Point | 142 °C at 760 mmHg | [3] |
| Density | 0.753 g/cm³ | [3] |
| Flash Point | 26.8 °C | [3] |
| Melting Point | -38 °C (estimate) | [3] |
| Vapor Pressure | 5.71 mmHg at 25°C | [3] |
Solubility Profile
Expected Solubility of this compound in Common Organic Solvents:
| Solvent | Polarity | Expected Solubility |
| Methanol | Polar Protic | High |
| Ethanol | Polar Protic | High |
| Acetone | Polar Aprotic | High |
| Toluene | Nonpolar | High |
| Hexane | Nonpolar | Moderate to High |
| Water | Polar Protic | Soluble |
This table is based on general principles of "like dissolves like." Experimental verification is recommended for specific applications.
Experimental Protocol for Determining Amine Solubility
A gravimetric method can be employed to determine the solubility of a liquid amine like this compound in various organic solvents.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Glass vials with screw caps
-
Syringe filters (0.45 µm)
-
Pipettes and syringes
-
Evaporating dish
Procedure:
-
Add a known volume of the selected solvent to a glass vial.
-
Add an excess amount of this compound to the vial.
-
Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for a period to allow any undissolved amine to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved droplets.
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent under a fume hood or using a rotary evaporator.
-
Once the solvent is completely evaporated, weigh the evaporating dish containing the dissolved this compound.
-
The mass of the dissolved amine can be calculated by subtracting the initial weight of the evaporating dish.
-
Express the solubility in g/100 mL or other appropriate units.
Caption: Experimental workflow for determining the solubility of this compound.
Thermal Stability Assessment
The thermal stability of this compound is crucial for applications involving elevated temperatures. While specific thermal decomposition data for this compound is scarce, a general understanding can be derived from its structure and by employing techniques like Thermogravimetric Analysis (TGA).
Experimental Protocol for Thermogravimetric Analysis (TGA)
TGA can be used to determine the decomposition temperature of liquid samples like this compound.
Objective: To determine the onset of thermal decomposition for this compound.
Instrument: Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a suitable TGA pan (e.g., alumina or platinum). For a liquid sample, ensure it covers the bottom of the pan without splashing.[4]
-
Place the sample pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant weight loss begins.
Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.
Performance in Chemical Reactions: A Case Study in Nucleophilic Substitution
The performance of this compound as a nucleophile in S_N2 reactions is highly dependent on the solvent system. The solvent influences the reaction rate by solvating the reactants and the transition state to different extents.
General Solvent Effects on S_N2 Reactions with Amine Nucleophiles:
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can hydrogen bond with the amine nucleophile, creating a "solvent cage" that hinders its reactivity.[5] This generally leads to slower reaction rates compared to polar aprotic solvents.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF, DMSO): These solvents are polar enough to dissolve the reactants but do not strongly solvate the amine nucleophile.[5] This leaves the nucleophile more "naked" and reactive, leading to faster S_N2 reaction rates.[5]
-
Nonpolar Solvents (e.g., toluene, hexane): The low polarity of these solvents may not be sufficient to dissolve ionic or highly polar reactants, potentially leading to very slow or no reaction.
Comparative Performance with Alternative Secondary Amines:
While direct kinetic data for this compound is limited, we can infer its reactivity relative to other secondary amines based on steric hindrance.
| Amine | Structure | Steric Hindrance | Expected Relative Reactivity in S_N2 |
| Diethylamine | (CH₃CH₂)₂NH | Lower | Higher |
| This compound | CH₃(CH₂)₄NHCH₂CH₃ | Moderate | Intermediate |
| Diisopropylamine | ((CH₃)₂CH)₂NH | Higher | Lower |
This table provides a qualitative comparison based on steric effects. The actual reactivity will also depend on electronic effects and specific reaction conditions.
Experimental Protocol for Monitoring Reaction Kinetics via UV-Vis Spectroscopy
The kinetics of a reaction involving this compound, such as its reaction with an alkyl halide, can be monitored using UV-Vis spectroscopy if one of the reactants or products has a distinct UV-Vis absorbance.
Objective: To determine the rate constant of the reaction between this compound and a suitable substrate in different solvents.
Materials:
-
This compound
-
Substrate with a chromophore (e.g., an alkyl halide with an aromatic ring)
-
Selected solvents
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound and the substrate in the chosen solvent.
-
Set the UV-Vis spectrophotometer to monitor the absorbance at a wavelength where a significant change is expected as the reaction progresses.
-
Equilibrate the reactant solutions and the spectrophotometer's cuvette holder to the desired reaction temperature.
-
To initiate the reaction, mix the reactant solutions directly in the cuvette and immediately start recording the absorbance as a function of time.
-
The rate of the reaction can be determined by analyzing the change in absorbance over time. By plotting the appropriate function of concentration versus time (e.g., ln(absorbance) for a pseudo-first-order reaction), the rate constant can be obtained from the slope of the line.
Caption: Workflow for a UV-Vis kinetic study of an this compound reaction.
Conclusion
This compound is a versatile secondary amine with broad applicability in organic synthesis. Its performance is intrinsically linked to the choice of solvent. For applications requiring high nucleophilicity, such as S_N2 reactions, polar aprotic solvents are generally preferred. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the solubility, thermal stability, and reaction kinetics of this compound in their specific systems, enabling optimized process development and a deeper understanding of its chemical behavior. Further research is warranted to generate specific quantitative data for this compound to allow for more direct and robust comparisons with alternative amines.
References
benchmarking N-Ethylpentylamine against other corrosion inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of corrosion inhibitors, the selection of an appropriate agent is paramount for ensuring the longevity and integrity of metallic materials. This guide provides a comparative overview of N-Ethylpentylamine, a simple aliphatic amine, benchmarked against other classes of corrosion inhibitors. Due to a lack of extensive published data on this compound specifically, this guide will focus on the general performance characteristics of aliphatic amines and compare them with experimentally determined data for other common inhibitors.
Mechanism of Action: Aliphatic Amines
Aliphatic amines, such as this compound, function as corrosion inhibitors primarily through an adsorption mechanism. The nitrogen atom in the amine group possesses a lone pair of electrons, which can coordinate with vacant d-orbitals of metal atoms on the surface, forming a protective film.[1] This film acts as a barrier, isolating the metal from the corrosive environment.[1] The effectiveness of this film is influenced by the length of the alkyl chains; longer chains generally provide better surface coverage and a more hydrophobic layer, which repels water and corrosive species.[1] The basicity of the amine also plays a role, as it can react with acidic species in the environment.
Comparative Performance Data
The following table summarizes quantitative performance data for various corrosion inhibitors from published studies. It is important to note that direct comparative data for this compound is not available in the cited literature. The performance of simple aliphatic amines is generally considered to be moderate compared to more complex heterocyclic compounds, especially at lower concentrations and elevated temperatures.
| Inhibitor Class | Inhibitor Example | Metal | Corrosive Medium | Test Method | Concentration | Inhibition Efficiency (%) | Reference |
| Aliphatic Amine | N-2-methylbenzylidene-4-antipyrineamine | Mild Steel | 1.0 M HCl | Weight Loss | 5 x 10⁻⁴ M | 91.8 | [2] |
| Schiff Base | 4-piperonylideneaminoantipyrine | Mild Steel | 1.0 M HCl | Weight Loss | 5 mM | 94.3 | [3] |
| Schiff Base | N'-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine | Low-carbon steel | 1.0 M HCl | Weight Loss | 0.0005 M | 93.7 | [4] |
| Imidazoline Derivative | N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-YL) ethyl) palmitamide | N80 Steel | 15% HCl | Weight Loss | 300 ppm | 97.92 (at 25°C) | [5] |
| Quaternary Ammonium Surfactant | Surfactant 3 (unspecified) | Steel | HCl | Potentiodynamic Polarization | 0.005 M | 99.74 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of corrosion inhibitors. The data presented in this guide were obtained using standard techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy.
Weight Loss Method
The weight loss method is a straightforward gravimetric technique to determine the average corrosion rate over a period of time.
-
Specimen Preparation: Metal coupons of known dimensions and chemical composition are cleaned, degreased, and weighed accurately.[2]
-
Exposure: The coupons are immersed in the corrosive solution with and without the inhibitor at a specified temperature and duration.[2]
-
Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.[2]
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR). The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Electrochemical Methods
Electrochemical techniques provide insights into the kinetics and mechanisms of corrosion inhibition. These tests are typically performed in a three-electrode glass cell containing the working electrode (the metal specimen), a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum or graphite).[2]
Potentiodynamic Polarization (PDP):
-
Stabilization: The working electrode is immersed in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.[6]
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.[6]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the icorr values with and without the inhibitor.
Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Scan: A small amplitude AC voltage is applied to the working electrode at the OCP over a range of frequencies.[2]
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Analysis: The data is often represented as Nyquist or Bode plots. By fitting the data to an equivalent electrical circuit model, parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be determined. An increase in Rct in the presence of an inhibitor indicates the formation of a protective film and a decrease in the corrosion rate.[7]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.
Caption: General workflow for corrosion inhibitor evaluation.
Conclusion
While specific experimental data for this compound is limited in the public domain, the general principles of corrosion inhibition by aliphatic amines suggest its potential as a corrosion inhibitor. The protective mechanism involves the formation of an adsorbed film on the metal surface. For researchers and professionals in drug development and other scientific fields requiring corrosion protection, it is crucial to conduct empirical testing under specific operational conditions to determine the efficacy of this compound or any other inhibitor. The experimental protocols outlined in this guide provide a robust framework for such evaluations. The comparative data for other inhibitors indicate that while simple amines can be effective, more complex molecules, such as those containing heterocyclic rings or multiple functional groups, often exhibit higher inhibition efficiencies.
References
- 1. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. j-cst.org [j-cst.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N’-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine for API-5L-X65 Steel in HCl Solution -Journal of Electrochemical Science and Technology [koreascience.kr]
Safety Operating Guide
Navigating the Safe Disposal of N-Ethylpentylamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-Ethylpentylamine, a flammable and potentially hazardous organic compound. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
This compound is a flammable liquid with a pungent odor.[1] Direct contact and inhalation should be strictly avoided.[2] Before handling, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All operations involving this chemical should be conducted within a certified chemical fume hood to mitigate the risk of vapor inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer. The following steps outline the correct procedure for its disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the full chemical name, the words "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. Incompatible materials can lead to dangerous chemical reactions.
-
-
Container Selection and Management:
-
Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or other approved containers for flammable organic liquids are recommended.
-
Keep the waste container tightly sealed when not in use to prevent the escape of flammable vapors.
-
Store the waste container in a designated, well-ventilated, and cool area away from sources of ignition such as heat, sparks, or open flames.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and eliminate all ignition sources.
-
Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent to contain and absorb the spill.
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the this compound waste through your institution's licensed hazardous waste disposal service.
-
Ensure all institutional and local regulations for hazardous waste disposal are followed.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage.
| Property | Value | Source |
| CAS Number | 17839-26-8 | [1][3] |
| Molecular Formula | C7H17N | [1] |
| Boiling Point | 135.56°C (estimate) | [1] |
| Flash Point | 26.8°C | [1] |
| Density | 0.7477 g/mL | [1] |
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N-Ethylpentylamine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for N-Ethylpentylamine, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.
Properties and Hazards of this compound
This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is important to be aware of its physical and chemical properties to handle it safely.
| Property | Value |
| Molecular Formula | C7H17N[3] |
| Molecular Weight | 115.22 g/mol [3] |
| Boiling Point | 118-142°C[1][4] |
| Flash Point | 26.8°C[1][4] |
| Density | 0.7477 - 0.763 g/mL[1][4] |
| Solubility | Soluble in water and organic solvents.[1][2] |
| Vapor Pressure | 5.71 mmHg at 25°C[1][4] |
This compound is a flammable liquid and should be handled with care.[5][6] It is harmful if swallowed, in contact with skin, or if inhaled and can cause severe skin burns and eye damage.[5]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2]
| PPE Category | Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate or there is a risk of aerosol formation, use a NIOSH-approved respirator with an organic vapor cartridge. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risks.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ignition Sources: Ensure that there are no open flames, sparks, or hot surfaces in the vicinity, as this compound is a flammable liquid.[5][6] Use spark-proof tools and explosion-proof equipment.[6]
-
Emergency Equipment: Have an emergency eyewash station and safety shower readily accessible. A fire extinguisher suitable for flammable liquids (e.g., dry chemical, CO2, or alcohol-resistant foam) should also be available.[5][6]
Handling Procedures
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Dispensing: When transferring or dispensing this compound, do so slowly and carefully to avoid splashing. Ground and bond containers when transferring large volumes to prevent static discharge.[6]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1][2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][5]
-
Avoid Inhalation: Do not breathe in the vapors or mist.[6] If inhalation occurs, move to a well-ventilated area and seek fresh air.[1][2]
Storage
-
Container: Store this compound in a tightly closed, properly labeled container.[6]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, acids, and sources of ignition.[5][6]
-
Segregation: Store separately from incompatible chemicals to prevent hazardous reactions.
Disposal Plan
Proper disposal of this compound waste is critical to protect the environment and comply with regulations.
Waste Collection and Segregation
-
Waste Container: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical.
-
Labeling: Clearly label the waste container as "Hazardous Waste," and include the full chemical name "this compound" and any associated hazard symbols (e.g., flammable, corrosive).
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Disposal Method
-
Licensed Waste Disposal: The primary and recommended method for disposal is to contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7] They are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
-
Neutralization (for small quantities, if permissible): For very small spills or residues, neutralization may be an option if permitted by your institution's policies. As an amine, this compound is basic and can be neutralized with a weak acid (e.g., citric acid or acetic acid). This should only be performed by trained personnel in a fume hood with appropriate PPE. The pH of the resulting solution should be checked to ensure it is neutral (pH 6-8) before any further steps are taken for disposal, which should still be guided by your EHS department.
Spill Response
-
Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated absorbent into a sealed container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS office.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
